2-(Aminooxy)-2-methylpropanoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminooxy-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h5H2,1-2H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPZGAAOCIFBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008964 | |
| Record name | 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89766-91-6 | |
| Record name | Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89766-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminooxy)-2-methylpropionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Aminooxy)-2-methylpropanoic acid hydrochloride chemical properties
An In-Depth Technical Guide to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride: Properties, Reactivity, and Applications
Introduction
This compound, often abbreviated as AOIBA, is a bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure features a carboxylic acid and a terminal aminooxy group, presented as a stable hydrochloride salt.[1] This unique arrangement makes it a powerful linker molecule, primarily utilized for the covalent conjugation of molecules through a highly specific and efficient reaction known as oxime ligation.
The core utility of this compound lies in the chemoselective reaction of its aminooxy moiety with aldehydes or ketones present on a target molecule. This reaction proceeds under mild, often physiological, conditions to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.[1][] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, intended for researchers and scientists leveraging advanced bioconjugation techniques.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound determine its handling, storage, and application parameters. As a solid at room temperature, it is typically supplied as a crystalline powder with a purity exceeding 95-97% for research applications.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 89766-91-6 | [1][3][4][5] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][3][4] |
| Molecular Weight | 155.58 g/mol | [1][4][5] |
| Appearance | Solid | [3] |
| Melting Point | 164-166 °C | [4] |
| Boiling Point | 264.1 °C at 760 mmHg | [][4] |
| Density | 1.199 g/cm³ | [][4] |
| IUPAC Name | 2-aminooxy-2-methylpropanoic acid;hydrochloride | [1][5] |
Solubility and Stability: Due to its ionic hydrochloride salt form, the compound is generally soluble in polar solvents such as water and Dimethyl Sulfoxide (DMSO).[1] It is stable when stored under dry, inert conditions at room temperature.[1][6] However, researchers should be aware that the compound may undergo hydrolysis in strongly acidic or basic aqueous environments, which could affect its reactivity over time.[1]
Core Reactivity: The Aminooxy-Carbonyl Ligation
The primary value of this compound in scientific applications stems from the nucleophilic reaction of its aminooxy (-ONH₂) group with electrophilic carbonyl groups (aldehydes and ketones).[1]
Mechanism of Oxime Formation
This reaction is a type of condensation or addition-elimination reaction. The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, known as an oxime ether linkage.[1] The reaction is highly specific and can be performed in the presence of many other functional groups, making it an ideal bioorthogonal ligation strategy.[]
The process is typically acid-catalyzed. The optimal pH for oxime ligation is generally between 4 and 6. At lower pH values, the aminooxy group becomes protonated, reducing its nucleophilicity. At higher pH values, the rate of dehydration of the hemiaminal intermediate slows down.
Caption: Reaction of an aminooxy group with a ketone/aldehyde.
Stability of the Oxime Linkage
The resulting oxime bond is significantly more stable to hydrolysis compared to other common bioconjugation linkages like imines (Schiff bases) and hydrazones, particularly at neutral or physiological pH. This enhanced stability is critical for applications where the resulting conjugate must remain intact in a biological environment, such as in the development of antibody-drug conjugates (ADCs).
Key Applications in Research and Development
The unique properties of this compound make it a versatile tool in various scientific fields.[7]
Bioconjugation and Bioorthogonal Chemistry
This is the primary application area for the compound.[][8] Its bifunctional nature allows it to act as a crosslinker between two molecules, one functionalized with a carbonyl group and the other with the carboxylic acid of AOIBA (typically after activation).
-
Antibody-Drug Conjugates (ADCs): In ADC development, AOIBA can be used to link a cytotoxic drug to an antibody.[7] The antibody is often modified to introduce a unique aldehyde or ketone handle, which then reacts with the aminooxy group of the drug-linker complex.
-
Protein and Peptide Labeling: It enables the site-specific labeling of proteins or peptides with probes, tags (like biotin or fluorophores), or other molecules for diagnostic and research purposes.[7]
-
Surface Modification: The molecule is used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic arrays, and biocompatible materials.
Caption: AOIBA linking a biomolecule and a payload molecule.
Synthetic Chemistry
Beyond bioconjugation, this compound serves as a valuable synthetic intermediate in organic chemistry for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions based on the specific substrates and desired outcomes.
Protocol: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with this compound.
-
Dissolve Substrate: Dissolve the carbonyl-containing molecule (e.g., protein) in a suitable buffer, typically at a pH between 4.5 and 6.0 (e.g., 100 mM sodium acetate).
-
Prepare AOIBA Solution: Prepare a stock solution of this compound in the same buffer or water.
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the AOIBA solution to the substrate solution. The exact excess will depend on the reactivity of the carbonyl group and may require optimization.
-
Incubate: Allow the reaction to proceed for 2-12 hours at room temperature or 4 °C. Reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
-
Purification: Remove excess unreacted AOIBA and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Characterization: Confirm the formation of the conjugate by mass spectrometry (observing the expected mass shift), HPLC, or SDS-PAGE.
Protocol: Analytical Characterization by HPLC
Purity assessment and reaction monitoring can be effectively performed using reverse-phase HPLC.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.[1]
-
Analysis: The retention time of the starting materials and the newly formed conjugate will differ, allowing for quantification of conversion and assessment of purity.
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of this compound.
| Technique | Expected Data | Reference |
| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed at approximately δ 168.1 (carboxylic acid), 83.3 (quaternary carbon), and 17.4 (methyl group). | [1] |
| HRMS (ESI/QTOF) | High-resolution mass spectrometry should be used to confirm the exact mass of the protonated molecule ([M+H]⁺). | [1] |
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when handling this compound.
GHS Hazard Classification:
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][4][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][9] |
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Wash hands thoroughly after handling.[10]
-
Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place.[6]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][6]
-
Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of controlled reaction conditions.
Conclusion
This compound is a highly valuable and versatile chemical tool. Its defining feature—the ability of its aminooxy group to selectively react with aldehydes and ketones to form a stable oxime linkage—positions it as a staple reagent in the field of bioconjugation. For researchers in drug development, diagnostics, and materials science, a thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in creating novel and robust molecular constructs.
References
- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 3. This compound [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 89766-91-6|this compound|BLD Pharm [bldpharm.com]
- 7. susupport.com [susupport.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89766-91-6 Name: 2-(aminooxy)-2-methylpropionic acid hydrochloride [xixisys.com]
- 10. enamine.enamine.net [enamine.enamine.net]
An In-Depth Technical Guide to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride: A Keystone Reagent for Bioconjugation
This guide provides a comprehensive technical overview of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS No. 89766-91-6), a pivotal reagent in modern bioconjugation and chemical biology. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and, most critically, its application in forming stable oxime bonds for the conjugation of biomolecules. We will explore the causality behind experimental choices, provide field-proven protocols, and ground all claims in authoritative scientific literature.
Introduction: The Power of the Aminooxy Group
In the intricate world of bioconjugation—the science of linking molecules to proteins, peptides, nucleic acids, or other biomolecules—the choice of chemical linkage is paramount. The ideal ligation chemistry is highly selective (bioorthogonal), proceeds under mild, physiological conditions, and forms a stable, covalent bond. This compound, often abbreviated as AOIBA, has emerged as a valuable tool precisely because its core functional group, the aminooxy moiety (-ONH₂), excels in one of the most reliable bioconjugation reactions: oxime ligation .
The aminooxy group is a potent nucleophile that reacts specifically with aldehydes and ketones to form a stable oxime bond.[1] This reaction's high chemoselectivity allows for the precise modification of biomolecules even in complex biological mixtures, minimizing the side reactions that can plague other conjugation methods. The resulting oxime linkage is significantly more stable against hydrolysis than corresponding imine bonds, ensuring the integrity of the final conjugate in biological systems.[2]
This guide will provide the technical foundation and practical protocols necessary to successfully employ this compound in your research endeavors.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is the bedrock of reproducible science. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89766-91-6 | N/A |
| Molecular Formula | C₄H₁₀ClNO₃ | [] |
| Molecular Weight | 155.58 g/mol | [] |
| Appearance | White to off-white powder or crystals | N/A |
| Boiling Point | 264.1°C at 760 mmHg | [] |
| Density | 1.199 g/cm³ | [] |
| Solubility | Likely soluble in polar solvents like water and DMSO | [1] |
Safety Profile: This compound should be handled with appropriate laboratory precautions. It is classified with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis and Characterization
The synthesis of this compound is generally achieved through the reaction of a starting propanoic acid derivative with a source of the aminooxy group under acidic conditions.
General Synthesis Pathway
A common synthetic route involves the reaction of 2-bromo-2-methylpropanoic acid with hydroxylamine. The reaction proceeds via nucleophilic substitution, where the hydroxylamine displaces the bromide. The use of hydrochloric acid facilitates the formation of the final hydrochloride salt, which often improves the compound's stability and handling characteristics.[1] One report indicates that this compound can be synthesized with an 87% yield under reflux conditions with HCl.[1]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Purification and Quality Control
Post-synthesis, purification is typically carried out by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity and identity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
The Core Application: Oxime Ligation
The primary utility of this compound lies in its application as a bioorthogonal ligation partner. The reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) on a target molecule is the cornerstone of its function.
Mechanism of Action
The oxime ligation reaction is a nucleophilic addition-elimination reaction. The nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable oxime C=N-O bond.
Mechanism of Oxime Ligation:
Caption: Simplified mechanism of oxime bond formation.
The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4.5-5.5). However, for many biological applications where maintaining physiological pH is crucial, the reaction can be effectively catalyzed. Aniline and its derivatives are common catalysts that significantly accelerate the reaction rate at neutral pH.[4][5][6][7]
Kinetic Profile
The efficiency of a bioconjugation reaction is often defined by its kinetics. The rate of oxime ligation can be significantly influenced by the choice of catalyst. Studies have shown that catalysts like m-phenylenediamine (mPDA) can be up to 15 times more efficient than the traditionally used aniline, primarily due to their greater aqueous solubility, which allows for use at higher concentrations.[4][6]
| Catalyst | Relative Efficiency (Compared to uncatalyzed) | Optimal pH | Reference(s) |
| None | 1x | ~4.5 | [4] |
| Aniline | Up to 40x | 6.5 - 7.5 | [7] |
| m-Phenylenediamine (mPDA) | Can be >10x more efficient than aniline | 6.5 - 7.5 | [4][6] |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear rationale for each step. They are adapted from established methodologies for oxime ligation.
Protocol 1: General Bioconjugation via Oxime Ligation
This protocol outlines a general procedure for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-modified protein (1-5 mg/mL in a suitable buffer, e.g., Phosphate-Buffered Saline, pH 7.4)
-
This compound
-
Aniline (catalyst)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
DMSO (for preparing stock solution)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or the reaction buffer to create a 100 mM stock solution.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
Rationale: Stock solutions allow for precise and easy addition of reagents to the reaction mixture. DMSO is used for compounds that may have limited aqueous solubility.
-
-
Set up the Ligation Reaction:
-
In a microcentrifuge tube, combine the aldehyde/ketone-modified protein with the reaction buffer.
-
Add the this compound stock solution to achieve a final concentration that is in 10-50 fold molar excess over the protein.
-
Rationale: A molar excess of the aminooxy reagent drives the reaction equilibrium towards product formation.
-
Add the aniline stock solution to a final concentration of 10-100 mM.
-
Rationale: The catalyst is crucial for achieving a reasonable reaction rate at neutral pH.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking. The optimal time may need to be determined empirically.
-
Rationale: Incubation allows the reaction to proceed to completion. Monitoring the reaction progress by techniques like SDS-PAGE or mass spectrometry is recommended.
-
-
Purification:
-
Remove the excess unreacted aminooxy reagent and catalyst by size-exclusion chromatography, dialysis, or spin filtration.
-
Rationale: Purification is essential to obtain the final conjugate free from contaminants that could interfere with downstream applications.
-
-
Characterization:
-
Confirm the successful conjugation using mass spectrometry (to observe the mass shift corresponding to the addition of the reagent) and SDS-PAGE (to check for protein integrity and shifts in mobility).
-
Workflow for General Protein Conjugation:
Caption: Step-by-step workflow for protein conjugation using AOIBA.
Application in Metabolomics and Proteomics
Aminooxy-containing probes are valuable tools for "fishing" for carbonylated molecules in complex biological samples. In metabolomics and proteomics, endogenous aldehydes and ketones can be generated as a result of oxidative stress or specific enzymatic activities.
By using an aminooxy probe that also contains a reporter tag (like biotin or an alkyne for click chemistry), researchers can selectively label these carbonylated species. The tagged molecules can then be enriched using affinity purification (e.g., streptavidin beads for biotin) and identified by mass spectrometry. This approach allows for the discovery of novel biomarkers of disease and a deeper understanding of metabolic pathways.[8][9][10][11] this compound can serve as a foundational building block for creating such custom probes.
Conclusion and Future Outlook
This compound is more than just a chemical; it is an enabling tool for innovation in drug development, diagnostics, and fundamental biological research. Its strength lies in the robust and reliable oxime ligation chemistry it facilitates, allowing for the precise and stable construction of complex bioconjugates. As the fields of chemical biology and targeted therapeutics continue to advance, the demand for well-characterized, versatile, and efficient ligation reagents will only grow. With its proven track record and straightforward application, this compound is poised to remain a key component in the scientist's toolkit for years to come.
References
- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role and Significance of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS 89766-91-6), often abbreviated as AOIBA, is a specialized bioorthogonal reagent critical in modern chemical biology, drug discovery, and diagnostics.[][2] Its molecular structure, featuring a terminal aminooxy group and a carboxylic acid on a sterically hindered dimethyl backbone, provides a unique set of chemical properties.[3][4] The primary utility of AOIBA lies in the high specificity of its aminooxy group, which reacts with aldehydes and ketones under mild, physiological conditions to form stable and hydrolysis-resistant oxime linkages.[5] This selective ligation chemistry makes it an invaluable tool for:
-
Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules that have been modified to contain a carbonyl group.
-
Drug Development: Serving as a structural motif or a linker in novel therapeutic agents, particularly those targeting metabolic pathways.[5]
-
Enzyme Inhibition Studies: Acting as a tool compound to probe the mechanisms of enzymes involved in amino acid metabolism.[5]
-
Analytical Chemistry: Functioning as a derivatizing agent to improve the detection and quantification of carbonyl-containing analytes in complex mixtures via techniques like chromatography.[5]
This guide provides a detailed examination of the synthetic strategies for producing high-purity AOIBA, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.
Retrosynthetic Analysis and Strategic Considerations
The core chemical challenge in synthesizing AOIBA is the formation of the C-O-N bond at a tertiary carbon center. A logical retrosynthetic approach disconnects this bond, identifying an α-halo acid and a hydroxylamine equivalent as the key precursors.
Caption: Retrosynthetic analysis of AOIBA hydrochloride.
This analysis points to 2-bromo-2-methylpropanoic acid as the ideal electrophile.[6] The choice of the hydroxylamine nucleophile is critical. Using unprotected hydroxylamine can lead to side reactions and low yields. Therefore, synthetic strategies rely on N-protected hydroxylamine derivatives, which allow for controlled alkylation followed by a clean deprotection step. This guide details two robust and field-proven synthetic routes based on this principle: the classic N-hydroxyphthalimide (Gabriel-type) synthesis and a modern approach using di-Boc-protected hydroxylamine.
Route 1: Synthesis via the N-Hydroxyphthalimide Method
This method is a modification of the Gabriel synthesis, a trusted route for amine synthesis. Here, N-hydroxyphthalimide serves as a stable and effective surrogate for hydroxylamine, preventing over-alkylation and other side reactions.[7][8] The phthaloyl group acts as an excellent protecting group that can be removed under specific conditions.
Workflow for the N-Hydroxyphthalimide Route
Caption: Workflow for AOIBA synthesis via the N-hydroxyphthalimide route.
Experimental Protocol
Step 1: Synthesis of 2-(Phthalimidooxy)-2-methylpropanoic acid
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-2-methylpropanoic acid (1.0 eq), N-hydroxyphthalimide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).[9]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration).
-
Reaction: Heat the mixture to 60-70 °C and stir overnight. The reaction progress can be monitored by TLC.
-
Causality: N-hydroxyphthalimide is deprotonated by the base to form a potent nucleophile. The polar aprotic solvent (DMF) facilitates the nucleophilic substitution reaction. While the substrate is a tertiary halide, which could suggest an SN1 pathway, the use of a strong nucleophile under these conditions promotes the desired substitution over elimination.[10]
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water and acidify with 1M HCl until the pH is ~2-3. This protonates the carboxylic acid and precipitates any unreacted starting materials.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Deprotection with Hydrazine
-
Setup: Dissolve the crude 2-(phthalimidooxy)-2-methylpropanoic acid from the previous step in ethanol or a THF/ethanol mixture.
-
Hydrazinolysis: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. A white precipitate (phthalhydrazide) will begin to form.[7]
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Causality: Hydrazine acts as a powerful dinucleophile, attacking the carbonyl centers of the phthalimide ring. This leads to an irreversible cyclization reaction that forms the highly stable and insoluble phthalhydrazide, effectively cleaving the N-O bond and liberating the free aminooxy group.[7]
-
-
Isolation: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. The filtrate contains the desired 2-(aminooxy)-2-methylpropanoic acid.
Step 3: Formation and Isolation of the Hydrochloride Salt
-
Solvent Removal: Concentrate the filtrate from Step 2 under reduced pressure to remove the bulk of the solvent.
-
Precipitation: Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). While stirring vigorously, add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane until precipitation is complete.
-
Final Product: Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Route 2: Synthesis via N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH)
This modern approach offers a significant advantage by circumventing the use of highly toxic and potentially explosive hydrazine.[7] The di-Boc protecting group is stable during the alkylation step but is readily cleaved under acidic conditions, allowing for a highly efficient one-pot deprotection and salt formation step.
Workflow for the (Boc)₂NOH Route
Caption: Workflow for AOIBA synthesis via the (Boc)₂NOH route.
Experimental Protocol
Step 1: Synthesis of 2-{[Bis(tert-butoxycarbonyl)amino]oxy}-2-methylpropanoic acid
-
Reagents & Setup: In a round-bottom flask, dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) in anhydrous DMF.[7]
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and stir for 10-15 minutes.
-
Alkylation: Add a solution of 2-bromo-2-methylpropanoic acid (1.1 eq) in DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically slower than the N-hydroxyphthalimide route but proceeds cleanly.[7]
-
Causality: (Boc)₂NOH is a stable, solid hydroxylamine source. The bulky Boc groups prevent side reactions. The reaction proceeds via nucleophilic substitution, and a non-nucleophilic organic base is used to avoid competing reactions with the electrophile.
-
-
Workup: Dilute the reaction mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl and perform an extraction as described in Route 1, Step 1.4. Concentrate the organic layers to obtain the crude di-Boc protected intermediate.
Step 2: One-Pot Deprotection and Hydrochloride Salt Formation
-
Setup: Dissolve the crude intermediate from the previous step in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Reaction: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir the mixture at room temperature for 2-4 hours. Vigorous gas (isobutylene and CO₂) evolution will be observed.
-
Causality: The strong acidic conditions protonate the Boc carbonyls, initiating a cascade that leads to the cleavage of both protecting groups. The same reagent, HCl, then protonates the newly liberated aminooxy group to directly form the stable hydrochloride salt, which often precipitates from the reaction mixture.[7]
-
-
Isolation: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to induce precipitation.
-
Final Product: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Summary and Route Comparison
| Feature | Route 1: N-Hydroxyphthalimide | Route 2: (Boc)₂NOH |
| Key Reagents | 2-Bromo-2-methylpropanoic acid, N-hydroxyphthalimide, Hydrazine hydrate, HCl | 2-Bromo-2-methylpropanoic acid, (Boc)₂NOH, Organic Base, HCl |
| Number of Steps | 3 (Alkylation, Deprotection, Salt Formation) | 2 (Alkylation, Deprotection/Salt Formation) |
| Primary Advantage | Utilizes classic, well-established chemistry with readily available reagents.[9] | Avoids the use of highly toxic hydrazine; streamlined final step.[7] |
| Primary Disadvantage | Requires the use of hydrazine, which is a significant safety and handling concern.[7] | (Boc)₂NOH can be more expensive; alkylation step may be slower.[7] |
| Typical Yield | Generally good to high yields (e.g., >70% over 2 steps reported for similar reactions). | High yields, often with simpler purification.[7] |
| Safety Profile | High Hazard: Hydrazine is toxic and a suspected carcinogen. | Moderate Hazard: Involves strong acids and organic bases. |
Characterization and Quality Control
The identity and purity of the final this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure, showing the characteristic singlet for the two methyl groups and signals for the NH₃⁺ protons.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base (C₄H₉NO₃, MW: 119.12 g/mol ).[3]
-
Melting Point: To assess purity by comparing with literature values.
-
Purity (HPLC): To quantify the purity of the final compound.
Safety Considerations
-
2-Bromo-2-methylpropanoic acid: Corrosive and causes skin and eye irritation. Handle in a fume hood with appropriate personal protective equipment (PPE).[6]
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be performed in a well-ventilated fume hood with extreme caution.[7]
-
Strong Acids and Bases (HCl, K₂CO₃, DIPEA): Are corrosive and should be handled with care.
-
Solvents (DMF, Dioxane): DMF is a reproductive toxin, and dioxane is a suspected carcinogen. Minimize exposure and handle in a fume hood.
The final product, this compound, is classified as an irritant to the skin, eyes, and respiratory system.[4]
References
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental evidence, and practical insights into the compound's mode of action.
Introduction: A Molecule of Two Faces
This compound is a synthetic compound characterized by a reactive aminooxy moiety. This functional group is the cornerstone of its biological activity, enabling it to interact with a specific subset of biomolecules. Its mechanism of action is not singular; rather, it operates through two primary, interconnected pathways: covalent modification of carbonyl-containing molecules and targeted enzyme inhibition. This dual nature makes it a versatile tool in biochemical research and a molecule of interest in drug discovery.
The Chemistry of Action: Oxime Bond Formation
The principal mechanism of this compound is its ability to form stable oxime bonds with carbonyl-containing compounds, such as aldehydes and ketones.[1] This reaction is highly specific and proceeds under mild physiological conditions, making it a powerful tool for bioconjugation.[] The aminooxy group is a potent nucleophile that readily attacks the electrophilic carbon of a carbonyl group, leading to the formation of a covalent oxime linkage. This reaction is robust and the resulting oxime bond is stable against hydrolysis.[1]
This bioorthogonal reactivity allows for the selective labeling and modification of proteins, carbohydrates, and other biomolecules that possess or can be engineered to possess a carbonyl group.
Primary Biological Target: Enzyme Inhibition
Beyond its general reactivity with carbonyls, this compound is recognized as a selective inhibitor of certain enzymes, primarily those involved in amino acid metabolism.[1] This inhibitory action is a direct consequence of the aminooxy group's ability to interact with critical components of the enzyme's active site.
Inhibition of Transaminases
A key class of enzymes targeted by this compound are transaminases (also known as aminotransferases).[1] These enzymes are essential for the synthesis and degradation of amino acids and rely on the cofactor pyridoxal-5'-phosphate (PLP), which contains an aldehyde group. This compound can react with the aldehyde of PLP, forming a stable oxime and rendering the cofactor inactive. This effectively inhibits the transaminase, providing a means to study the roles of these enzymes in various metabolic pathways and disease states.[1]
Potential as a GABA Transaminase Inhibitor
There is evidence to suggest that this compound can act as a GABA (gamma-aminobutyric acid) analog and inhibit GABA transaminase.[1] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA transaminase, the compound would lead to an increase in GABA levels in the brain, a mechanism relevant to the treatment of anxiety, epilepsy, and other neurological disorders.[1]
A Note on Ornithine Decarboxylase (ODC) Inhibition
While direct evidence for the potent inhibition of ornithine decarboxylase (ODC) by this compound is not extensively documented, structurally related aminooxy compounds are known to be powerful inhibitors of this enzyme.[3][4][5] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation.[3] The inhibitory mechanism of these analogs involves interaction with the PLP cofactor of ODC.[3] Given the structural similarities, it is plausible that this compound may also exert some inhibitory effect on ODC, a hypothesis that warrants further investigation.
Visualizing the Mechanism of Action
To better understand the interactions of this compound at a molecular level, the following diagrams illustrate its key mechanisms.
Caption: General mechanism of stable oxime bond formation.
Caption: Mechanisms of enzyme inhibition.
Experimental Protocols for Elucidating the Mechanism of Action
The following protocols provide a framework for investigating the mechanism of action of this compound.
Protocol for Assessing Oxime Formation with a Model Carbonyl Compound
Objective: To confirm the reaction of this compound with a carbonyl group and characterize the resulting oxime adduct.
Methodology:
-
Reaction Setup: In a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), combine this compound with a molar excess of a model aldehyde or ketone (e.g., benzaldehyde or acetone).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Analysis: Monitor the reaction progress and characterize the product using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate the reactants from the product and quantify the extent of the reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the oxime adduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the product.
-
Protocol for Determining Enzyme Inhibition Kinetics
Objective: To characterize the inhibitory effect of this compound on a target enzyme (e.g., a commercially available transaminase).
Methodology:
-
Enzyme Assay Setup: Prepare a series of reaction mixtures containing the enzyme, its substrate, and varying concentrations of this compound. Include a control with no inhibitor.
-
Initiation and Monitoring: Initiate the enzymatic reaction (e.g., by adding the substrate) and monitor the reaction rate over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis to fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Determine key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).
-
Quantitative Data Summary
| Parameter | Value | Method of Determination | Reference |
| Molecular Weight | 155.58 g/mol | Computed | [6] |
| Molecular Formula | C₄H₁₀ClNO₃ | Elemental Analysis | [6] |
| Purity | ≥ 97% | Varies by supplier | [7] |
Conclusion and Future Directions
This compound is a versatile molecule whose mechanism of action is rooted in the reactivity of its aminooxy group. Its ability to form stable oxime bonds with carbonyls makes it a valuable tool for bioconjugation, while its capacity to inhibit specific enzymes, particularly transaminases, opens avenues for research in metabolic diseases and neuroscience. Future research should focus on a more comprehensive profiling of its enzyme inhibitory activity, including a definitive assessment of its effects on ornithine decarboxylase, and exploring its potential as a therapeutic agent in preclinical models.
References
- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of the ornithine decarboxylase inhibitor 3-aminooxy-1-propanamine and several structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
The Ascendancy of Aminooxy Chemistry: A Technical Guide to Bifunctional Linkers in Modern Research
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is a cornerstone of innovation. In the diverse toolkit of bioconjugation, aminooxy-functionalized bifunctional linkers have emerged as a superior choice for creating robust and well-defined molecular constructs. This guide provides an in-depth exploration of the core principles, practical methodologies, and diverse applications of these powerful chemical tools. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful implementation of this versatile chemistry.
The Core Principle: The Unrivaled Stability of the Oxime Bond
At the heart of aminooxy linker technology lies the highly efficient and chemoselective reaction between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone), forming a stable oxime linkage (-O-N=C-).[1][2][3] This reaction, known as oxime ligation, is a cornerstone of modern bioconjugation for several compelling reasons:
-
Exceptional Stability: The oxime bond is significantly more stable against hydrolysis compared to other common linkages like hydrazones, especially at physiological pH.[4][5][6] One study highlighted that at a neutral pH of 7.0, the half-life of an oxime linkage is approximately 50 days, starkly contrasting with the mere 2-hour half-life of a comparable methylhydrazone.[4] This inherent stability is critical for applications requiring long-term integrity in vivo, such as targeted drug delivery.[1]
-
Chemoselectivity: The reaction is highly specific. The aminooxy and carbonyl groups react selectively with each other, even in the complex milieu of biological systems containing a multitude of other functional groups.[2][7][8] This bioorthogonality prevents the formation of unwanted side products and ensures the creation of well-defined, homogeneous conjugates.[2]
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, aqueous conditions, typically within a pH range of 4.5 to 7.0, which is compatible with sensitive biomolecules like proteins and antibodies.[2][9]
The fundamental reaction of oxime ligation is depicted below:
Caption: The fundamental reaction of oxime ligation.
The Anatomy of an Aminooxy Bifunctional Linker
Aminooxy-functionalized bifunctional linkers are modular molecules designed to connect two different molecular entities. Their general structure consists of three key components:
-
The Aminooxy Group: This is the reactive moiety that targets a carbonyl group on the first molecule.
-
The Spacer Arm: This component connects the two reactive ends of the linker. The length and chemical nature of the spacer can be tailored to influence properties such as solubility, steric hindrance, and overall stability of the final conjugate. Polyethylene glycol (PEG) spacers are commonly employed to enhance biocompatibility and solubility.[9][10][11]
-
A Second Reactive Group: This group is designed to react with a specific functional group on the second molecule. Common choices include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting thiols, and azides or alkynes for "click chemistry" reactions.[9][12]
The versatility of these linkers allows for a wide range of conjugation strategies.
Caption: The modular structure of an aminooxy bifunctional linker.
A Comparative Look: Why Choose Aminooxy Chemistry?
To fully appreciate the advantages of aminooxy chemistry, it's insightful to compare it with other common bioconjugation methods.
| Feature | Aminooxy Chemistry (Oxime Ligation) | Maleimide Chemistry (Thioether Linkage) | NHS Ester Chemistry (Amide Linkage) |
| Target Residue | Aldehydes/Ketones (native or engineered) | Cysteine (thiols) | Lysine (primary amines), N-terminus |
| Reaction pH | 4.5 - 7.0[2] | 6.5 - 7.5 | 7.0 - 9.0 |
| Bond Stability (Half-life) | Very High (e.g., ~50 days at pH 7.0)[4] | Moderate (Thioether bond can undergo retro-Michael reaction) | Very High (Half-life of amide bonds can be years) |
| Chemoselectivity | High | Moderate (potential for reaction with other nucleophiles) | Low (reacts with all accessible primary amines) |
| Catalyst Requirement | Optional, but aniline derivatives can significantly increase the reaction rate[13][14][15] | Not required | Not required |
While NHS ester chemistry forms highly stable amide bonds, it lacks specificity, often leading to heterogeneous products. Maleimide chemistry offers better specificity for thiols, but the resulting thioether bond can be less stable. Aminooxy chemistry provides a compelling balance of high stability and exceptional chemoselectivity, making it a preferred method for creating well-defined and robust bioconjugates.[2]
In the Lab: A Generalized Protocol for Antibody-Drug Conjugation (ADC)
One of the most impactful applications of aminooxy linkers is in the construction of Antibody-Drug Conjugates (ADCs).[16] The following protocol outlines a general workflow for the site-specific labeling of an antibody with a drug payload using an aminooxy-PEG linker.
Experimental Workflow
Caption: General workflow for ADC synthesis using oxime ligation.
Step-by-Step Methodology
Part 1: Generation of Aldehyde Groups on the Antibody
A common method for introducing aldehyde groups onto an antibody in a site-specific manner is through the mild oxidation of the carbohydrate moieties in the Fc region.[16][17]
-
Antibody Preparation: Prepare the antibody solution (e.g., IgG) in a suitable buffer such as PBS at a concentration of 3-15 mg/mL.[17] Ensure the buffer is free of primary amines.
-
Oxidation:
-
Quenching:
-
Purification: Purify the aldehyde-modified antibody using a desalting column or ultrafiltration to remove excess periodate and ethylene glycol.[2][18]
Part 2: Conjugation with Aminooxy-Linker-Payload
-
Reaction Setup:
-
To the purified aldehyde-modified antibody, add the aminooxy-functionalized PEG-drug linker. A 5- to 10-fold molar excess of the linker over the antibody is typically used.[2]
-
Catalysis (Recommended): To accelerate the reaction, especially at neutral pH, an aniline catalyst can be added to a final concentration of 10-50 mM.[2][13] Studies have shown that substituted anilines, such as p-phenylenediamine, can be even more effective catalysts.[13][15]
-
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing.[2] The optimal time will depend on the specific reactants and conditions.
-
Purification of the ADC: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove excess linker-payload and catalyst.[2]
Part 3: Characterization of the ADC
-
Determine Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer and the presence of any aggregates.
-
Confirm Antigen Binding: Perform an immunoassay (e.g., ELISA) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Diverse Applications Across Scientific Disciplines
The utility of aminooxy-functionalized bifunctional linkers extends far beyond ADC development. Here are some other key research areas where this chemistry is making a significant impact:
-
Surface Functionalization of Nanoparticles: These linkers are used to attach targeting ligands, imaging agents, or therapeutic payloads to the surface of nanoparticles for applications in drug delivery and diagnostics.[9] The PEG spacer enhances the biocompatibility and circulation time of the nanoparticles.[9]
-
Peptide and Protein Modification: Aminooxy chemistry allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, tags, or other functional moieties.[19]
-
Hydrogel Formation: The formation of stable oxime bonds is utilized in the cross-linking of polymers to create hydrogels for tissue engineering and drug delivery applications.[20]
-
Oligonucleotide Conjugation: These linkers facilitate the attachment of various ligands to oligonucleotides for therapeutic and diagnostic purposes.[21][22]
Conclusion: A Robust and Versatile Tool for Innovation
Aminooxy-functionalized bifunctional linkers, and the underlying oxime ligation chemistry, represent a powerful and reliable platform for the creation of complex molecular architectures. The exceptional stability of the oxime bond, coupled with the high chemoselectivity of the reaction, provides researchers with precise control over the conjugation process. This leads to the generation of homogeneous, well-defined products with predictable properties, a critical factor in the development of next-generation therapeutics, diagnostics, and research tools. As the demand for more sophisticated and targeted molecular constructs continues to grow, the ascendancy of aminooxy chemistry in the field of bioconjugation is set to continue.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical ligation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Aminooxy-PEG-Amine - ADC Linkers | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. real.mtak.hu [real.mtak.hu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Use of an aminooxy linker for the functionalization of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(Aminooxy)-2-methylpropanoic Acid in Modern Antibiotic Synthesis: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates innovative strategies in antibiotic design and synthesis. This technical guide provides an in-depth exploration of the pivotal role of 2-(Aminooxy)-2-methylpropanoic acid, a versatile bifunctional linker, in the development of novel antibiotic entities. We will dissect the core chemical principles of oxime ligation that underpin its utility, present detailed experimental protocols for its application, and explore its strategic implementation in the synthesis of next-generation antibacterial agents, including sophisticated antibiotic conjugates and novel β-lactamase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioconjugation techniques to address the challenges of modern infectious diseases.
Introduction: The Imperative for Advanced Synthetic Methodologies in Antibiotic Development
The relentless evolution of antibiotic resistance in pathogenic bacteria poses a formidable threat to global health. The development of novel antimicrobial agents is a critical endeavor, requiring not only the discovery of new pharmacophores but also the refinement of existing antibiotic scaffolds to enhance their efficacy, overcome resistance mechanisms, and improve their pharmacokinetic profiles.[1] A key strategy in this pursuit is the application of advanced synthetic methodologies that allow for the precise and stable modification of antibiotic structures.
Among these, the chemoselective formation of oxime bonds has emerged as a powerful tool in medicinal chemistry.[2][3] This guide focuses on a particularly valuable reagent in this class: 2-(Aminooxy)-2-methylpropanoic acid. Its unique structural features—a reactive aminooxy group for covalent ligation and a carboxylic acid moiety for further functionalization or to enhance solubility—make it an exceptional building block in the synthesis of complex antibiotic architectures.[4]
The Chemistry of Oxime Ligation: A Foundation for Antibiotic Innovation
The primary utility of 2-(Aminooxy)-2-methylpropanoic acid lies in its ability to readily react with carbonyl groups (aldehydes and ketones) to form a highly stable oxime linkage.[5] This bioorthogonal reaction is characterized by its high specificity and efficiency under mild, aqueous conditions, making it ideal for the modification of complex biomolecules, including many classes of antibiotics.[2]
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime bond. The stability of the resulting C=N-O linkage is a significant advantage over other conjugation chemistries, such as hydrazones, particularly under physiological conditions.[2]
Key Advantages of Oxime Ligation in Antibiotic Synthesis:
-
High Stability: The oxime bond is robust and resistant to hydrolysis, ensuring the integrity of the modified antibiotic in biological systems.[2]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at or near neutral pH and at ambient temperatures, preserving the often-delicate structures of many antibiotics.[5]
-
Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, avoiding unwanted side reactions with other functional groups present in the antibiotic scaffold.[5]
-
Biocompatibility: The reagents and the resulting linkage are generally well-tolerated in biological systems.
Core Applications of 2-(Aminooxy)-2-methylpropanoic Acid in Antibiotic Synthesis
The unique properties of 2-(Aminooxy)-2-methylpropanoic acid enable its application in several key areas of antibiotic development:
Development of Novel Antibiotic Conjugates
A promising strategy to combat resistance is the development of "Trojan horse" antibiotics, where an antibiotic is linked to a molecule that facilitates its entry into bacterial cells, such as a siderophore.[6] 2-(Aminooxy)-2-methylpropanoic acid can serve as a stable linker to conjugate antibiotics to such targeting moieties.
Synthesis of Novel β-Lactamase Inhibitors
The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically proven strategy to overcome resistance in many Gram-negative bacteria. The design of novel, potent β-lactamase inhibitors is an active area of research. The incorporation of an oxime moiety, facilitated by reagents like 2-(Aminooxy)-2-methylpropanoic acid, can be a key structural feature in these inhibitors.
Modification of Existing Antibiotic Scaffolds
The targeted modification of existing antibiotics can lead to derivatives with improved properties, such as enhanced activity against resistant strains, broader spectrum of activity, or improved pharmacokinetic profiles. 2-(Aminooxy)-2-methylpropanoic acid provides a versatile handle for attaching various functional groups to an antibiotic core. For instance, many FDA-approved cephalosporin antibiotics feature an oxime-containing side chain which enhances their stability against β-lactamases.[2]
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step methodologies for the application of 2-(Aminooxy)-2-methylpropanoic acid in antibiotic synthesis. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the final products.
General Protocol for Oxime Ligation to a Carbonyl-Containing Antibiotic
This protocol describes the general procedure for conjugating 2-(Aminooxy)-2-methylpropanoic acid to an antibiotic that possesses a ketone or aldehyde functionality.
Materials:
-
Carbonyl-containing antibiotic
-
2-(Aminooxy)-2-methylpropanoic acid hydrochloride
-
Aniline (as catalyst)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)
-
Organic co-solvent (e.g., DMSO or DMF, if required for solubility)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Solubilization of Reactants:
-
Dissolve the carbonyl-containing antibiotic in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
In a separate vial, dissolve this compound in the reaction buffer to create a stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
To the antibiotic solution, add a 5-10 fold molar excess of the 2-(Aminooxy)-2-methylpropanoic acid solution.
-
Add aniline catalyst to a final concentration of 10-50 mM.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature or 37°C with gentle stirring.
-
Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours) by observing the consumption of the starting materials and the formation of the desired product peak.
-
-
Purification:
-
Once the reaction is complete, purify the resulting oxime-linked antibiotic conjugate by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and characterize its structure by high-resolution mass spectrometry and NMR spectroscopy.
-
Diagram: Experimental Workflow for Oxime Ligation
Caption: Workflow for the synthesis of an oxime-linked antibiotic conjugate.
Case Study: Hypothetical Synthesis of a Vancomycin-Siderophore Conjugate
To illustrate the practical application of 2-(Aminooxy)-2-methylpropanoic acid, we present a hypothetical synthesis of a vancomycin-siderophore conjugate. Vancomycin is a glycopeptide antibiotic effective against Gram-positive bacteria, but it has poor activity against Gram-negative bacteria due to its inability to penetrate the outer membrane. Linking it to a siderophore, which is actively transported into Gram-negative bacteria, could potentially expand its spectrum of activity.
Design Rationale:
-
Modification of Vancomycin: The carboxyl group of vancomycin can be modified to introduce a carbonyl group.
-
Functionalization of a Siderophore: A siderophore analog can be synthesized with a free carbonyl group.
-
Ligation: 2-(Aminooxy)-2-methylpropanoic acid can be used as a linker to connect the two modified molecules.
Diagram: Logical Relationship in Vancomycin-Siderophore Conjugate Synthesis
Caption: Synthetic strategy for a vancomycin-siderophore conjugate.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C4H9NO3 | [4] |
| Molecular Weight | 119.12 g/mol | [4] |
| CAS Number | 88023-64-7 | [4] |
| Form | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Typical Reaction pH | 6.0 - 7.0 | [2] |
| Common Catalysts | Aniline and its derivatives | [2] |
Conclusion and Future Perspectives
2-(Aminooxy)-2-methylpropanoic acid is a powerful and versatile tool in the modern antibiotic synthesis toolkit. Its ability to form stable oxime linkages under mild and specific conditions makes it an ideal linker for creating complex and innovative antibiotic structures. As the threat of antimicrobial resistance continues to grow, the strategic application of such advanced synthetic methodologies will be paramount in the development of the next generation of life-saving antibacterial therapies. Future research will likely focus on expanding the library of aminooxy-containing linkers with diverse properties and exploring their application in the synthesis of even more sophisticated antibiotic architectures, such as dual-action antibiotics and stimuli-responsive drug delivery systems.
References
- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activities of novel 3,6-bicyclolide oximes: length optimization and zero carbon linker oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 4. Design and Syntheses of New Antibiotics Inspired by Nature’s Quest for Iron in an Oxidative Climate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Stability and handling of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
An In-depth Technical Guide to the Stability and Handling of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability, handling, and application of this compound (CAS No: 89766-91-6). This key bifunctional linker is instrumental in the field of bioconjugation, primarily for its ability to form stable oxime bonds with carbonyl-containing molecules. Understanding its chemical behavior is paramount to achieving reproducible and high-yield results in complex synthetic and biological applications.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its structure features a reactive aminooxy group and a carboxylic acid, making it a valuable building block in chemical synthesis.[2] The hydrochloride salt form enhances its stability and handling characteristics as a solid.
| Property | Value | Source(s) |
| CAS Number | 89766-91-6 | [1][3][4] |
| Molecular Formula | C₄H₁₀ClNO₃ | [2][3][5] |
| Molecular Weight | 155.58 g/mol | [1][2][5] |
| Appearance | White or almost white crystalline powder | [1] |
| Melting Point | 164-166 °C | [4] |
| Purity | Typically ≥97-99.5% for research grades | [1][3] |
| Solubility | Likely soluble in polar solvents such as water and DMSO | [1][2] |
The Aminooxy Group: A Cornerstone of Bioconjugation
The utility of this molecule is centered on the nucleophilic aminooxy group (-O-NH₂). This functional group reacts chemoselectively with aldehydes and ketones under mild, physiologically compatible conditions to form a highly stable oxime linkage.[2][6] This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high specificity, efficiency, and the stability of the resulting conjugate.[7][8]
The stability of the oxime bond is a significant advantage over other carbonyl-reactive linkages. For instance, oximes are approximately 100 to 1,000 times more resistant to hydrolysis in aqueous solutions than analogous hydrazones or imines (Schiff bases), ensuring the integrity of the conjugate in biological media.[9][10]
Caption: Oxime ligation reaction between an aminooxy group and a carbonyl.
Stability Profile: A Critical Analysis
The stability of this compound is highly dependent on its physical state (solid vs. solution) and environmental conditions. The free aminooxy group is inherently reactive and can be susceptible to degradation.[6]
Solid-State Stability
In its solid, crystalline hydrochloride salt form, the compound is chemically stable under standard ambient conditions (room temperature).[1] However, it is often described as hygroscopic and sensitive to air and light, necessitating careful storage.
Solution Stability
The stability of the compound in solution is a more complex issue governed by several factors:
-
pH : This is the most critical factor. The optimal pH for both stability and for the oxime ligation reaction is generally between 4.5 and 7.5.[6][11]
-
Solvent Choice : Due to its ionic nature, the compound is soluble in polar solvents like water and DMSO.[2] However, the presence of water can lead to hydrolysis over time.[11] Therefore, for preparing stock solutions, the use of a dry (anhydrous) organic solvent like DMSO or DMF is strongly recommended.[6] Aqueous solutions should always be prepared fresh and used immediately.[11]
-
Temperature : Higher temperatures accelerate the rate of degradation in solution.[6] Therefore, storage of solutions at low temperatures is critical.
-
Contaminants : The presence of trace metal ions (e.g., iron, copper) and oxidizing agents can catalyze the decomposition of aminooxy compounds.[11]
Decomposition Pathways
The primary degradation pathways for the aminooxy group are hydrolysis and oxidation.[6] In the event of a fire, hazardous decomposition products may be formed, including carbon oxides and nitrogen oxides (NOx).[1] Furthermore, if finely distributed, the powder poses a potential dust explosion risk.[1]
Hazard Identification and Safe Handling
This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent exposure.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [1] |
Recommended Handling Workflow
A systematic approach to handling is essential to minimize risk.[12] All operations involving the solid powder should be conducted within a certified chemical fume hood to prevent inhalation.[12]
Caption: Recommended workflow for safely handling the solid reagent.
First Aid Measures
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1]
-
In Case of Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[1]
Storage and Disposal Protocols
Proper storage is critical to maintain the reagent's integrity and reactivity.[11]
-
Solid Compound : Store in a tightly sealed container at -20°C with a desiccant, protected from light.[11][13] For maximum stability, storing under an inert gas atmosphere is also recommended.
-
Stock Solutions (in Anhydrous DMSO/DMF) : Prepare fresh before use whenever possible.[11] If short-term storage is necessary, store in small, tightly sealed aliquots at -20°C with a desiccant for up to one month.[11][13] Before opening a frozen vial, always allow it to warm completely to room temperature to prevent moisture from condensing inside.[11]
-
Aqueous Solutions : Avoid storing. These solutions should be prepared fresh and used immediately due to the risk of rapid degradation.[11]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[1]
Experimental Methodologies and Troubleshooting
Protocol: Preparation of a Stock Solution
-
Remove the vial of this compound from -20°C storage.
-
Crucial Step : Allow the vial to equilibrate completely to room temperature on the benchtop before opening. This prevents atmospheric moisture from condensing onto the hygroscopic solid.[11]
-
Working in a chemical fume hood, open the vial and weigh the desired amount of powder into a new, clean tube.
-
Add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 50 mM).[6]
-
Cap the tube tightly and vortex until the solid is completely dissolved.
-
Use the solution immediately or aliquot into smaller volumes for short-term storage at -20°C.
Protocol: General Oxime Ligation
-
Dissolve your aldehyde- or ketone-containing substrate (e.g., a protein) in an appropriate reaction buffer (pH 6.5-7.5 is often used for biomolecules).[6][13]
-
Add the freshly prepared stock solution of this compound to the reaction mixture. A molar excess (e.g., 10-fold) of the aminooxy reagent is common.[6]
-
Incubate the reaction. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.[6]
-
Purify the resulting conjugate using standard methods appropriate for your molecule (e.g., dialysis, size-exclusion chromatography).
-
Optional Catalyst: To accelerate slow reactions, a nucleophilic catalyst such as aniline can be added to the reaction buffer.[13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in ligation reaction | 1. Degraded aminooxy reagent.2. Suboptimal pH of the reaction buffer.3. Insufficient reagent concentration or reaction time. | 1. Always use freshly prepared solutions. Test reagent activity on a small scale.[11]2. Verify the pH of your buffer is within the optimal 4.5-7.5 range.[13]3. Increase the molar excess of the aminooxy reagent or extend the incubation time.[13] |
| Precipitation during reaction | 1. Poor solubility of the reagent or substrate in the reaction buffer.2. Reagent degradation products are insoluble. | 1. Add a small percentage of a co-solvent like DMSO.2. Ensure the aminooxy reagent is fresh and has been stored properly. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 3. This compound [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. clinicallab.com [clinicallab.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Commercial Landscape of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride for Research and Development
This guide provides an in-depth analysis of the commercial availability, quality control, and safe handling of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS No. 89766-91-6). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The information herein is synthesized from technical data sheets, supplier information, and scientific literature to provide a comprehensive resource for procurement and application.
Core Chemical and Physical Properties
This compound is a branched propanoic acid derivative featuring a reactive aminooxy group.[1] This functional group is central to its utility in bioconjugation and synthetic chemistry. The compound is typically supplied as a white to off-white crystalline powder.[2]
| Property | Value | Source(s) |
| CAS Number | 89766-91-6 | [3][4] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][5] |
| Molecular Weight | 155.58 g/mol | [1][6] |
| Appearance | White or almost white crystalline powder | [2] |
| Melting Point | 164-172°C | [6] |
| Solubility | Likely soluble in polar solvents such as water and DMSO | [1][2] |
| SMILES | CC(C)(ON)C(=O)O.Cl | [][8] |
Due to its ionic hydrochloride salt form, the compound exhibits good solubility in aqueous media and other polar solvents, a critical attribute for its application in biological systems.[1] It is stable when stored under inert, dry conditions at room temperature.[1][5]
Scientific Significance and Key Applications
The primary value of this compound lies in the reactivity of its aminooxy moiety, which readily and specifically reacts with aldehydes and ketones to form stable oxime linkages.[1] This reaction, known as oxime ligation, is a cornerstone of "click chemistry" and bioorthogonal chemistry due to its high specificity and ability to proceed under mild, biologically compatible conditions.[1][]
Mechanism of Action: Oxime Ligation
The reaction between the aminooxy group and a carbonyl group (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The high nucleophilicity of the aminooxy group allows for a rapid and selective reaction, even in complex biological mixtures.
Caption: Oxime ligation reaction between an aminooxy compound and a carbonyl.
Fields of Application
-
Bioconjugation and Bioorthogonal Chemistry : This compound is used to label proteins, peptides, and other biomolecules with probes, tags, or drugs.[] Its ability to form stable bonds in aqueous environments makes it invaluable for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[]
-
Enzyme Inhibition Studies : The aminooxy group can act as a selective inhibitor of certain enzymes, particularly those involved in amino acid metabolism like transaminases. This makes it a useful tool for studying metabolic pathways and disorders.[1]
-
Drug Development Intermediate : It serves as a building block in the synthesis of more complex pharmaceutical molecules.[1] Preliminary research suggests potential applications in modulating neurotransmitter levels for neurological disorders and in cancer research.[1]
-
Synthetic Chemistry : Beyond biological applications, it is a versatile intermediate for forming oximes and other derivatives in organic synthesis.[1]
Commercial Availability and Supplier Analysis
This compound is readily available from a variety of chemical suppliers catering to the research and development market. It is typically sold for research use only.
Major Commercial Suppliers
Below is a non-exhaustive list of suppliers offering this compound. Researchers should always verify the specifications from the supplier before purchasing.
| Supplier | Website | Notes |
| Benchchem | --INVALID-LINK-- | Provides technical information and products for research.[1] |
| CymitQuimica | --INVALID-LINK-- | Offers various package sizes with pricing.[3] |
| Ivy Fine Chemicals | --INVALID-LINK-- | Lists availability and pricing for small quantities.[9] |
| BLD Pharm | --INVALID-LINK-- | Indicates global stock and storage conditions.[5] |
| Alchem | --INVALID-LINK-- | Lists purity and available pack sizes.[10] |
| Crysdot LLC | --INVALID-LINK-- | Provides purity, pricing, and safety information. |
| BOC Sciences | --INVALID-LINK-- | Describes the compound as a bioorthogonal reagent.[] |
Comparative Market Analysis
Pricing and available quantities can vary significantly between suppliers. The data below is representative and subject to change. It is intended to provide a general market overview.
| Supplier | Purity | Available Quantities | Representative Pricing (USD) |
| CymitQuimica | 97% | 1g, 5g, 25g, 50g, 100g | 5g for €59.00 (~$64) |
| Ivy Fine Chemicals | N/A | 250mg, 1g, Bulk | 1g for $128.70 |
| Alchem | 95% | 1g, 5g, 25g, 100g | Inquire |
| Crysdot LLC | 97% | 25g, Other | 25g for $357 |
| Reagentia | N/A | 5g, 10g, 25g | 10g for €502.17 (~$545) |
Quality Control and Experimental Verification
For any research, especially in drug development, verifying the identity and purity of starting materials is a non-negotiable step. While suppliers provide a Certificate of Analysis (CoA), independent verification provides the highest level of scientific integrity.
Interpreting the Certificate of Analysis (CoA)
A CoA is the supplier's attestation of quality. When reviewing a CoA for this compound, focus on:
-
Identity Confirmation : Look for techniques like ¹H NMR or Mass Spectrometry that confirm the molecular structure.
-
Purity Assessment : This is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). For most research applications, a purity of ≥95% is acceptable.[1][10]
-
Residual Solvents : Check for the presence of any residual solvents from the synthesis, which could interfere with subsequent reactions.
Recommended Protocol for In-House Quality Verification
This protocol ensures the purchased material meets the standards required for sensitive applications.
Objective: To confirm the identity and purity of commercially sourced this compound.
Methodology:
-
Proton NMR (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the ¹H NMR spectrum.
-
Expected Result: The spectrum should show characteristic peaks corresponding to the two methyl groups and the aminooxy protons. The integration of these peaks should match the number of protons in the molecule. The causality here is that the unique electronic environment of each proton results in a distinct resonance frequency, providing a molecular fingerprint.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight and assess purity.
-
Procedure: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., water/acetonitrile). Inject onto an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₄H₉NO₃) at approximately 120.06 m/z. The HPLC chromatogram will indicate the purity by the relative area of the main peak. This self-validating system confirms both mass and purity in a single run.
-
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. This compound is classified as hazardous.[2]
GHS Hazard Classification
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE) and Handling Workflow
A strict workflow must be followed to minimize exposure.[11]
Caption: Workflow for safely handling 2-(Aminooxy)-2-methylpropanoic acid HCl.
-
Engineering Controls : Always handle the solid powder within a certified chemical fume hood to prevent inhalation.[11][12]
-
Personal Protective Equipment : Wear a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[11] If handling large quantities or where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[11]
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]
-
Skin Contact : Take off contaminated clothing and rinse skin with plenty of soap and water.[2]
-
Ingestion : If swallowed, call a poison center or doctor. Rinse mouth with water. Do NOT induce vomiting.[2][13]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Storage and Stability
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from strong oxidizing agents, strong acids, and strong bases.[13] Proper storage under an inert atmosphere at room temperature ensures its long-term stability.[1][5]
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical biology and drug discovery. Its unique reactivity enables specific and stable bioconjugations critical for modern therapeutic and diagnostic development. Researchers can confidently procure this compound from numerous suppliers but must exercise due diligence through in-house quality verification to ensure the integrity of their experimental outcomes. Adherence to stringent safety and handling protocols is mandatory to mitigate the associated health hazards. This guide serves as a foundational resource to aid scientists in navigating the procurement, verification, and safe application of this important chemical tool.
References
- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [cymitquimica.com]
- 4. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 89766-91-6|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. ivychem.com [ivychem.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Structural Features and Applications of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
Introduction
In the landscape of modern chemical biology and drug development, the demand for precise and efficient molecular tools is paramount. Among these, bioorthogonal reagents, which can participate in specific chemical reactions within complex biological systems without interfering with native biochemical processes, have become indispensable. 2-(Aminooxy)-2-methylpropanoic acid hydrochloride, a small molecule with a unique structural architecture, has emerged as a significant player in this field. Its strategic combination of a nucleophilic aminooxy group and a carboxylic acid moiety on a compact isobutyric acid scaffold makes it a versatile building block for a range of applications, from bioconjugation to the synthesis of complex pharmaceutical agents.[1][2]
This technical guide provides a comprehensive overview of the structural features of this compound, its synthesis, and its primary applications, with a particular focus on its role in the formation of stable oxime linkages—a cornerstone of modern bioconjugation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.
Core Structural Features and Physicochemical Properties
This compound (CAS Number: 89766-91-6) is a hydrochloride salt with the molecular formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol .[1][2][3][4][5] The molecule's key features, which dictate its reactivity and utility, are the presence of a quaternary carbon atom substituted with a methyl group, a carboxylic acid, and a highly nucleophilic aminooxy group (-ONH₂).[1]
The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for reactions conducted in aqueous environments, a common requirement for biological applications.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][3][5] |
| CAS Number | 89766-91-6 | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically >97% for research applications | [2] |
Spectroscopic Characterization:
-
¹³C NMR (in DMSO): Expected peaks are around δ 168.1 (carboxylic acid carbon), δ 83.3 (quaternary carbon), and δ 17.4 (methyl group carbons).
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups and signals for the protons of the aminooxy and carboxylic acid groups. The exact chemical shifts would be dependent on the solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, C-H stretching from the methyl groups, a strong C=O stretch from the carbonyl group, and N-H and N-O vibrations from the aminooxy group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₄H₉NO₃) and characteristic fragmentation patterns, including the loss of the carboxylic acid group.[6]
Synthesis of this compound
While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, the general synthetic route involves the reaction of 2-methylpropanoic acid with hydroxylamine hydrochloride under acidic conditions.[1] This reaction proceeds through an intermediate oxime, which is then converted to the final aminooxy compound.[1] The use of a strong acid like hydrochloric acid facilitates the formation of the stable hydrochloride salt.[1] One source has noted a synthetic efficiency of 87% yield under reflux conditions with HCl.[1]
Generalized Synthesis Protocol:
The following is a generalized, non-validated protocol based on established chemical principles for the synthesis of α-aminooxy acids. Researchers should optimize these conditions for their specific laboratory setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpropanoic acid in a suitable solvent.
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.
-
Acid Catalysis: Carefully add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup and Purification: After completion, the reaction mixture is cooled, and the product is isolated. Purification may involve crystallization or chromatography to yield the desired this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Bioconjugation: The Power of Oxime Ligation
The primary and most impactful application of this compound is in bioconjugation via oxime ligation.[1] This reaction involves the chemoselective condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1]
Mechanism of Oxime Ligation:
The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield the stable oxime linkage. The reaction is often catalyzed by aniline or its derivatives, which can significantly accelerate the rate of ligation, especially at neutral pH.
Caption: The reaction mechanism of oxime ligation between an aminooxy compound and a carbonyl group.
Key Advantages of Oxime Ligation:
-
Bioorthogonality: The aminooxy and carbonyl functional groups are largely absent in biological systems, ensuring that the ligation occurs specifically between the desired partners without cross-reactivity with native biomolecules.
-
Stability: The resulting oxime bond is significantly more stable to hydrolysis than imine bonds (Schiff bases), making it suitable for applications in aqueous biological environments.[1]
-
Mild Reaction Conditions: Oxime ligation can be performed under mild, biocompatible conditions, including physiological pH and temperature, which is crucial for preserving the structure and function of sensitive biomolecules like proteins and antibodies.[1]
Experimental Protocol for Oxime Ligation:
The following is a general protocol for the conjugation of an aldehyde- or ketone-containing biomolecule with this compound.
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-functionalized biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
If using a catalyst, prepare a stock solution of aniline in an organic co-solvent like DMSO.
-
-
Ligation Reaction:
-
To the solution of the biomolecule, add the this compound solution to achieve the desired molar excess.
-
If used, add the aniline catalyst to the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for a period ranging from a few hours to overnight, with gentle agitation.
-
-
Monitoring and Purification:
-
Monitor the progress of the conjugation by a suitable analytical technique, such as HPLC, mass spectrometry, or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using methods like size-exclusion chromatography, affinity chromatography, or dialysis.
-
Other Notable Applications
Beyond its central role in bioconjugation, this compound serves as a valuable tool in other areas of chemical and biological research:
-
Enzyme Inhibition: As an aminooxy-containing compound, it has the potential to act as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as transaminases.[1] By forming an oxime with the PLP cofactor in the enzyme's active site, it can modulate the enzyme's activity, providing a tool for studying metabolic pathways.[1]
-
Drug Development and Synthesis: The molecule can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature allows for its incorporation into larger scaffolds, where the aminooxy or carboxylic acid group can be further functionalized.
-
Analytical Chemistry: The aminooxy group can be used to derivatize aldehydes and ketones, facilitating their separation and detection in complex mixtures using techniques like HPLC.[1]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated fume hood. For long-term storage, the compound should be kept in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a powerful and versatile chemical tool with a unique set of structural features that make it highly valuable in modern chemical biology and drug development. Its central role in oxime ligation has provided researchers with a robust and reliable method for the construction of complex bioconjugates under mild, biocompatible conditions. As the demand for precisely engineered biomolecules continues to grow, the importance of reagents like this compound is set to increase, paving the way for new innovations in diagnostics, therapeutics, and our fundamental understanding of biological systems.
References
- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Aminooxy)-2-methylpropanoic acid | C4H9NO3 | CID 5744063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocol for Oxime Ligation Using 2-(Aminooxy)-2-methylpropanoic acid: An Application Note for Researchers and Drug Development Professionals
Introduction: The Power of Precision in Bioconjugation
In the landscape of bioconjugation, the ability to form stable, covalent linkages between molecules with high specificity is paramount. Among the arsenal of chemoselective reactions, oxime ligation stands out for its robustness and biocompatibility. This reaction, which forms a highly stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or ketone), has become an indispensable tool in fields ranging from drug delivery and diagnostics to the synthesis of complex biomolecules.[1]
This application note provides a detailed technical guide for utilizing 2-(Aminooxy)-2-methylpropanoic acid , a versatile aminooxy-containing building block, in oxime ligation protocols. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting, grounded in established scientific principles.
Key Features of Oxime Ligation:
-
High Chemoselectivity: The reaction is highly specific for aminooxy and carbonyl groups, which minimizes side reactions with other functional groups commonly found in biological molecules.
-
Stable Bond Formation: The resultant oxime bond is significantly more stable towards hydrolysis compared to analogous imine (Schiff base) or hydrazone linkages, a critical feature for in vivo applications.[2]
-
Biocompatible Reaction Conditions: The ligation can be effectively carried out in aqueous buffers at or near physiological pH, preserving the integrity of sensitive biomolecules.
The Mechanism of Oxime Ligation: A Tale of Two Steps
The formation of an oxime bond is a two-step process involving the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The overall reaction rate is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5) for uncatalyzed reactions.[3]
However, for many biological applications, maintaining a neutral pH is crucial to prevent denaturation of proteins or degradation of other sensitive molecules. This is where nucleophilic catalysts, such as aniline and its derivatives, play a pivotal role. Aniline accelerates the reaction at neutral pH by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy nucleophile, leading to the formation of the oxime and regeneration of the aniline catalyst.
Figure 1: Aniline-catalyzed mechanism of oxime ligation.
Quantitative Data for Oxime Ligation
The efficiency and rate of oxime ligation are influenced by several factors, including the specific reactants, pH, and the choice and concentration of the catalyst. The following tables provide a summary of relevant quantitative data to guide experimental design.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Aminooxyacetyl-peptide & Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 |
| Aldehyde-functionalized protein & Aminooxy-PEG | p-Phenylenediamine (2 mM) | 7.0 | 120-fold faster than uncatalyzed |
Table 1: Reaction kinetics of representative oxime ligations.
| Bond Type | Equilibrium Constant (Keq) (M⁻¹) | Hydrolytic Stability |
| Oxime | >10⁸ | High; ~1000-fold more stable than simple hydrazones |
| Hydrazone | 10⁴ - 10⁶ | Less stable than oximes, prone to hydrolysis |
| Imine (Schiff Base) | Lower than hydrazones | Generally unstable in aqueous environments |
Table 2: Comparative stability of oxime and related bonds.[4]
Experimental Protocol: Oxime Ligation with 2-(Aminooxy)-2-methylpropanoic acid
This protocol provides a general procedure for the conjugation of an aldehyde- or ketone-containing molecule to 2-(Aminooxy)-2-methylpropanoic acid. Optimization of reactant concentrations, catalyst, and reaction time may be necessary for specific applications.
Materials and Reagents
-
2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS: 89766-91-6)
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Aniline or p-phenylenediamine (catalyst)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0
-
Stock Solution Solvents: DMSO or DMF (for sparingly soluble compounds)
-
Quenching Reagent (optional): Acetone
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your aldehyde- or ketone-containing molecule in the Reaction Buffer. If solubility is limited, a minimal amount of an organic co-solvent like DMSO or DMF can be used for initial dissolution before dilution with the buffer.
-
Prepare a stock solution of this compound in the Reaction Buffer. This salt is generally soluble in aqueous buffers.[5]
-
Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution).
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the aldehyde/ketone solution and the 2-(Aminooxy)-2-methylpropanoic acid solution to the desired final concentrations. A slight molar excess (1.2-2 fold) of the aminooxy compound is often beneficial.
-
Add the aniline catalyst to the reaction mixture. A final concentration of 10-100 mM is a common starting point.[6]
-
Adjust the final volume with the Reaction Buffer.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS by observing the consumption of starting materials and the formation of the product.
-
-
Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding an excess of a simple carbonyl compound like acetone to consume any remaining aminooxy groups.
-
-
Purification of the Conjugate:
-
Purify the oxime-linked product from the reaction mixture to remove unreacted starting materials, catalyst, and any byproducts. The choice of purification method will depend on the properties of the conjugate and may include reverse-phase HPLC, size-exclusion chromatography, or dialysis.
-
Figure 2: General experimental workflow for oxime ligation.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Low Reactant or Catalyst Concentration: The reaction is bimolecular, so lower concentrations will slow the rate. Suboptimal pH: While aniline catalysis works at neutral pH, the rate is still pH-dependent. Steric Hindrance: Ketones react more slowly than aldehydes.[6] | Increase the concentration of the reactants and/or the catalyst. Empirically test a pH range (e.g., 6.5-7.5) to find the optimum for your specific system. Increase reaction time or consider a more reactive aldehyde if possible. |
| Low Yield | Degradation of Reactants: The aminooxy group can be reactive and may degrade over time.[6] Side Reactions: Impurities in reagents or solvents can lead to unwanted side reactions. | Use fresh, high-purity reagents and solvents. Store the this compound under inert, dry conditions.[5] Ensure all glassware is clean and dry. |
| Difficulty in Purification | Catalyst Removal: Aniline can sometimes be challenging to remove completely. Similar Properties of Product and Starting Materials: If the product and unreacted starting materials have similar chromatographic behavior. | Consider using a more water-soluble and potentially more efficient catalyst like p-phenylenediamine, which may be easier to remove during aqueous workup or dialysis. Optimize your purification method (e.g., gradient, column chemistry for HPLC). |
Conclusion
Oxime ligation using 2-(Aminooxy)-2-methylpropanoic acid offers a powerful and reliable method for the precise construction of bioconjugates. The high stability of the resulting oxime bond, coupled with the biocompatible reaction conditions, makes this an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and carefully optimizing the reaction parameters as outlined in this guide, you can successfully leverage this versatile chemistry to advance your research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride in Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic payloads.[1] The clinical success of ADCs is critically dependent on their structural homogeneity, particularly a well-defined drug-to-antibody ratio (DAR), which influences their efficacy, safety, and pharmacokinetic profiles.[2][] Site-specific conjugation methodologies have emerged as the gold standard for producing homogeneous ADCs, overcoming the limitations of heterogeneous mixtures generated by traditional stochastic methods.[][4][5]
This guide details the application of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride, a bifunctional linker, in the synthesis of site-specific ADCs via oxime ligation. This chemoselective reaction forms a highly stable covalent bond between an aminooxy group and a carbonyl (aldehyde or ketone), providing a robust connection between the antibody and the payload.[6][7] We provide an in-depth examination of the underlying chemistry, a complete experimental workflow, detailed step-by-step protocols for antibody modification, payload functionalization, final conjugation, and purification, as well as comprehensive methods for the analytical characterization of the final ADC product.
The Foundational Chemistry: Oxime Ligation
The conjugation of a payload to an antibody requires a linkage that is stable in systemic circulation to prevent premature drug release, yet allows for efficient payload delivery at the target site.[2][8] Oxime ligation, a bioorthogonal "click" reaction, is exceptionally well-suited for this role.
The reaction proceeds via the nucleophilic attack of the aminooxy group (-ONH₂) on an electrophilic aldehyde or ketone, followed by dehydration to form a C=N-O oxime bond.[6][9] This reaction is highly chemoselective, proceeding under mild, aqueous conditions without interfering with other functional groups present in complex biomolecules like antibodies. The rate of oxime formation can be significantly accelerated at neutral or slightly acidic pH by using an aniline-based catalyst, which operates by forming a more reactive protonated Schiff base intermediate.[10][11][12]
The resulting oxime linkage is substantially more stable against hydrolysis over a wide pH range compared to other imine-based linkages, such as hydrazones, making it ideal for in vivo applications.[7][13][14]
Caption: Mechanism of aniline-catalyzed oxime ligation.
Comparative Stability of Linkages
The choice of linker chemistry is a critical design parameter. The superior stability of the oxime bond is a key advantage for ensuring the ADC remains intact until it reaches its target.
| Linkage Type | Relative Hydrolysis Rate (pH 7.0) | Half-Life (pH 7.0, approx.) | Key Characteristic |
| Oxime | 1 (Reference) | ~50 days | Highly stable under physiological conditions.[7] |
| Hydrazone | >1,000x faster | ~2 hours | Prone to hydrolysis, leading to premature drug release.[7][14] |
| Disulfide | N/A (Redox-sensitive) | Variable | Cleavable in the reducing intracellular environment. |
| Amide | Extremely slow | Years | Generally considered non-cleavable and highly stable.[13] |
Overall Workflow for ADC Synthesis
The synthesis of a site-specific ADC using this compound is a multi-stage process that demands careful execution and stringent quality control at each step. The general workflow is designed to first install a unique reactive handle on the antibody, prepare the payload for conjugation, and then ligate the two components before final purification and characterization.
Caption: High-level workflow for site-specific ADC synthesis.
Detailed Experimental Protocols
These protocols provide a framework for synthesis. Researchers must optimize conditions based on the specific properties of their antibody, payload, and linker systems.
Protocol 3.1: Site-Specific Introduction of Aldehyde Handles via Glycan Oxidation
This protocol generates aldehyde groups on the conserved N-glycans within the Fc region of the antibody, providing a site-specific handle for conjugation away from the antigen-binding domains.[5][15]
-
Preparation: Prepare a solution of the monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. Chill the solution to 4°C.
-
Oxidizing Agent Preparation: Prepare a fresh stock solution of sodium periodate (NaIO₄) in cold PBS. The final concentration in the reaction will typically be 1-2 mM.
-
Causality: Using cold conditions and a freshly prepared reagent minimizes non-specific oxidation of sensitive amino acid residues (e.g., methionine), which could compromise antibody function.[5]
-
-
Oxidation Reaction: Add the NaIO₄ solution to the antibody solution. Protect the reaction from light by wrapping the vial in aluminum foil and incubate at 4°C for 30-60 minutes with gentle mixing.
-
Causality: Periodate specifically cleaves the vicinal diols present in the terminal sialic acid or galactose residues of the antibody's glycans to generate aldehydes.[5] Limiting the reaction time prevents over-oxidation.
-
-
Quenching: Stop the reaction by adding a 3-fold molar excess of glycerol or ethylene glycol and incubate for 15 minutes at 4°C.
-
Causality: Glycerol contains vicinal diols and will consume any remaining periodate, preventing further unwanted oxidation.
-
-
Buffer Exchange: Immediately purify the oxidized antibody to remove the quenching agent and reaction byproducts. Use a desalting column (e.g., Zeba™ Spin Desalting Column) or tangential flow filtration (TFF) to exchange the antibody into a conjugation-compatible buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
Protocol 3.2: Synthesis of an Aminooxy-Functionalized Payload
This protocol describes the coupling of this compound to a payload containing a primary amine, typically via an amide bond.
-
Reagent Preparation: Dissolve the amine-containing payload and a 1.5-fold molar excess of this compound in an anhydrous organic solvent like Dimethylformamide (DMF).
-
Carboxylic Acid Activation: In a separate vial, dissolve a 1.6-fold molar excess of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a 3-fold molar excess of a non-nucleophilic base like Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Coupling Reaction: Add the activated 2-(Aminooxy)-2-methylpropanoic acid solution to the payload solution. Let the reaction proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the payload's amine group to form a stable amide bond. DIPEA acts as a base to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Purification: Once the reaction is complete, the aminooxy-functionalized payload can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be lyophilized and stored under inert gas at -20°C.
Protocol 3.3: Oxime Ligation to Form the ADC
This is the final conjugation step where the engineered antibody is linked to the functionalized payload.
-
Reagent Preparation: Dissolve the purified aminooxy-payload in a minimal amount of a water-miscible co-solvent like DMSO. Prepare a fresh 1 M stock solution of aniline catalyst in DMSO.
-
Conjugation Reaction:
-
To the oxidized antibody in conjugation buffer (pH 5.5), add the aminooxy-payload solution to achieve a 5- to 10-fold molar excess of payload over antibody.
-
Add the aniline catalyst stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction at 25°C for 4-16 hours with gentle agitation.
-
Causality: A slight excess of the payload-linker drives the reaction to completion. The aniline catalyst significantly increases the reaction rate at this pH, enabling efficient conjugation under mild conditions.[10][12]
-
-
Monitoring: The progress of the conjugation can be monitored by analyzing small aliquots of the reaction mixture by techniques such as Hydrophobic Interaction Chromatography (HIC) to observe the formation of species with higher drug loading.
Protocol 3.4: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted payload, catalyst, and any aggregated protein.
-
Primary Purification: Use Size-Exclusion Chromatography (SEC) with a suitable resin (e.g., Superdex 200) to separate the high-molecular-weight ADC from low-molecular-weight impurities. The mobile phase should be a formulation buffer suitable for the final ADC product (e.g., PBS, pH 7.4).
-
Causality: SEC separates molecules based on their hydrodynamic radius. The large ADC elutes first, while smaller molecules like the excess payload and aniline are retained longer.[16]
-
-
Concentration and Formulation: Pool the fractions containing the purified ADC monomer. Concentrate the ADC to the desired final concentration using centrifugal filter units or TFF.
-
Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter for long-term storage. Store at 4°C for short-term use or at -80°C for long-term stability.
Analytical Characterization of the Final ADC
Thorough characterization is mandatory to ensure the ADC meets all critical quality attributes (CQAs) for identity, purity, and potency.[2]
| Parameter | Method | Principle and Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated hydrophobic drugs. Provides distribution of DAR species (DAR0, DAR2, etc.).[17][18] |
| UV-Vis Spectroscopy | By measuring absorbance at two wavelengths (e.g., 280 nm for protein and another for the drug), the average DAR can be calculated.[18] | |
| Mass Spectrometry (LC-MS) | Provides the exact mass of the intact ADC, allowing for direct confirmation of the DAR and assessment of homogeneity.[17][19] | |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | Quantifies the percentage of ADC monomer versus aggregates or fragments, which is critical for safety and efficacy.[16] |
| Identity Confirmation | Intact Mass Analysis (LC-MS) | Confirms the molecular weight of the final conjugate, verifying successful ligation. |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | Measures the binding affinity of the ADC to its target antigen, ensuring that the conjugation process did not impair its targeting function.[2] |
| In Vitro Potency | Cell-Based Cytotoxicity Assay | Determines the concentration of ADC required to kill 50% of target cancer cells (IC₅₀), confirming the biological activity of the conjugated payload.[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR / Incomplete Conjugation | - Inefficient antibody oxidation. - Degradation of aminooxy-payload. - Suboptimal pH or catalyst concentration. - Insufficient excess of payload. | - Verify aldehyde formation on the antibody. - Use freshly prepared aminooxy-payload. - Optimize reaction pH (4.5-6.0) and aniline concentration (20-100 mM). - Increase molar excess of payload. |
| ADC Aggregation | - Hydrophobicity of the payload. - High DAR. - Suboptimal buffer conditions (pH, ionic strength). - Presence of organic co-solvent. | - Include aggregation suppressors (e.g., arginine, polysorbate) in buffers. - Target a lower average DAR. - Minimize the concentration of organic co-solvent in the final reaction mixture. - Perform purification immediately after conjugation. |
| Loss of Antibody Function | - Non-specific oxidation of critical amino acids. - Denaturation during conjugation or purification steps. | - Reduce periodate concentration or oxidation time. - Ensure all steps are performed at recommended temperatures. - Screen different formulation buffers for optimal stability. |
Safety and Handling of this compound
Hazard Identification: this compound is classified as a hazardous chemical.[20]
-
Acute Toxicity: Harmful if swallowed (H302).[20]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[21]
-
Wear appropriate PPE, including a laboratory coat, nitrile gloves, and ANSI-certified safety glasses with side shields or goggles.[21]
-
Avoid contact with skin, eyes, and clothing.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[22]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[22]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[22]
References
- 1. precisepeg.com [precisepeg.com]
- 2. adcreview.com [adcreview.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Types of Payloads for Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview | MDPI [mdpi.com]
- 15. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Cell Surface Protein Labeling with Aminooxy Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: Illuminating the Cell Surface with Bioorthogonal Chemistry
The cell surface is a dynamic landscape of proteins that mediate critical interactions between a cell and its environment. These proteins govern signaling, cell-cell adhesion, and nutrient transport, and they represent the majority of targets for therapeutic drugs. The ability to specifically label and visualize these surface proteins in their native environment is paramount for understanding their function in health and disease.[1]
Traditional labeling methods, such as genetic encoding of fluorescent proteins or antibody-based staining, have limitations. Genetic modifications can be cumbersome and may alter protein function, while the large size of antibodies can restrict access to certain epitopes and perturb biological systems. Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, offers a powerful alternative.[2] It involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[2][3][4]
This guide focuses on a cornerstone of bioorthogonal chemistry: oxime ligation . This reaction involves the formation of a stable oxime bond between an aminooxy-functionalized probe and a ketone or aldehyde group.[5][6] When this chemical "handle" (the ketone or aldehyde) is introduced onto cell surface glycoproteins, it allows for highly specific, covalent attachment of imaging agents, affinity tags, or therapeutic molecules.[7][8]
Principle of the Method: The Power of Oxime Ligation
The elegance of this labeling strategy lies in the chemoselective reaction between an aminooxy group (-O-NH2) and a carbonyl group (an aldehyde or ketone). This condensation reaction forms a highly stable oxime linkage under mild, physiological conditions (aqueous solution, neutral to slightly acidic pH).[6][7][8]
Key Advantages of Oxime Ligation:
-
Bioorthogonality: Neither the aminooxy group nor the carbonyl handle (especially ketones) are commonly found on the cell surface, ensuring the reaction is highly specific and does not interfere with native cellular processes.[5][9]
-
Stability: The resulting oxime bond is significantly more stable than similar linkages like hydrazones, providing a permanent label for long-term studies.[7][8][10]
-
Mild Conditions: The reaction proceeds efficiently under physiological conditions (temperature and pH), preserving cell viability and protein function.[6][8]
-
Catalysis: The reaction rate can be significantly accelerated by the addition of a catalyst, most commonly aniline, allowing for rapid labeling even at low reactant concentrations.[6][7][11]
The Two-Step Labeling Strategy
The overall process is a versatile two-step approach:[1][5]
-
Introduction of the Carbonyl Handle: An aldehyde or ketone group is selectively introduced onto cell surface glycoproteins.
-
Bioorthogonal Ligation: The modified cells are treated with an aminooxy-functionalized probe (e.g., aminooxy-biotin or an aminooxy-fluorophore), which covalently attaches the probe to the cell surface via an oxime bond.
Diagram: The Chemistry of Oxime Ligation
Caption: The bioorthogonal oxime ligation reaction.
Core Methodologies: Introducing the Chemical Handle
The success of this technique hinges on the selective introduction of the aldehyde or ketone group onto cell surface proteins. Two primary strategies have been established: metabolic labeling and enzymatic labeling.
Metabolic Labeling with Unnatural Sugars
This elegant approach leverages the cell's own biosynthetic pathways.[12] Cells are cultured with a synthetic, unnatural sugar analog that has been modified to contain a ketone or azide group.[1][12][13] The cell's metabolic machinery processes this sugar and incorporates it into the glycan chains of newly synthesized glycoproteins, effectively displaying the chemical handle on the cell surface.[1][13]
-
Mechanism: A common strategy involves using a mannosamine analog, such as N-levulinoylmannosamine (ManLev) to introduce a ketone, or peracetylated N-azidoacetylmannosamine (Ac4ManNAz) to introduce an azide.[1] These are metabolized into their corresponding sialic acid forms and incorporated onto sialoglycoproteins.[1][13]
-
Advantages: This method labels proteins as they are synthesized, allowing for pulse-chase experiments to study glycoprotein trafficking and turnover. It is a non-invasive way to introduce the handle into living cells.[13]
-
Considerations: Labeling efficiency can depend on cell type and the specific metabolic pathway's tolerance for the unnatural sugar.[14] Some per-O-acetylated sugars have shown cytotoxicity in sensitive cell types like primary neurons.[14][15]
Enzymatic Labeling
This method uses an enzyme to directly modify existing glycans on the cell surface, creating an aldehyde handle.
-
Mechanism: The enzyme galactose oxidase (GOase) is a powerful tool for this purpose.[16][17] It selectively oxidizes the C6 hydroxyl group of terminal galactose and N-acetylgalactosamine (GalNAc) residues on glycoproteins to generate a C6-aldehyde.[18][19] This reaction is highly specific and can be performed on living cells with high viability.[18]
-
Advantages: This is a rapid method for labeling the entire existing population of surface glycoproteins bearing accessible galactose/GalNAc residues. The reaction can be completed in as little as 30 minutes.[18]
-
Considerations: Labeling is restricted to glycoproteins with terminal galactose or GalNAc residues that are accessible to the enzyme. Prior treatment with neuraminidase may be required to expose underlying galactose residues capped by sialic acid.[17]
A related enzymatic approach involves mild chemical oxidation using sodium periodate (NaIO₄) . This method oxidizes the diol on sialic acid residues to generate an aldehyde.[7][8][11]
Comparison of Handle Introduction Strategies
| Feature | Metabolic Labeling | Enzymatic Labeling (Galactose Oxidase) |
| Principle | Cellular machinery incorporates unnatural, handle-bearing sugars. | Enzyme oxidizes existing terminal galactose/GalNAc residues. |
| Target | Newly synthesized glycoproteins (e.g., sialoglycoproteins).[13] | Existing surface glycoproteins with accessible terminal galactose/GalNAc.[18] |
| Speed | Slower (hours to days, depends on protein turnover). | Faster (typically 30-60 minutes).[18] |
| Application | Ideal for studying protein dynamics, trafficking, and turnover. | Ideal for snapshot analysis of the entire surface glycoproteome. |
| Pros | Non-invasive, allows pulse-chase studies. | Rapid, highly specific enzymatic action, labels existing proteins. |
| Cons | Can have cell-type variability; potential for cytotoxicity with some sugars.[15] | Limited to proteins with specific terminal glycans; enzyme accessibility can be a factor. |
Detailed Protocols
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., reagent concentrations, incubation times) should be empirically determined for each cell type and experimental system.
Protocol 1: Enzymatic Handle Generation and Aminooxy Labeling
This protocol uses galactose oxidase to generate aldehydes on the cell surface, followed by ligation with an aminooxy probe.
Materials Required:
-
Cells in suspension or adherent culture
-
Galactose Oxidase (GOase) from a reputable supplier
-
Aminooxy probe (e.g., Aminooxy-Biotin, CF® Dye Aminooxy)
-
Aniline (catalyst)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Labeling Buffer: PBS, pH 6.7 (or as recommended by probe supplier)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
FACS buffer (PBS with 1% BSA) for flow cytometry analysis
Step-by-Step Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, harvest and count to obtain the desired cell number (e.g., 1 x 10⁶ cells per condition).
-
Wash cells twice with ice-cold PBS (pH 7.4) to remove any residual media components.
-
-
Enzymatic Oxidation:
-
Resuspend the cell pellet in ice-cold PBS (pH 7.4).
-
Add galactose oxidase to a final concentration of 5-10 U/mL.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
Causality: This step uses the enzyme to specifically create aldehyde groups on terminal galactose and GalNAc residues of surface glycoproteins.[18]
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove the enzyme and any byproducts. Pellet cells by gentle centrifugation between washes.
-
-
Aminooxy Ligation:
-
Prepare the aminooxy probe solution in Labeling Buffer (pH 6.7). A typical starting concentration is 100-250 µM.
-
Prepare a fresh 100 mM aniline stock solution in DMSO or water.
-
Resuspend the oxidized cells in Labeling Buffer.
-
Add the aminooxy probe to the cells, followed immediately by aniline to a final concentration of 1-10 mM.
-
Incubate for 60-90 minutes at room temperature or 4°C, protected from light.
-
Causality: The slightly acidic pH and the aniline catalyst dramatically accelerate the formation of the stable oxime bond between the enzyme-generated aldehydes and the aminooxy probe.[6][11]
-
-
Quenching and Final Washes:
-
Stop the reaction by washing the cells three times with FACS buffer or PBS. The inclusion of a quenching reagent like Tris can react with any remaining unreacted probes, but extensive washing is often sufficient.
-
-
Downstream Analysis:
-
The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or for lysis and subsequent biochemical analysis (e.g., streptavidin pulldown for biotinylated proteins).[20]
-
Diagram: Experimental Workflow for Enzymatic Labeling
Caption: A typical workflow for enzymatic labeling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient Oxidation: Enzyme activity is low or substrate is not accessible. | Ensure GOase is active and from a reputable source. Optimize enzyme concentration and incubation time. For sialic acid-capped glycans, consider pre-treatment with neuraminidase to expose galactose.[17] |
| Inefficient Ligation: Reaction conditions are suboptimal. | Confirm the pH of your labeling buffer is slightly acidic (6.5-7.0). Ensure your aniline catalyst is fresh and used at an appropriate concentration (1-10 mM is a good starting range).[11] Increase probe concentration or incubation time. | |
| Target Protein Not Expressed: The target glycans are not present on the cell surface. | Use a positive control cell line known to express terminal galactose. Confirm protein expression via Western blot or another method. | |
| High Background Signal | Non-specific Probe Binding: The probe is sticking to the cell surface or plasticware. | Increase the number of wash steps after the ligation reaction. Include a blocking agent like BSA (1%) in your wash and labeling buffers.[21] |
| Dead Cells: Compromised cells can non-specifically take up the probe. | Use a viability dye (e.g., Propidium Iodide, 7-AAD) to gate out dead cells during flow cytometry analysis.[21] Ensure gentle handling of cells throughout the protocol to maintain viability. | |
| High Cell Death | Reagent Toxicity: Concentrations of the probe, catalyst, or enzyme are too high. | Perform a titration experiment for all reagents to find the lowest effective concentration. Reduce incubation times where possible. Ensure all buffers are sterile and isotonic. |
| Harsh Handling: Excessive centrifugation speed or vortexing. | Use lower centrifugation speeds (e.g., 300-400 x g) and gently resuspend cell pellets by flicking the tube or gentle pipetting. |
Applications in Research and Drug Development
The ability to specifically tag cell surface glycoproteins opens up a vast array of experimental possibilities:
-
Cell Imaging and Tracking: Visualize the localization and dynamics of surface glycoproteins using fluorescent aminooxy probes.[22][23]
-
Proteomic Analysis: Use aminooxy-biotin to tag surface glycoproteins, followed by streptavidin-based enrichment and identification by mass spectrometry. This allows for a comprehensive analysis of the surface-exposed proteome.[18]
-
Studying Glycan Dynamics: Metabolic labeling strategies enable the study of glycan biosynthesis, trafficking, and turnover in living cells.[15]
-
Drug Development and Delivery: This chemistry can be used to conjugate drugs to antibodies or other targeting moieties. It also enables novel cancer targeting strategies where one bioorthogonal group is delivered to the tumor, followed by a second component carrying the therapeutic payload.[3][24][25]
-
High-Throughput Screening: The methodology is adaptable for quantifying changes in cell surface protein expression in response to drug candidates or other stimuli.[26]
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Glycoprotein labeling using engineered variants of galactose oxidase obtained by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 10xgenomics.com [10xgenomics.com]
- 21. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 24. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 25. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Note: Harnessing Oxime Ligation for Advanced Hydrogel Formation
Introduction: Beyond Conventional Crosslinking
Hydrogels, with their high water content and tunable properties, are foundational materials in biomedical fields like tissue engineering, drug delivery, and 3D cell culture.[1][2] The method used to crosslink the polymer chains dictates the hydrogel's ultimate stability, biocompatibility, and functionality. While methods like radical polymerization or Michael addition are common, they can suffer from drawbacks such as potential cytotoxicity from initiators or side reactions with encapsulated biological molecules.[3]
This application note details the use of oxime ligation, a "click chemistry" reaction, as a superior method for hydrogel formation.[4] Specifically, it explores the role of 2-(Aminooxy)-2-methylpropanoic acid as a key building block for introducing the necessary aminooxy functionality. Oxime chemistry involves the reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable, covalent oxime bond.[2][4] This reaction is bioorthogonal, meaning it proceeds efficiently in aqueous environments under physiological conditions without interfering with native biological processes, making it ideal for applications involving sensitive cells or therapeutic proteins.[5]
The Core Chemistry: The Power of the Oxime Bond
The formation of an oxime linkage is a condensation reaction that releases a water molecule. This bond is significantly more stable against hydrolysis compared to other dynamic covalent bonds like imines (Schiff bases) or hydrazones, ensuring the long-term mechanical integrity of the hydrogel scaffold.[6][7][8]
The kinetics of oxime ligation are highly tunable, offering precise control over the gelation process. The reaction rate is sensitive to pH, accelerating under mildly acidic conditions (pH 5-6.5), and can be further catalyzed by the addition of nucleophilic catalysts like aniline.[1][9] This tunability allows researchers to tailor the gelation time from hours to mere seconds, accommodating a wide range of applications from injectable, in-situ forming depots to rapidly printed 3D scaffolds.[1]
Figure 1: The Oxime Ligation Reaction. An aldehyde or ketone reacts with an aminooxy group to form a stable oxime bond and water.
Role of 2-(Aminooxy)-2-methylpropanoic acid: A Versatile Functionalization Tool
While multi-arm polymers functionalized with aminooxy groups are common crosslinkers, 2-(Aminooxy)-2-methylpropanoic acid serves as a critical small-molecule reagent for introducing this functionality onto molecules of interest.[10][] Its structure features a reactive aminooxy group and a carboxylic acid handle. This carboxylic acid can be readily coupled to primary amines (e.g., on the N-terminus or lysine residues of proteins and peptides) using standard, mild carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13]
This strategy allows for the precise, site-specific incorporation of an aminooxy "hook" onto bioactive molecules, enabling them to be covalently integrated into a hydrogel network that presents carbonyl groups.
Figure 2: Functionalization pathway using 2-(Aminooxy)-2-methylpropanoic acid.
Experimental Protocols
The following protocols provide a framework for creating an oxime-crosslinked hydrogel system. This example uses hyaluronic acid (HA) as the polymer backbone, which is first modified to present aldehyde groups.
Protocol 1: Preparation of Aldehyde-Modified Hyaluronic Acid (HA-CHO)
This protocol uses sodium periodate to oxidize the vicinal diols on the HA backbone to create aldehyde functionalities.
-
Dissolution: Dissolve 1.0 g of sodium hyaluronate in 100 mL of deionized water by stirring overnight at room temperature.
-
Oxidation: In the dark, add a predetermined amount of sodium periodate (NaIO₄). The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. A 0.25 molar equivalent is a good starting point. Stir for 6 hours at room temperature.
-
Quenching: Stop the reaction by adding 1 mL of ethylene glycol and stirring for 1 hour to consume any unreacted periodate.
-
Purification: Transfer the solution to a dialysis membrane (MWCO 12-14 kDa) and dialyze against deionized water for 3-4 days, changing the water twice daily, to remove salts and byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain a white, fluffy solid (HA-CHO). Store at -20°C until use.
-
Validation: The degree of oxidation can be quantified using a Purpald assay to measure aldehyde content.[5]
Protocol 2: Hydrogel Formation via Oxime Crosslinking
This protocol describes the mixing of the carbonyl-containing polymer with an aminooxy crosslinker. The crosslinker can be a commercially available multi-arm PEG-aminooxy or a custom biomolecule functionalized according to the principles in Section 3.
-
Reagent Preparation:
-
Prepare a 2% (w/v) solution of HA-CHO (from Protocol 1) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a stock solution of the aminooxy crosslinker (e.g., 4-arm PEG-aminooxy) in the same buffer. The concentration should be calculated to achieve the desired stoichiometric ratio of aminooxy groups to aldehyde groups. A 1:1 ratio is a common starting point.[4]
-
Optional Catalyst: Prepare a 100 mM aniline stock solution in the same buffer.
-
-
Mixing & Gelation:
-
In a small vial or mold, add the HA-CHO solution.
-
If using a catalyst, add aniline to the HA-CHO solution to a final concentration of 10-50 mM.
-
Initiate crosslinking by adding the aminooxy crosslinker solution and mix thoroughly but gently (e.g., by brief vortexing or pipetting).
-
-
Incubation: Allow the mixture to stand at room temperature or 37°C. Gelation time can be visually confirmed by inverting the vial. For quantitative analysis, proceed immediately to rheometry.
Protocol 3: Characterization by Oscillatory Rheometry
Rheometry is essential for quantifying the mechanical properties (stiffness) and gelation kinetics of the hydrogel.
-
Sample Loading: Immediately after mixing the components (Protocol 2, Step 2), pipette approximately 200-500 µL of the solution onto the bottom plate of a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).
-
Time Sweep: Lower the top plate to the desired gap (e.g., 0.5 mm) and immediately begin a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').
-
Gel Point Determination: The gel point is defined as the time at which G' surpasses G''. This marks the transition from a liquid-like to a solid-like state.[4]
-
Frequency Sweep: Once the time sweep shows that G' has plateaued (indicating completion of crosslinking), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to characterize the mechanical properties of the fully formed hydrogel. The value of G' in the plateau region represents the stiffness of the gel.[14]
Figure 3: General experimental workflow for oxime hydrogel synthesis and characterization.
Tuning Hydrogel Properties: A Quantitative Guide
The versatility of oxime ligation allows for precise control over the final hydrogel properties. The key parameters are summarized below.
| Parameter | Method of Control | Effect of Increase | Rationale |
| Stiffness (G') | Increase polymer concentration | Increase | Higher polymer density leads to a more densely crosslinked network.[4] |
| Increase crosslinker:polymer ratio | Increase | More crosslinks per unit volume result in a stiffer material.[4] | |
| Gelation Time | Decrease pH (towards ~5.5-6.5) | Decrease | The oxime reaction is acid-catalyzed, proceeding faster at lower pH.[1][5] |
| Increase aniline catalyst concentration | Decrease | Aniline acts as a nucleophilic catalyst, accelerating the rate of oxime bond formation.[1][9] | |
| Swelling Ratio | Increase crosslink density | Decrease | A more tightly crosslinked network restricts the influx of water.[4] |
| Degradation | Incorporate hydrolysable linkers | Increase | While the oxime bond is stable, designing the polymer backbone with degradable elements (e.g., ester bonds) allows for controlled degradation.[15] |
Conclusion and Future Outlook
The use of oxime ligation, facilitated by versatile reagents like 2-(Aminooxy)-2-methylpropanoic acid, represents a robust and highly controllable platform for hydrogel design. The bioorthogonality of the reaction, coupled with the stability of the resulting oxime bond and the tunability of the gelation process, makes this chemistry exceptionally well-suited for demanding biomedical applications. Researchers can create cell-instructive microenvironments, develop injectable systems for sustained drug release, and fabricate complex tissue scaffolds with unprecedented precision and biocompatibility.[3][7][16]
References
- 1. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technology -Method of Creating Hydrogels Through Oxime Bond Formation (UCLA Case No. 2013-180) [ucla.technologypublisher.com]
- 4. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime Cross-Linked Injectable Hydrogels for Catheter Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. sites.utoronto.ca [sites.utoronto.ca]
- 9. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(Aminooxy)-2-methylpropanoic acid hydrochloride | 89766-91-6 | Benchchem [benchchem.com]
- 12. Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 16. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Introduction: Accelerating Bioconjugation with Nucleophilic Catalysis
Aniline as a Catalyst for Oxime Ligation Reactions: Application Notes and Protocols
Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), stands as a cornerstone of chemoselective and bioorthogonal chemistry. Its utility in creating stable conjugates for drug development, protein labeling, and material science is well-established.[1][2] However, a significant kinetic barrier exists; the reaction proceeds optimally at an acidic pH of 4-5, conditions under which many sensitive biomolecules like proteins and nucleic acids lose their structure and function.[3][4][5] At the physiologically relevant neutral pH (~7), the reaction rate is often impractically slow, especially at the low concentrations typical of biological experiments.[3][4][6]
Aniline and its derivatives have emerged as highly effective nucleophilic catalysts that dramatically accelerate oxime ligation rates at neutral pH.[3][4][7] This application note provides a detailed overview of the underlying mechanism, practical considerations, and robust protocols for employing aniline-based catalysts in your research, enabling efficient bioconjugation under mild, biocompatible conditions.
Mechanism of Aniline-Catalyzed Oxime Ligation
Aniline does not act as a general acid or base; instead, it participates directly in the reaction as a nucleophilic catalyst. The mechanism involves the rapid, reversible formation of a highly reactive intermediate that is more susceptible to attack by the aminooxy compound than the starting carbonyl.[7][8]
The catalytic cycle can be described in two main stages:
-
Schiff Base Formation: Aniline first attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration forms a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive than the original carbonyl.[7]
-
Transimination: The aminooxy nucleophile then attacks the reactive Schiff base intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, yielding the stable oxime product and regenerating the aniline catalyst, allowing it to re-enter the catalytic cycle.[9]
This catalytic pathway effectively lowers the activation energy of the reaction, leading to rate accelerations of up to 40-fold at neutral pH compared to the uncatalyzed reaction.[6][9]
Caption: Nucleophilic catalysis mechanism of aniline in oxime ligation.
Catalyst Selection and Optimization
While aniline is an effective catalyst, several of its derivatives offer superior performance, particularly in terms of catalytic efficiency and aqueous solubility. The choice of catalyst can be critical for achieving rapid and complete conversion, especially with challenging substrates.
| Catalyst | Key Characteristics | Relative Rate Enhancement (vs. Aniline) | Recommended Conc. |
| Aniline | The original and most common catalyst. | 1x (Baseline) | 10 - 100 mM |
| m-Phenylenediamine (mPDA) | Modestly more effective at equal concentrations but has significantly greater aqueous solubility, allowing for much higher catalyst loading and rate acceleration.[6][10] | ~2.5x at 100 mM; up to 15x at 750 mM.[9][10] | 50 - 900 mM |
| p-Phenylenediamine (pPDA) | The most potent catalyst on a molar basis, showing dramatic rate increases even at low millimolar concentrations.[3][4] | ~19-fold faster than aniline at pH 7.[3][4][6] | 2 - 20 mM |
Field Insights:
-
For Aldehydes: Aldehydes are inherently more reactive than ketones. Standard aniline (10-100 mM) is often sufficient for efficient ligation at neutral pH.[7]
-
For Ketones: Ketone substrates react much more slowly.[7][10] For these reactions, switching to a more potent catalyst like p-phenylenediamine or using high concentrations of m-phenylenediamine is strongly recommended to achieve reasonable reaction times.[7][10]
-
Toxicity: Aniline and its derivatives are toxic and should be handled with appropriate care. For applications involving live cells, their use may be unsuitable.[9]
Experimental Protocols
PART 1: Materials and Reagents
-
Carbonyl-containing molecule: Aldehyde or ketone functionalized protein, peptide, or small molecule.
-
Aminooxy-functionalized molecule: Aminooxy-biotin, aminooxy-fluorophore, or other aminooxy-tagged molecule.
-
Catalyst: Aniline, m-phenylenediamine (mPDA), or p-phenylenediamine (pPDA).
-
Buffer: 100 mM Phosphate buffer or Phosphate-Buffered Saline (PBS), adjusted to the desired pH (typically pH 6.5-7.5).
-
Organic Solvent (for stock solutions): Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Vessels: Low-binding microcentrifuge tubes or glass vials.
-
Analytical Equipment: HPLC system with a C18 column, TLC plates, or Mass Spectrometer for reaction monitoring and product characterization.
PART 2: General Protocol for Aniline-Catalyzed Oxime Ligation
This protocol provides a general workflow for a small-scale analytical conjugation. Volumes and concentrations should be optimized for your specific application.
-
Preparation of Stock Solutions:
-
Carbonyl Substrate (e.g., Aldehyde-Protein): Prepare a 1 mM stock solution by dissolving the substrate in 100 mM phosphate buffer (pH 7.0).
-
Aminooxy Reagent: Prepare a 10 mM stock solution of the aminooxy compound in the same buffer. If solubility is an issue, a concentrated stock (e.g., 100 mM) can be made in DMSO.
-
Catalyst: Prepare a 1 M stock solution of the aniline catalyst in DMSO. Note: The aqueous solubility of aniline is limited to ~100 mM, while mPDA is much more soluble.[7][10]
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the carbonyl substrate and the aminooxy reagent to the desired final concentrations. A common starting point is a 1:5 to 1:10 molar ratio of carbonyl to aminooxy (e.g., 10 µM protein and 50-100 µM aminooxy reagent).[7]
-
Adjust the total volume with reaction buffer.
-
Initiate the reaction by adding the aniline catalyst stock solution to the desired final concentration (e.g., 10 µL of 1 M aniline stock to a 1 mL reaction for a final concentration of 10 mM).
-
Gently vortex the mixture and incubate at room temperature or 37°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 10 min, 30 min, 1 hr, 4 hr).
-
Quench the reaction in the aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA) or by flash freezing.
-
Analyze the aliquot using HPLC or mass spectrometry to determine the consumption of starting material and the formation of the oxime product.[7]
-
-
Work-up and Purification:
-
Once the reaction has reached completion (as determined by monitoring), the product can be purified.
-
For protein conjugates, the excess small molecules and catalyst can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
-
For small molecule conjugates, purification is typically achieved via reverse-phase HPLC.[7]
-
Troubleshooting Common Issues
Slow or incomplete oxime ligation reactions can be frustrating. The following guide outlines common causes and provides validated solutions.
Caption: Troubleshooting workflow for optimizing slow oxime ligations.
Conclusion
Aniline and its more potent derivatives, m- and p-phenylenediamine, are indispensable tools for modern chemical biology and drug development. By acting as powerful nucleophilic catalysts, they overcome the inherent kinetic limitations of oxime ligation at physiological pH, enabling the efficient and chemoselective conjugation of complex biomolecules under mild conditions. Understanding the underlying mechanism and rationally selecting the appropriate catalyst are key to harnessing the full potential of this versatile reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aqueous Oxime Ligation for Water-Soluble Molecules
Introduction: The Power of Precision in Aqueous Environments
In the landscape of bioconjugation, the ability to form stable, covalent linkages between molecules in a highly selective manner under physiological conditions is paramount. Oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a cornerstone technology for researchers in drug development, diagnostics, and fundamental biology.[1][2] Its utility lies in its remarkable chemoselectivity and the stability of the resulting oxime bond, all performed in aqueous media where sensitive biomolecules reside.[1][3]
This guide provides an in-depth exploration of the aqueous oxime ligation protocol, specifically tailored for the conjugation of water-soluble molecules such as proteins, peptides, nucleic acids, and carbohydrates.[4][5] We will move beyond a simple recitation of steps to explain the underlying chemical principles, the critical role of catalysis in achieving high efficiency at neutral pH, and the practical considerations for designing, executing, and troubleshooting your experiments. Unlike conjugation methods that require metal catalysts, which can pose challenges for purification and compatibility with certain proteins, oxime ligation offers a cleaner, metal-free alternative.[1]
The Mechanism and the Challenge of Neutral pH
The fundamental reaction involves the nucleophilic attack of an aminooxy moiety (R-ONH₂) on an electrophilic carbonyl carbon, forming a hemiaminal intermediate that subsequently dehydrates to yield a stable oxime linkage (R-O-N=C) and water as the sole byproduct.[1][2]
The kinetics of this reaction are heavily pH-dependent. The dehydration step is acid-catalyzed, making the reaction optimally fast at an acidic pH of approximately 4-5.[2][6] However, these conditions are often detrimental to the structure and function of many biomolecules, which demand physiological, neutral pH (around 7.0-7.4).[5] At neutral pH, the uncatalyzed reaction is often sluggish, especially at the low micromolar concentrations typical for biomolecular experiments, presenting a significant practical barrier.[2][5]
Overcoming the Kinetic Barrier: Nucleophilic Catalysis
To accelerate oxime ligation at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[2][6] The catalyst functions by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl.[6] The subsequent attack by the aminooxy group and regeneration of the catalyst dramatically accelerates the overall rate of oxime formation.
Caption: Catalytic mechanism of aniline in oxime ligation.
Selecting the Optimal Catalyst
While aniline is the classic catalyst, its limited aqueous solubility (~100 mM) and moderate efficiency have led to the development of superior alternatives.[6][7] Aniline derivatives with electron-donating substituents have proven to be more potent.[4][5]
Key Catalysts:
-
m-Phenylenediamine (mPDA): Significantly more water-soluble than aniline, allowing for higher catalyst concentrations and leading to more efficient catalysis.[7]
-
p-Phenylenediamine (pPDA): A highly effective catalyst that provides dramatic rate enhancements even at low millimolar concentrations.[4][5] It is effective across a broad pH range (4-7).[4]
| Catalyst | Typical Concentration | Relative Rate Enhancement (pH 7) | Key Advantages |
| Uncatalyzed | N/A | 1x | No additives, but very slow at neutral pH. |
| Aniline | 10-100 mM | ~20-40x[2][8] | The original, well-documented catalyst. |
| p-Phenylenediamine (pPDA) | 2-10 mM | >120x[4][5] | Highly efficient at low concentrations; effective from pH 4-7.[4] |
| m-Phenylenediamine (mPDA) | 10-50 mM | >15x (concentration-dependent)[7] | Superior aqueous solubility allows for very high reaction rates.[7] |
Rate enhancements are approximate and depend on specific substrates and conditions.
For most applications involving water-soluble biomolecules at neutral pH, p-phenylenediamine (pPDA) is the recommended starting catalyst due to its exceptional efficiency at low, biocompatible concentrations.[4][9]
Experimental Design and Protocol
A successful ligation experiment depends on careful planning and execution. This section provides a general, robust protocol that can be adapted for various applications, such as the PEGylation of a protein.
Workflow Overview
The process follows a logical sequence from preparation and reaction to analysis and purification.
Caption: General workflow for aqueous oxime ligation.
Detailed Protocol: Site-Specific PEGylation of an Aldehyde-Tagged Protein
This protocol describes the conjugation of an aminooxy-PEG molecule to a protein that has been engineered to contain a unique aldehyde group.
Materials:
-
Aldehyde-tagged Protein (Molecule A)
-
Aminooxy-PEG (Molecule B)
-
p-Phenylenediamine (pPDA) catalyst
-
Sodium Phosphate Buffer (100 mM, pH 7.2)
-
DMSO (for catalyst stock, if needed)
-
Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)
-
Analytical instruments: RP-HPLC, LC-MS
-
Purification system: Size-Exclusion Chromatography (SEC) or other appropriate chromatography system
Procedure:
-
Preparation of Stock Solutions:
-
Protein (A): Prepare a 1 mg/mL (~50 µM, assuming a 20 kDa protein) solution in 100 mM phosphate buffer, pH 7.2.
-
Aminooxy-PEG (B): Prepare a 10 mM stock solution in the same phosphate buffer. This represents a significant excess to drive the reaction.
-
Catalyst (pPDA): Prepare a 100 mM stock solution of pPDA in phosphate buffer or DMSO. Note: pPDA is light-sensitive; protect the solution from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the components in the following order to achieve the desired final concentrations:
-
Phosphate Buffer (to final volume)
-
Aldehyde-tagged Protein (to a final concentration of 10-25 µM)
-
Aminooxy-PEG (to a final concentration of 250-500 µM; ~10-20 fold excess)
-
-
Gently mix the solution.
-
Initiate the reaction by adding the pPDA catalyst stock to a final concentration of 2-10 mM. For a 10 mM final concentration from a 100 mM stock, this would be 1/10th of the total reaction volume.
-
Mix gently but thoroughly.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. For particularly challenging ligations or lower concentrations, this may be extended overnight.
-
Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 30, 60, 120 min) and analyzing them by RP-HPLC or LC-MS. Look for the disappearance of the starting protein peak and the appearance of a new, higher molecular weight product peak.
-
-
Quenching (Optional):
-
If desired, the reaction can be quenched by adding a small, volatile ketone like acetone to consume any remaining aminooxy-PEG.[1] This is often unnecessary if proceeding directly to purification.
-
-
Purification:
-
Purify the resulting protein-PEG conjugate from excess Aminooxy-PEG and catalyst using a method appropriate for the size difference. Size-Exclusion Chromatography (SEC) is typically ideal for separating a large protein conjugate from small molecule reagents.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS to verify the expected mass and SDS-PAGE to visualize the increase in molecular weight.
-
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table addresses common issues and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Ineffective Catalysis: Catalyst concentration is too low or the catalyst has degraded. | 1. Increase the final pPDA concentration (up to 10 mM is common).[4] Prepare a fresh catalyst stock solution, protecting it from light. |
| 2. Suboptimal pH: The buffer pH has drifted or is incorrect. | 2. Verify the pH of your reaction buffer. pPDA is effective from pH 4-7, but ensure it aligns with your biomolecule's stability.[6] | |
| 3. Low Reactant Concentration: Reaction is second-order; rate is highly dependent on concentration. | 3. If possible, increase the concentration of one or both reactants. The use of a superior catalyst like pPDA is specifically intended to enable reactions at low µM concentrations.[5] | |
| Low Product Yield | 1. Reactant Instability: One of the starting materials is degrading under the reaction conditions. | 1. Run controls of each reactant under the final reaction conditions (buffer, catalyst, temp) to assess stability over time. |
| 2. Steric Hindrance: The carbonyl or aminooxy group is in a sterically crowded environment. | 2. Extend the reaction time. Consider designing a longer linker for the aminooxy or carbonyl moiety if re-synthesis is an option. | |
| 3. Issues with Disulfide Bonds: For disulfide-rich peptides, the free aminooxy group may interfere with oxidative folding protocols. | 3. A strategy of using a protected aminooxy group during peptide synthesis and folding, followed by deprotection and ligation, can resolve this.[1][10] | |
| Difficulty with Purification | 1. Similar Properties: The product and a starting material have similar size or charge. | 1. If SEC is ineffective, consider alternative chromatography methods like ion exchange or reverse phase (RP-HPLC), exploiting other differences in physicochemical properties. |
| 2. Catalyst Interference: The catalyst absorbs at the same wavelength as your product. | 2. Ensure the purification method effectively removes the catalyst. SEC is typically very effective for this. |
Conclusion
Aqueous oxime ligation is a powerful and versatile tool for the precise chemical modification of water-soluble biomolecules. Its success hinges on understanding the reaction's pH sensitivity and leveraging the power of nucleophilic catalysts to achieve rapid and efficient conjugation under biocompatible, neutral pH conditions. By selecting advanced catalysts like p-phenylenediamine, carefully controlling reaction parameters, and employing systematic monitoring and purification, researchers can reliably generate well-defined bioconjugates for a vast array of applications, from creating next-generation protein therapeutics to developing sensitive diagnostic probes.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
Application Note: Robust Peptide Modification via Oxime Ligation with 2-(Aminooxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and protocols for modifying peptides using 2-(Aminooxy)-2-methylpropanoic acid. It is designed to offer both the theoretical underpinnings and practical, field-tested methodologies required for successful bioconjugation.
Introduction: The Power of Precise Peptide Conjugation
The functionalization of peptides and proteins is a cornerstone of modern drug development, diagnostics, and materials science. By attaching specific moieties—such as polymers (e.g., PEG), imaging agents, or cytotoxic drugs—researchers can dramatically enhance a peptide's therapeutic properties, stability, and utility. Among the array of chemical tools available, oxime ligation stands out for its exceptional specificity, stability, and biocompatibility.
This bioorthogonal reaction, occurring between an aminooxy group and an aldehyde or ketone, proceeds with high efficiency under mild, aqueous conditions, making it ideal for sensitive biomolecules. 2-(Aminooxy)-2-methylpropanoic acid is a particularly valuable reagent for this purpose. Its terminal carboxylic acid provides a versatile handle for further functionalization, while its core structure facilitates a stable and robust linkage.
Section 1: The Principle of Oxime Ligation
Oxime ligation is a highly selective condensation reaction between a nucleophilic aminooxy compound and an electrophilic aldehyde or ketone, forming a stable oxime bond. This reaction is considered bioorthogonal because the functional groups involved are generally absent in biological systems, thus preventing unwanted side reactions with native cellular components.
The reaction is typically acid-catalyzed and proceeds optimally in a pH range of 4 to 5. This pH represents a critical balance: it is low enough to catalyze the reaction by protonating the carbonyl oxygen, yet high enough to maintain a sufficient population of the aminooxy group in its more nucleophilic, deprotonated state. The gem-dimethyl group adjacent to the aminooxy function in 2-(Aminooxy)-2-methylpropanoic acid can contribute to the stability of the resulting oxime bond through steric effects.
Below is the general mechanism for the formation of an oxime bond.
Caption: Figure 1: The reaction between a carbonyl group on a peptide and an aminooxy compound to form a stable oxime conjugate.
Section 2: Experimental Design & Prerequisites
A successful conjugation strategy begins with careful planning. Before proceeding to the ligation protocol, two critical prerequisites must be met: the introduction of a carbonyl handle onto the peptide and the proper preparation of reagents.
2.1. Introducing an Aldehyde or Ketone Handle
The peptide of interest must contain a unique aldehyde or ketone group. Several reliable methods exist:
-
Oxidation of N-terminal Serine/Threonine: An N-terminal serine or threonine residue can be oxidized using sodium periodate (NaIO₄) to generate a glyoxylyl aldehyde. This is a common and effective strategy for site-specific modification.
-
Incorporation of Unnatural Amino Acids: The peptide can be synthesized with an unnatural amino acid containing a ketone or aldehyde group, such as p-acetylphenylalanine. This provides precise control over the modification site.
-
Enzymatic Modification: Specific enzymes can be used to introduce carbonyl groups onto peptides or proteins.
2.2. Reagent Preparation and Quality Control
-
Peptide Purity: The starting peptide should be of high purity (typically >95% by HPLC) to minimize side reactions and simplify purification of the final conjugate.
-
Reagent Quality: Use high-grade 2-(Aminooxy)-2-methylpropanoic acid and other reagents. The aminooxy compound should be stored under recommended conditions to prevent degradation.
-
Buffer Preparation: Prepare buffers fresh. A common choice for oxime ligation is 100 mM sodium acetate or citrate buffer at pH 4.5.
Section 3: Detailed Experimental Protocol
This section details a representative workflow for modifying a peptide containing an N-terminal serine with 2-(Aminooxy)-2-methylpropanoic acid.
Caption: Figure 2: A comprehensive workflow from peptide preparation to final product characterization.
Part A: Preparation of Aldehyde-Peptide via Oxidation
-
Dissolve Peptide: Dissolve the N-terminal serine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 6.5) to a final concentration of 1-5 mg/mL.
-
Prepare Periodate: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer. A 10-fold molar excess over the peptide is typically sufficient.
-
Initiate Oxidation: Add the NaIO₄ solution to the peptide solution. Incubate the reaction on ice or at 4°C for 30-60 minutes in the dark (periodate is light-sensitive).
-
Quench Reaction: Quench the excess periodate by adding a 2 to 3-fold molar excess of glycerol or ethylene glycol and incubating for an additional 15 minutes at 4°C.
-
Purify Aldehyde-Peptide: Immediately purify the resulting aldehyde-peptide using a desalting column or RP-HPLC to remove quenching agents and salts. Lyophilize the purified product.
Part B: Oxime Ligation Reaction
-
Dissolve Reagents: Dissolve the purified aldehyde-peptide in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5). In a separate vial, dissolve a 5 to 10-fold molar excess of 2-(Aminooxy)-2-methylpropanoic acid in the same buffer.
-
Combine and React: Add the aminooxy acid solution to the peptide solution. Vortex gently to mix.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours. For more sensitive peptides, the reaction can be performed at 4°C overnight.
-
Monitor Progress: Monitor the reaction's progress by taking small aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them via LC-MS to observe the disappearance of the starting material and the appearance of the product peak.
Part C: Purification and Isolation
-
Purify Conjugate: Once the reaction is complete, purify the final peptide conjugate from excess aminooxy reagent and any unreacted peptide using preparative RP-HPLC.
-
Characterize and Lyophilize: Collect the fractions corresponding to the product peak. Confirm the identity and purity via analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a stable powder.
Section 4: Characterization and Quality Control
Rigorous analytical validation is essential to confirm the success of the conjugation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to monitor the reaction progress. The modified peptide will typically have a different retention time than the starting peptide. The goal is to achieve >95% purity for the final conjugate.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive method for confirming the identity of the conjugate. The observed molecular weight should match the calculated theoretical mass of the modified peptide.
Table 1: Example Analytical Data for a Hypothetical Peptide (MW = 1500.7 Da)
| Analyte | Technique | Expected Result | Purpose |
| Starting Peptide | RP-HPLC | Single peak, Purity >95% | Confirms starting material quality |
| ESI-MS | Observed Mass: 1500.7 ± 0.2 Da | Confirms identity of starting peptide | |
| Aldehyde-Peptide | ESI-MS | Observed Mass: 1470.6 ± 0.2 Da | Confirms successful oxidation (-30.1 Da) |
| Final Conjugate | RP-HPLC | Single major peak, Purity >95% | Assesses purity of final product |
| ESI-MS | Observed Mass: 1571.7 ± 0.2 Da | Confirms successful ligation (+101.1 Da) |
Section 5: Applications & Advanced Considerations
5.1. Applications
The versatility of the carboxylic acid handle on the 2-(Aminooxy)-2-methylpropanoic acid linker opens the door to numerous applications:
-
PEGylation: The carboxyl group can be activated to attach polyethylene glycol (PEG) chains, improving the pharmacokinetic profile of therapeutic peptides.
-
Drug Conjugation: Small molecule drugs can be attached to create targeted peptide-drug conjugates.
-
Biomaterial Science: Peptides modified with this linker can be immobilized onto surfaces or incorporated into hydrogels for tissue engineering applications.
-
Fluorescent Labeling: Fluorophores can be conjugated for use in diagnostic assays and cellular imaging.
5.2. Troubleshooting
-
Low Ligation Yield:
-
Check pH: Ensure the reaction buffer is at the optimal pH of ~4.5.
-
Confirm Aldehyde Formation: Verify the oxidation step was successful using MS.
-
Increase Excess: Try increasing the molar excess of the aminooxy reagent.
-
-
Side Products:
-
Purity: Ensure the starting peptide is highly pure.
-
Over-oxidation: Avoid prolonged exposure to periodate to prevent unwanted side reactions.
-
A-Step-by-Step Guide to Bioconjugation with Aminooxy Reagents: Principles, Protocols, and Best Practices
Introduction
In the landscape of bioconjugation, the demand for robust, selective, and stable covalent linkages is paramount. Among the array of chemical tools available, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond has emerged as a powerful strategy.[1][2] This bioorthogonal reaction offers exceptional chemoselectivity, proceeding under mild, aqueous conditions, which is crucial for preserving the structure and function of sensitive biomolecules.[3] The resulting oxime linkage is significantly more stable than corresponding hydrazone and imine bonds, making it ideal for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs), protein labeling, and surface immobilization.[4]
This comprehensive guide provides a detailed walkthrough of the principles and protocols for successful bioconjugation using aminooxy reagents. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and offer expert insights to help researchers navigate the nuances of this versatile technique.
Principle of the Reaction: Oxime Ligation
The foundation of this technique is the oxime ligation reaction, a classic example of nucleophilic addition-elimination. An aminooxy-functionalized molecule reacts with an aldehyde or ketone on a target biomolecule.[4] The reaction is most efficient under slightly acidic conditions (pH 4-5); however, many biomolecules require neutral pH for stability.[5][6] To overcome this, nucleophilic catalysts, such as aniline and its derivatives, are employed to significantly accelerate the reaction rate at physiological pH.[5][6][7]
The mechanism involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime bond. Aniline catalysts accelerate this process by first forming a more reactive protonated Schiff base intermediate with the carbonyl compound.[5][8]
Caption: Mechanism of aniline-catalyzed oxime ligation.
Overall Experimental Workflow
The successful execution of an aminooxy bioconjugation experiment typically involves a multi-step process. This workflow ensures the efficient generation of the desired bioconjugate and its subsequent purification and characterization.
Caption: General workflow for aminooxy bioconjugation.
Part 1: Generating the Carbonyl Handle
A prerequisite for aminooxy conjugation is the presence of a reactive aldehyde or ketone on the biomolecule. As native proteins and other biomolecules typically lack these functional groups, they must be introduced chemically or enzymatically.[1]
Method 1: Periodate Oxidation of Glycans
For glycoproteins, such as antibodies, a common and effective method is the mild oxidation of cis-diol-containing sugar residues (like sialic acid) using sodium meta-periodate (NaIO₄).[9] This reaction cleaves the C-C bond of the diol, generating two aldehyde groups.[9]
Why this method? This approach is highly advantageous as it targets the glycan portions of a glycoprotein, directing the conjugation away from the protein's amino acid residues that may be critical for its biological activity.[9] The reaction conditions can be tuned to control the extent of oxidation. For instance, using 1mM periodate tends to selectively oxidize terminal sialic acids, whereas higher concentrations (>10mM) will oxidize other sugars like galactose and mannose.[9]
Protocol 1: Periodate Oxidation of a Glycoprotein (e.g., IgG)
-
Materials:
-
Glycoprotein (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Buffer Exchange: Ensure the glycoprotein is in an amine-free buffer. If necessary, perform a buffer exchange into 0.1 M Sodium Acetate, pH 5.5. The protein concentration should ideally be between 3-15 mg/mL.[10]
-
Prepare Periodate Solution: Freshly prepare a 100 mM stock solution of NaIO₄ in deionized water. This solution is light-sensitive and should be protected from light.[9]
-
Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10-20 mM.[11] Incubate the reaction for 30 minutes at room temperature in the dark.[9]
-
Quench Reaction: Terminate the oxidation by adding ethylene glycol to a final concentration of 100 mM.[10] Incubate for 10 minutes at room temperature. The ethylene glycol consumes the excess periodate.
-
Remove Excess Reagents: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with the desired buffer for the subsequent ligation step (e.g., PBS, pH 7.4). This removes excess periodate and quenching reagent.
-
Other Methods for Aldehyde/Ketone Introduction
While periodate oxidation is common, other methods exist for site-specific introduction of carbonyl groups:
-
Genetic Encoding: The "aldehyde tag" method uses a formylglycine-generating enzyme (FGE) that recognizes a specific peptide sequence (e.g., CxPxR) and converts the cysteine residue into a formylglycine, which contains an aldehyde.[1][12][13]
-
N-terminal Transamination: The N-terminal serine or threonine of a protein can be oxidized to a glyoxyl aldehyde using periodate.[14] Also, pyridoxal 5-phosphate (PLP) can catalyze the transamination of an N-terminal amino acid to generate a ketone.[14]
Part 2: The Aminooxy Ligation Reaction
With the aldehyde- or ketone-functionalized biomolecule in hand, the next step is the conjugation with the aminooxy-containing reagent. This reagent could be a fluorescent dye, a drug molecule, a biotin tag, or a PEG linker.[4]
Key Considerations for Ligation:
-
pH: While the reaction is fastest at pH ~4.5, most bioconjugations are performed at a neutral pH (6.5-7.5) to maintain protein stability.[2][15]
-
Catalyst: At neutral pH, a catalyst is essential. Aniline and its derivatives, such as p-phenylenediamine (PPD) or m-phenylenediamine (mPDA), are effective nucleophilic catalysts.[5][6][7][16] PPD, in particular, has been shown to be a highly efficient catalyst at neutral pH, providing significant rate acceleration compared to uncatalyzed or aniline-catalyzed reactions.[6][7]
-
Molar Excess: A molar excess of the aminooxy reagent (typically 5- to 50-fold) is used to drive the reaction to completion.[1][4]
Protocol 2: General Oxime Ligation
-
Materials:
-
Aldehyde-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Aminooxy-functionalized reagent (e.g., Aminooxy-PEG)
-
Aniline catalyst solution (e.g., 100 mM aniline in a compatible buffer)
-
Anhydrous DMSO or DMF for dissolving the aminooxy reagent
-
-
Procedure:
-
Prepare Reagent Stock: Dissolve the aminooxy-functionalized reagent in DMSO or DMF to create a concentrated stock solution (e.g., 5-10 mM).[4]
-
Set up Ligation Reaction: In a reaction tube, combine the aldehyde-functionalized biomolecule with the aminooxy reagent stock solution. A 20- to 50-fold molar excess of the aminooxy reagent is a good starting point.[4][10]
-
Add Catalyst: Add the aniline catalyst solution to a final concentration of 2-10 mM.[6][7]
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 2-12 hours with gentle agitation.[1] The optimal time will depend on the reactivity of the specific carbonyl and aminooxy reagent.
-
Monitor Progress (Optional): The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE to observe the formation of the higher molecular weight conjugate.
-
Part 3: Purification and Characterization
Post-ligation, it is critical to purify the bioconjugate to remove unreacted biomolecules, excess aminooxy reagent, and catalyst.[17] A multi-step purification strategy is often employed to achieve high purity.[17]
Purification Techniques
| Technique | Principle | Use Case |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Removes small molecules like excess aminooxy reagent and catalyst from the larger bioconjugate.[17][18] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on net charge. | Can separate unreacted biomolecule from the conjugate if the modification alters the overall charge.[17] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Useful if the attached molecule significantly changes the hydrophobicity of the biomolecule. |
| Affinity Chromatography | Utilizes specific binding interactions. | Can be used if the biomolecule or the attached payload has a specific binding partner (e.g., Protein A for antibodies). |
Characterization Methods
Thorough characterization is essential to confirm successful conjugation and assess the quality of the final product.
| Technique | Information Provided |
| SDS-PAGE | Visual confirmation of conjugation via a shift in molecular weight. Assesses purity and aggregation.[17] |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Confirms the precise molecular weight of the conjugate, confirming the number of attached molecules (degree of labeling).[17] |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the biomolecule and, if the payload has a distinct chromophore, the degree of labeling. |
| HPLC (SEC, RP, IEX) | Assesses purity, aggregation, and can quantify the amount of conjugate versus unreacted starting material.[19][20] |
| Functional Assays | Confirms that the biological activity of the biomolecule (e.g., antibody binding) is retained after conjugation. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inefficient aldehyde/ketone generation. | Optimize periodate concentration and reaction time. Confirm aldehyde presence with a test reaction. |
| Low catalyst concentration or inactive catalyst. | Increase catalyst concentration.[5] Use a more efficient catalyst like p-phenylenediamine.[6][7] | |
| pH is not optimal for the reaction. | Ensure the reaction buffer is at the correct pH (typically 6.5-7.5 for catalyzed reactions). | |
| Hydrolysis of aminooxy reagent. | Prepare stock solutions of aminooxy reagents fresh. | |
| Aggregation of Bioconjugate | Hydrophobicity of the attached molecule. | Include solubility-enhancing linkers (e.g., PEG).[21] Optimize purification to remove aggregates (e.g., SEC). |
| Denaturation of the biomolecule. | Ensure all steps are performed under mild conditions (temperature, pH). | |
| Incomplete Reaction | Insufficient reaction time or molar excess. | Increase incubation time and/or the molar excess of the aminooxy reagent. |
Conclusion
Bioconjugation via oxime ligation is a robust and versatile method for creating stable, well-defined biomolecular constructs. By carefully controlling the introduction of the carbonyl handle and optimizing the ligation conditions, researchers can achieve high yields of purified conjugates. The protocols and insights provided in this guide serve as a foundation for applying this powerful chemistry to a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introducing genetically encoded aldehydes into proteins | Scilit [scilit.com]
- 13. Introducing genetically encoded aldehydes into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 15. broadpharm.com [broadpharm.com]
- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cellmosaic.com [cellmosaic.com]
- 21. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxime Ligation with 2-(Aminooxy)-2-methylpropanoic acid
Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the formation of oxime bonds using 2-(aminooxy)-2-methylpropanoic acid and other aminooxy reagents. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, presented in a direct question-and-answer format.
Issue 1: My oxime ligation reaction is very slow or shows low yield.
This is the most common challenge in oxime ligation, often stemming from suboptimal reaction conditions. Several factors could be at play.[1]
Possible Cause 1: Suboptimal pH
-
Why it Matters: The pH of the reaction is the most critical parameter. The reaction mechanism involves two key steps: the nucleophilic attack of the aminooxy group on the carbonyl and the acid-catalyzed dehydration of the resulting tetrahedral intermediate.[2] There is a delicate balance to strike:
-
Solution:
-
For uncatalyzed reactions, the optimal pH is typically around 4.5.[1][2] This provides the best compromise between having a sufficient concentration of the deprotonated, nucleophilic aminooxy group and promoting the acid-catalyzed dehydration step.
-
For catalyzed reactions, efficient ligation can be achieved at or near neutral pH (6.5-7.4).[4][5] This is crucial when working with sensitive biomolecules that are not stable under acidic conditions.[4][6]
-
Possible Cause 2: Absence or Inefficiency of a Catalyst
-
Why it Matters: At neutral pH, the uncatalyzed reaction is often impractically slow, especially at the low micromolar concentrations typical in bioconjugation.[1][4] A nucleophilic catalyst, such as aniline, dramatically accelerates the reaction. The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group.[5][7]
-
Solution:
-
Introduce a catalyst. Aniline is the classic choice and is effective at concentrations of 10-100 mM.[2][8]
-
For even greater efficiency at neutral pH, consider superior catalysts. Substituted anilines with electron-donating groups, such as m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), have been shown to be more effective than aniline.[4][5] For example, at pH 7, pPDA can increase the reaction rate up to 19-fold compared to aniline.[4][6]
-
Possible Cause 3: Low Reactant Concentration
-
Why it Matters: Oxime ligation is a second-order reaction, meaning its rate is directly dependent on the concentration of both the aminooxy and carbonyl reactants.[1] If your reactants are too dilute, the reaction will proceed very slowly, leading to incomplete conversion within a practical timeframe.[1]
-
Solution:
-
If possible, increase the concentration of one or both reactants.
-
If you are limited by the amount of a precious biomolecule, use a larger excess of the other reactant (e.g., the aminooxy compound).
-
Ensure accurate concentration measurements of your stock solutions before starting the reaction.
-
Possible Cause 4: Steric Hindrance
-
Why it Matters: The reactivity of the carbonyl partner is crucial. Aldehydes are generally much more reactive than ketones due to reduced steric hindrance around the carbonyl carbon.[8][9] A bulky ketone will react significantly slower than a less hindered aldehyde.
-
Solution:
-
If you are using a ketone, you must be patient; allow for longer reaction times or consider gentle heating (e.g., to 37°C) if your molecules are stable.[10]
-
The combination of a catalyst (like aniline) and a carboxylate buffer (like acetate) can have a synergistic effect, particularly enhancing the rate for keto substrates at physiological pH.[11]
-
If designing a new system, opt for an aldehyde over a ketone whenever possible.
-
Issue 2: My biomolecule (protein, peptide, etc.) is not stable at the optimal acidic pH.
Possible Cause: Acid Lability
-
Why it Matters: Many complex biomolecules, particularly proteins, can denature or lose activity in acidic conditions (pH 4-5).[4] Forcing the reaction at a suboptimal pH for the sake of the biomolecule's stability will lead to the low-yield issues described above.
-
Solution: This is the primary scenario where a catalyst is not just beneficial but essential.
-
Perform the reaction at a physiological pH (e.g., 7.0-7.4) in a suitable buffer like phosphate-buffered saline (PBS).
-
Add an effective catalyst. p-Phenylenediamine (pPDA) is an excellent choice for reactions at neutral pH, demonstrating high efficiency even at low millimolar concentrations (2-10 mM).[4][6] This allows for rapid conjugation under biocompatible conditions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of aniline catalysis in oxime formation?
Aniline acts as a nucleophilic catalyst. It first attacks the carbonyl compound to form a tetrahedral intermediate, which then dehydrates to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting carbonyl. The aminooxy nucleophile then attacks this activated intermediate in a transimination reaction, leading to the more stable oxime product and regenerating the aniline catalyst.[5][7]
Caption: Aniline-catalyzed oxime formation mechanism.
Q2: How stable is the resulting oxime bond?
The oxime bond is significantly more stable towards hydrolysis than corresponding imine or hydrazone bonds, especially at physiological pH.[7][12] For example, at pH 7.0, the half-life of a model oxime linkage was found to be approximately 50 days, whereas an equivalent methylhydrazone had a half-life of only about 2 hours.[12] This high stability makes oxime ligation ideal for creating robust bioconjugates for in vivo applications or long-term storage.[9][12] However, the bond is still reversible and will hydrolyze under strongly acidic conditions (e.g., pH < 2).[7][13]
Q3: Can I use an organic co-solvent?
Yes, if your biomolecule or reagent has poor aqueous solubility, a water-miscible organic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used. However, ensure the final concentration of the organic solvent is low enough to not compromise the stability and structure of your biomolecule. Also, use high-grade, anhydrous solvents to avoid impurities like acetone, which can react with your aminooxy reagent.[1][7]
Q4: Are there alternatives to aniline-based catalysts?
Yes, research has identified other catalytic systems. Bifunctional buffer compounds, such as 2-(aminomethyl)imidazoles, can act as both a buffer and a catalyst, accelerating the reaction by orders of magnitude at pH 5–9 with low toxicity.[14] Additionally, the combination of aniline and carboxylates (e.g., in an acetate buffer) can have a synergistic catalytic effect on reactions with ketones.[11]
Data Summary: pH and Catalyst Effects
The following table summarizes the impact of pH and various catalysts on the rate of oxime ligation, providing a quick reference for experimental design.
| pH | Catalyst | Relative Rate Enhancement | Key Considerations |
| 4.5 | None (Uncatalyzed) | Baseline (Optimal for uncatalyzed) | The standard starting point if biomolecules are acid-stable. Balances nucleophilicity and dehydration.[1][2] |
| 4.5 | Aniline | Up to 400-fold vs. uncatalyzed at neutral pH.[2][7] | Provides significant rate enhancement under already favorable acidic conditions. |
| 7.0 | None (Uncatalyzed) | Very Slow | Often too slow for practical bioconjugation; yields are poor in reasonable timeframes.[1][4] |
| 7.0 | Aniline (10-100 mM) | ~40-fold vs. uncatalyzed.[2][7] | The classic catalyst for making the reaction feasible under physiological conditions.[11] |
| 7.0 | p-Phenylenediamine (pPDA) | ~120-fold vs. uncatalyzed; ~19-fold faster than aniline.[4][6] | A superior catalyst for neutral pH, highly effective even at low mM concentrations.[4][5] |
| 7.4 | Aniline + Carboxylates | ~14-31-fold increase for keto substrates vs. aniline alone.[11] | A synergistic system particularly useful for accelerating reactions with less reactive ketones.[11] |
Experimental Protocol: General Aniline-Catalyzed Ligation at Neutral pH
This protocol provides a validated starting point for conjugating an aldehyde-functionalized molecule with 2-(Aminooxy)-2-methylpropanoic acid at physiological pH.
Materials:
-
Aldehyde- or ketone-functionalized molecule (e.g., protein).
-
2-(Aminooxy)-2-methylpropanoic acid hydrochloride.
-
Reaction Buffer: 100 mM Phosphate Buffer or PBS, pH 7.2.
-
Catalyst Stock: 200 mM p-phenylenediamine (pPDA) in DMSO or water. Handle with care, toxic.
-
Quenching Reagent (Optional): 1 M solution of acetone or hydroxylamine in water.
-
Analytical equipment (e.g., RP-HPLC, LC-MS) for monitoring.
Procedure:
-
Reagent Preparation:
-
Dissolve your aldehyde-functionalized molecule in the Reaction Buffer to a final desired concentration (e.g., 1 mg/mL or 50 µM).
-
Dissolve the 2-(Aminooxy)-2-methylpropanoic acid in the Reaction Buffer to create a concentrated stock (e.g., 10 mM). Determine the required volume to achieve a 5- to 20-fold molar excess over your biomolecule.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of your aldehyde-functionalized molecule and the calculated volume of the aminooxy solution.
-
Add the catalyst stock solution (p-phenylenediamine) to a final concentration of 2-10 mM. For example, add 5 µL of a 200 mM stock to a final reaction volume of 1 mL to get a 1 mM final catalyst concentration.
-
Gently mix the components and allow the reaction to proceed at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight).
-
Analyze the aliquots using an appropriate method like RP-HPLC or LC-MS to observe the disappearance of the starting material and the appearance of the higher molecular weight conjugate peak.
-
-
Quenching and Purification (Optional):
-
Once the reaction has reached the desired conversion, you can quench any remaining unreacted aldehyde by adding an excess of a quenching reagent like hydroxylamine.
-
Purify the final conjugate from excess small molecules (aminooxy reagent, catalyst) using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A workflow for troubleshooting low-yield oxime ligations.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Oxime Ligation Reactions
Introduction to Oxime Ligation
Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful bioconjugation technique. Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond with water as the only byproduct.[1][2] Its reliability, mild reaction conditions, and the high stability of the resulting linkage make it an invaluable tool for creating complex bioconjugates, from antibody-drug conjugates to functionalized peptides and materials.[1][2][3]
However, achieving high yields can be challenging, often due to subtle, overlooked parameters in the experimental setup. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues leading to low reaction yield.
Frequently Asked Questions & Troubleshooting
Q1: My oxime ligation yield is very low. What are the most common culprits?
Low yield in oxime ligation is a frequent issue that can almost always be traced back to a few key parameters. Before diving into complex optimizations, review these primary factors:
-
Suboptimal pH: The reaction rate is critically dependent on pH. The ideal pH balances the need for carbonyl protonation (to increase electrophilicity) with maintaining the aminooxy group in its nucleophilic, unprotonated state.[4]
-
Inefficient or Absent Catalyst (at Neutral pH): At or near neutral pH (physiologically relevant conditions), the uncatalyzed reaction is notoriously slow.[5][6] A nucleophilic catalyst is essential to achieve a reasonable reaction rate and yield in a practical timeframe.[5]
-
Low Reactant Concentration: Oxime ligation is a bimolecular reaction, meaning its rate is directly dependent on the concentration of both the aminooxy and carbonyl reactants.[5][7] Dilute reaction conditions will inherently lead to slow conversion and low yields.[5]
-
Reactant Instability or Impurity: The purity and stability of your starting materials are paramount. Aminooxy groups can be highly reactive and may degrade or react with trace impurities (like acetone) in solvents.[5] Similarly, aldehydes can oxidize over time.
-
Steric Hindrance: Aldehydes are significantly more reactive than ketones due to reduced steric bulk around the carbonyl carbon.[5][7][8] Using a sterically hindered ketone will inherently slow the reaction and may require more aggressive conditions to achieve a good yield.[7]
Below is a workflow to systematically diagnose the issue.
Q2: How do I choose and optimize the reaction pH?
The optimal pH is a trade-off and depends entirely on whether you are using a catalyst.
-
Uncatalyzed Reactions: For reactions without a catalyst, the optimal pH is weakly acidic, typically between 4.0 and 5.0 .[4] In this range, a sufficient fraction of the carbonyl group is protonated to accelerate the initial nucleophilic attack, while enough of the aminooxy group remains unprotonated to act as an effective nucleophile.[4]
-
Catalyzed Reactions: When using a nucleophilic catalyst like aniline or its derivatives, the reaction can be performed efficiently at or near neutral pH (6.5-7.5) .[5][9] This is a major advantage for acid-sensitive biomolecules like proteins.[9][10] The catalyst bypasses the need for strong acid catalysis.[9]
Protocol 1: pH Optimization Screening
This protocol provides a systematic approach to determine the optimal pH for your specific reactants.
-
Buffer Preparation: Prepare a series of 100 mM buffers with 0.5 pH unit increments.
-
Sodium Acetate: pH 4.0, 4.5, 5.0, 5.5
-
Sodium Phosphate: pH 6.0, 6.5, 7.0, 7.5
-
-
Reagent Preparation:
-
Prepare concentrated stock solutions of your aminooxy and carbonyl compounds in a compatible solvent (e.g., DMSO, water).
-
If using a catalyst, prepare a concentrated stock solution (e.g., 1 M aniline in DMSO).[9]
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, aliquot your buffer of choice.
-
Add the aminooxy and carbonyl stock solutions to their desired final concentrations (e.g., 1 mM and 1.2 mM, respectively).
-
If testing catalyzed conditions, add the catalyst stock solution to the desired final concentration (e.g., 50 mM).
-
-
Time-Course Analysis:
-
Incubate all reactions at the same temperature (e.g., room temperature).
-
At defined time points (e.g., 1, 2, 4, 8, and 24 hours), quench a small aliquot of each reaction by diluting it into a suitable mobile phase for analysis.
-
-
Data Analysis:
-
Analyze the aliquots by a suitable method like RP-HPLC to quantify product formation.
-
Plot the percentage of product formed versus time for each pH. The condition that gives the fastest rate and highest final yield is your optimum.
-
Q3: My reaction is at neutral pH and is still slow. Which catalyst should I use and why?
At neutral pH, a catalyst is crucial. Aniline was the traditional choice, but more efficient options are now standard. The catalyst works by forming a highly reactive protonated Schiff base intermediate with the carbonyl compound, which is more susceptible to attack by the aminooxy nucleophile than the original carbonyl.[9]
Catalyst Comparison
| Catalyst | Typical Concentration | Key Advantages | Disadvantages | Relative Rate (vs. Aniline) |
| Aniline | 10-100 mM[6] | Well-established, effective baseline catalyst. | Limited aqueous solubility (~100 mM), can be toxic to cells.[9] | 1x |
| p-Phenylenediamine (pPDA) | 2-10 mM[10][11] | Significantly more efficient than aniline at neutral pH.[10][11] | Can be unstable and prone to oxidation, which may color the reaction mixture.[9] | ~19x[10][11] |
| m-Phenylenediamine (mPDA) | Up to 900 mM | Much greater aqueous solubility than aniline, allowing for use at higher concentrations and thus faster reactions.[12] | At very high concentrations, can compete with the aminooxy reagent. | ~2x (at same conc.), up to 15x more efficient overall[12] |
Recommendation: For most applications at neutral pH, p-phenylenediamine (pPDA) at 10 mM is an excellent starting point, offering a significant rate enhancement over aniline.[10][11] If solubility or reaction rate is still an issue, the high solubility of m-phenylenediamine (mPDA) makes it a superior choice.[12] Always use freshly prepared catalyst solutions.
Protocol 2: General Procedure for Catalyzed Oxime Ligation
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone substrate in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).[9]
-
Prepare a stock solution of your aminooxy compound in the same buffer.
-
Prepare a fresh stock solution of the catalyst (e.g., 100 mM pPDA in buffer or 1 M aniline in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde/ketone and aminooxy solutions to the desired final concentrations.
-
Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10 mM for pPDA).
-
-
Reaction Monitoring:
-
Work-up and Purification:
Q4: I suspect my reagents are the problem. How should I handle and store them?
Reagent quality is non-negotiable for successful ligation.
-
Aminooxy Compounds: These are highly nucleophilic and can be unstable over long periods.
-
Storage: Store lyophilized (solid) reagents desiccated at -20°C. In solution, prepare fresh or store aliquots at -20°C for no more than one month. Before opening a vial, allow it to warm to room temperature to prevent moisture condensation.
-
Purity: Be aware of potential contamination from solvents. Trace amounts of acetone in other reagents or solvents can react with your aminooxy compound, reducing its effective concentration. Use high-purity, aldehyde-free solvents.[3][5]
-
-
Aldehyde/Ketone Compounds:
-
Storage: Aldehydes are prone to oxidation to carboxylic acids. Store them under an inert atmosphere (nitrogen or argon) at recommended temperatures, protected from light.
-
Purity: If you suspect oxidation or degradation, purify the carbonyl compound by flash chromatography or distillation before use.
-
Q5: How do I purify my final oxime conjugate?
The purification strategy depends on the scale of the reaction and the nature of your product.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purifying oxime conjugates, especially for peptides, proteins, and small molecules.[14]
-
Size-Exclusion Chromatography (SEC): Useful for separating large bioconjugates (e.g., proteins, polymers) from smaller molecules like the catalyst and unreacted probes.[9][14]
-
Dialysis / Desalting: An effective method for removing small molecule impurities from large protein conjugates.[13][15]
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Oxime-Linked Conjugates by HPLC
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of oxime-linked conjugates. This guide is designed to provide you, the researcher, with a blend of foundational knowledge and advanced troubleshooting strategies to navigate the complexities of purifying these valuable molecules by High-Performance Liquid Chromatography (HPLC). Oxime ligation is a robust method for creating conjugates, but their unique chemical nature presents specific challenges during purification. Here, we address these challenges head-on with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when developing an HPLC purification method for oxime-linked conjugates.
Q1: What is the most critical factor to consider for the stability of my oxime-linked conjugate during HPLC purification?
A1: The single most critical factor is the pH of your mobile phase. The oxime bond is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent. The bond is most stable in a pH range of 5.5 to 7.5. Operating outside this window, especially under strongly acidic conditions (pH < 4), can lead to significant cleavage of your conjugate on the column, resulting in low recovery and the appearance of new peaks corresponding to the original starting materials.
Why this happens: The hydrolysis of an oxime is an acid-catalyzed reaction. The acidic environment facilitates the protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water, which ultimately leads to the cleavage of the C=N bond.
Q2: What type of reversed-phase HPLC column should I start with?
A2: The choice of column depends directly on the properties of your conjugate, specifically its size and hydrophobicity.
-
For Small Molecule or Peptide Conjugates (< 5 kDa): A traditional C18 column with a pore size of 100-120 Å is an excellent starting point. These columns provide high surface area and strong hydrophobic retention, which is ideal for high-resolution separation of smaller molecules.
-
For Protein or Antibody-Drug Conjugates (ADCs) (> 10 kDa): A column with a wider pore size (≥ 300 Å) is essential. This ensures the large biomolecule can freely access the stationary phase within the pores. Furthermore, a shorter alkyl chain, such as C4 or C8, is often preferred over C18.
Why this happens: Large molecules like antibodies can be denatured by the high density of C18 chains, leading to peak broadening and poor recovery. The less hydrophobic C4 or C8 phases provide sufficient retention for separation without causing irreversible conformational changes.
Q3: What are the recommended mobile phases and additives?
A3: The standard mobile phase system for reversed-phase HPLC is highly effective.
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water.
-
Mobile Phase B (Organic): 0.1% TFA or 0.1% FA in acetonitrile (ACN).
Choosing between TFA and FA:
-
TFA is an excellent ion-pairing agent that sharpens peaks for peptides and proteins by neutralizing residual silanol groups on the silica support and providing a counter-ion for basic residues. However, it can be difficult to remove from the final product and can suppress ionization in mass spectrometry (MS).
-
FA is MS-friendly and more volatile, but it may result in broader peaks compared to TFA. For routine purification where MS-compatibility is not the primary concern, 0.1% TFA is often the superior choice for achieving sharp, well-resolved peaks.
Troubleshooting Guide
Encountering issues is a normal part of method development. This section provides a systematic approach to diagnosing and solving common problems.
Problem 1: Poor Resolution Between Conjugate and Unreacted Starting Material
This is often the primary challenge: separating the desired product from the excess starting material (e.g., an unreacted payload or biomolecule).
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Inadequate Gradient Slope | A steep gradient moves compounds through the column too quickly, preventing proper partitioning with the stationary phase and causing peaks to merge. | Decrease the gradient slope. A shallower gradient (e.g., 0.5-1% B/min) increases the interaction time with the stationary phase, enhancing the separation between closely eluting species. |
| Incorrect Organic Solvent | Acetonitrile (ACN) and Methanol (MeOH) have different selectivities. One may provide better separation for your specific analytes than the other. | Test an alternative organic solvent. If using ACN, try a run with MeOH. The change in solvent can alter the elution order and improve the resolution between your target peaks. |
| Suboptimal Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics. Lower temperatures can sometimes improve the resolution of complex mixtures. | Adjust the column temperature. Start at ambient and try decreasing it to 18-20°C or increasing it to 30-40°C. A systematic study is best. |
| Wrong Stationary Phase | The hydrophobicity of the column (e.g., C18 vs. C8) may not be optimal for the differential retention of your conjugate and starting materials. | Screen different column chemistries. If you are using a C18, try a C8 or a Phenyl-Hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions with the phenyl phase). |
Problem 2: Peak Tailing or Asymmetry
Peak tailing reduces the accuracy of integration and the purity of collected fractions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Interactions | Basic functional groups (e.g., amines) on the conjugate can interact with acidic, deprotonated silanol groups on the silica support, causing tailing. | Use a stronger ion-pairing agent. Ensure 0.1% TFA is present in both mobile phases. TFA effectively masks the silanol groups, minimizing these secondary interactions. |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to a non-Gaussian peak shape. | Reduce the injection mass. Perform a loading study by injecting progressively smaller amounts of your sample until the peak shape becomes symmetrical. |
| Column Contamination/Age | Buildup of irreversibly bound material at the column inlet can create active sites that cause tailing. | Wash the column thoroughly with a strong solvent wash (e.g., isopropanol). If the problem persists, replace the column with a new one. |
| Mismatched Sample Solvent | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. | Ensure the sample solvent is as weak as or weaker than the starting mobile phase. If possible, dissolve the sample in the initial mobile phase conditions. |
Problem 3: Low or No Recovery of the Conjugate
This issue indicates that the product is being lost somewhere in the HPLC system.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| On-Column Hydrolysis | As discussed in the FAQs, an improper mobile phase pH can cleave the oxime bond. | Verify and adjust mobile phase pH. Ensure the final pH of your aqueous mobile phase (e.g., 0.1% TFA in water) is within the stable range of 5.5-7.5. If using TFA (which creates a pH of ~2), consider switching to a buffered system like ammonium acetate or phosphate buffer if stability becomes a major issue. |
| Irreversible Adsorption | Highly hydrophobic or "sticky" conjugates can bind irreversibly to the column, especially if it is a new or improperly conditioned column. | Passivate the column. Before the actual run, perform a blank gradient run or inject a sacrificial protein (like BSA) to occupy any non-specific active sites on the column and tubing. |
| Precipitation | The conjugate may be precipitating upon injection into the mobile phase, especially if the sample is highly concentrated and the initial mobile phase has a high aqueous content. | Dilute the sample before injection. Alternatively, increase the organic content of the initial mobile phase slightly, but be cautious as this can affect the retention of early-eluting compounds. |
Experimental Protocols & Workflows
Workflow for HPLC Purification of Oxime-Linked Conjugates
This diagram illustrates a typical workflow from crude sample to purified product.
Caption: General workflow for purification of oxime conjugates.
Troubleshooting Decision Tree: Investigating Broad Peaks
Use this decision tree to systematically diagnose the cause of peak broadening.
Caption: Decision tree for diagnosing broad HPLC peaks.
Technical Support Center: Catalyst Selection for Efficient Oxime Ligation at Neutral pH
Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and utilizing catalysts for efficient oxime ligation, particularly under the challenging yet biologically relevant conditions of neutral pH. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your bioconjugation strategies are both successful and robust.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of catalyzed oxime ligation.
Q1: Why is a catalyst necessary for oxime ligation at neutral pH?
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, proceeds optimally at an acidic pH of approximately 4-5.[1] Under these conditions, the carbonyl carbon is sufficiently electrophilic for nucleophilic attack by the aminooxy group. However, many biomolecules, such as proteins and antibodies, are sensitive to acidic conditions and can denature or lose activity.[1] At neutral pH (around 7.0), the reaction rate is significantly slower.[2] A nucleophilic catalyst, such as aniline, is introduced to accelerate the reaction. It does so by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate, which is more susceptible to attack by the aminooxy nucleophile, thereby increasing the overall reaction rate under physiological conditions.[3]
Q2: What is the fundamental mechanism of aniline catalysis in oxime ligation?
Aniline acts as a nucleophilic catalyst. The mechanism involves two key stages:
-
Formation of a Reactive Intermediate: Aniline attacks the carbonyl group (aldehyde or ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form a protonated Schiff base (an imine). This aniline-derived imine is significantly more reactive than the initial carbonyl compound.
-
Transimination: The aminooxy compound, being a potent nucleophile, attacks the reactive Schiff base intermediate. This leads to a "transimination" reaction, where the aniline is displaced and the desired, stable oxime bond is formed, regenerating the aniline catalyst to participate in another cycle.[4][5]
This catalytic cycle effectively lowers the activation energy for the reaction at neutral pH.
Catalyst Selection Guide
The choice of catalyst is critical for the success of your oxime ligation experiment. While aniline is the classic catalyst, several derivatives offer significant advantages in terms of efficiency and solubility.
| Catalyst | Recommended Concentration | Key Advantages & Considerations |
| Aniline | 10–100 mM | The baseline catalyst; well-established in the literature. Its solubility is limited to about 100 mM in aqueous solutions. Can increase reaction rates up to 40-fold at neutral pH.[2][6][7] |
| p-Phenylenediamine (pPDA) | 2–10 mM | Significantly more efficient than aniline, showing a 19 to 20-fold faster rate at pH 7.[1][8] It is effective across a pH range of 4-7.[1][8] Caution: pPDA can be unstable and prone to oxidation, which may lead to colored solutions.[2][3] It can also cause dimerization of conjugates in some cases.[5] |
| m-Phenylenediamine (mPDA) | Can be used at high concentrations (up to 900 mM) | Offers superior aqueous solubility compared to aniline and pPDA.[2][9][10] At equal concentrations, it is modestly more effective (~2-fold) than aniline, but its high solubility allows for its use at much higher concentrations, leading to a significant rate enhancement (up to 15-fold).[9][10][11] |
| Substituted Anilines (e.g., p-methoxyaniline) | 10-100 mM | Electron-donating groups on the aniline ring can enhance catalytic activity.[1] p-methoxyaniline has been shown to be a superior catalyst to aniline at neutral pH.[2] |
| Other Catalysts | Varies | Compounds like anthranilic acid derivatives, 2-aminophenols, and 2-(aminomethyl)benzimidazoles have been reported as effective catalysts, in some cases showing up to a 7-fold greater rate enhancement than aniline.[11][12] |
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides solutions to common problems encountered during oxime ligation at neutral pH.
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps & Explanation |
| Suboptimal Catalyst Concentration | The reaction rate is dependent on catalyst concentration. If using aniline, ensure you are using it at a sufficient concentration (10-100 mM). If solubility is a limiting factor, switch to a more soluble and efficient catalyst like m-phenylenediamine, which can be used at much higher concentrations for a significant rate boost.[3][9][10] |
| Inefficient Catalyst | Aniline may not be potent enough for your specific substrates or reaction conditions. Consider switching to a more active catalyst. p-Phenylenediamine is a more potent choice, offering up to a 19-fold rate increase over aniline at pH 7.[2][8] m-Phenylenediamine is also an excellent, highly soluble alternative.[9][11] |
| Low Reactant Concentration | Oxime ligation is a second-order reaction, meaning its rate is dependent on the concentration of both the carbonyl and aminooxy reactants. If working with dilute samples, as is common in bioconjugation, increasing the concentration of one or both reactants can significantly improve the reaction rate.[13] |
| Ketone Substrate | Reactions involving ketones are inherently slower than those with aldehydes due to greater steric hindrance and lower electrophilicity.[9] To drive the reaction to completion, increase the reaction time, consider a moderate increase in temperature (if your biomolecules are stable), and use a more potent catalyst like m-phenylenediamine.[3][9] |
Issue 2: Low Yield and/or Presence of Side Products
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Instability | p-Phenylenediamine and similar catalysts can oxidize when exposed to air, leading to the formation of colored impurities and a decrease in catalytic activity.[2] Always use freshly prepared catalyst solutions and minimize exposure to air and light. |
| Side Reactions with the Catalyst | In reactions involving carbohydrates, aniline-based catalysts can sometimes form N-arylglycosylamine side products.[14] If dimerization of your product is observed, this may be caused by a bifunctional catalyst like p-phenylenediamine reacting at both ends. Switching to a monoamine catalyst like aniline or p-methoxyaniline can resolve this issue.[5] |
| Impure Starting Materials | The purity of your aldehyde/ketone and aminooxy-functionalized molecules is paramount. Trace impurities can lead to competing side reactions. Ensure high purity of all reagents through appropriate characterization and purification methods before starting the ligation. |
Experimental Protocols & Visualizations
General Protocol for Aniline-Catalyzed Oxime Ligation of a Protein
This protocol provides a general framework. Optimization of concentrations, temperature, and reaction time may be necessary for your specific application.
1. Reagent Preparation:
- Protein Solution: Prepare a stock solution of your aldehyde or ketone-functionalized protein in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0) to a final concentration of 1-10 mg/mL (typically 10-100 µM).[15]
- Aminooxy Reagent Solution: Prepare a stock solution of your aminooxy-functionalized molecule in the same reaction buffer. A 5- to 20-fold molar excess over the protein is typically recommended.[15]
- Catalyst Stock Solution: Prepare a fresh stock solution of your chosen catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution of m-phenylenediamine).
2. Reaction Setup:
- In a microcentrifuge tube, combine the protein solution and the aminooxy reagent solution.
- Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, or higher for mPDA).[15]
- Gently mix the reaction mixture. Avoid vigorous vortexing, which could denature the protein.
3. Incubation and Monitoring:
- Incubate the reaction at room temperature or 37°C.[15] Reaction times can range from a few minutes to several hours, depending on the reactivity of the substrates and the efficiency of the catalyst.[4][5][15]
- Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE to confirm the formation of the desired conjugate.[15]
4. Purification:
- Once the reaction has reached completion, purify the protein conjugate to remove the catalyst and any unreacted small molecules. Standard protein purification techniques such as size-exclusion chromatography (SEC) or dialysis are suitable for this purpose.[15]
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the catalytic mechanism and a logical troubleshooting workflow.
Caption: Aniline-catalyzed oxime formation mechanism.
References
- 1. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Quenching unreacted aminooxy groups in conjugation reactions
A Senior Application Scientist's Guide to Quenching Unreacted Aminooxy Groups in Bioconjugation Reactions
Welcome to the Technical Support Center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing aminooxy chemistry for bioconjugation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively. This resource will focus specifically on the critical final step of many conjugation reactions: quenching unreacted aminooxy groups.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an aminooxy conjugation reaction?
A: Quenching is a crucial step to terminate the conjugation reaction and deactivate any remaining reactive molecules. In the context of oxime ligation, the primary goal is to cap any unreacted aminooxy groups on your biomolecule or labeling reagent. This is essential for several reasons:
-
Preventing Unwanted Reactions: Free aminooxy groups are highly reactive towards aldehydes and ketones.[1][2] If not quenched, they can react with other molecules in subsequent experimental steps or within a biological system, leading to non-specific labeling, cross-linking, or altered biological activity.
-
Ensuring Conjugate Stability and Homogeneity: Quenching ensures that the final conjugate population is well-defined and stable over time. Unreacted aminooxy groups could potentially lead to the slow formation of undesired byproducts during storage.[1][3]
-
Improving Analytical Characterization: Capping unreacted groups simplifies the analysis of the final conjugate by reducing the heterogeneity of the sample, making techniques like mass spectrometry and chromatography easier to interpret.
Q2: How does the stability of the oxime bond influence the need for quenching?
A: The oxime bond (C=N-O) is known for its exceptional stability, especially when compared to other linkages like hydrazones.[4][5][6][7] This high stability is a key advantage of oxime ligation for creating robust bioconjugates.[4][6][8] The rate of hydrolysis for oximes is significantly lower, nearly 1000-fold less than for simple hydrazones, particularly at physiological pH.[7][9]
However, the stability of the final conjugate does not eliminate the need for quenching. The quenching step is not about stabilizing the newly formed oxime bond, but rather about deactivating the unreacted aminooxy starting material. The high reactivity of the free aminooxy group, not the stability of the oxime product, is what necessitates the quenching step.[1]
Q3: What are the most common reagents used to quench unreacted aminooxy groups?
A: The most common and straightforward method for quenching unreacted aminooxy groups is to add a large excess of a simple, small-molecule aldehyde or ketone.[10] Acetone is a frequently used quenching reagent due to its high reactivity, low cost, and ease of removal during subsequent purification steps.[1][10][11]
Other small carbonyl-containing molecules can also be used. The choice of quencher should be guided by its reactivity and the ease with which it and its oxime product can be separated from your desired bioconjugate.
Troubleshooting Guide
Problem 1: My final conjugate shows signs of aggregation or precipitation after quenching.
-
Possible Cause 1: High Concentration of Quenching Reagent. While a molar excess of the quenching agent is necessary, an excessively high concentration, especially of a less soluble quencher, could alter the solution conditions and lead to precipitation of your biomolecule.
-
Solution: Optimize the concentration of your quenching reagent. Start with a 10- to 50-fold molar excess relative to the initial amount of the aminooxy-containing molecule and adjust as needed. Ensure the quenching reagent is fully dissolved before adding it to your reaction mixture.
-
-
Possible Cause 2: Change in pH. Some quenching reagents, if prepared as a stock in an unbuffered solution, could alter the pH of your reaction mixture, potentially leading to protein denaturation and aggregation.
-
Solution: Prepare your quenching reagent stock in a compatible buffer or in a pure solvent like DMSO. When adding it to the reaction, ensure the final volume of the quencher does not significantly alter the overall pH. Monitor the pH of the reaction mixture after adding the quencher.
-
-
Possible Cause 3: Inherent Instability of the Conjugate. The issue may not be with the quenching step itself, but with the final conjugate's reduced solubility.
-
Solution: Consider including stabilizing excipients in your reaction buffer, such as arginine or polysorbate, especially when working with proteins prone to aggregation.
-
Problem 2: I'm observing incomplete quenching, with evidence of unreacted aminooxy groups in my final product.
-
Possible Cause 1: Insufficient Molar Excess of Quencher. The quenching reaction is a numbers game. If there isn't a sufficient excess of the quenching molecule, some aminooxy groups may remain unreacted.
-
Solution: Increase the molar excess of the quenching reagent. A 50- to 100-fold excess is often a good starting point for ensuring complete quenching.
-
-
Possible Cause 2: Short Quenching Time. The reaction between the aminooxy group and the quencher, while generally fast, still requires time to go to completion.
-
Solution: Extend the incubation time for the quenching step. A typical quenching time is 30 minutes to 1 hour at room temperature.[9] You can optimize this for your specific system.
-
-
Possible Cause 3: Low Reactivity of the Quencher. If you are using a sterically hindered ketone as a quencher, its reaction rate with the aminooxy group might be slow.
-
Solution: Switch to a more reactive quenching reagent, such as a simple aldehyde or a less hindered ketone like acetone.[10]
-
Problem 3: The quenching reagent or its byproducts are difficult to remove during purification.
-
Possible Cause: Similar Physicochemical Properties. The quenching reagent or its oxime adduct may have similar size, charge, or hydrophobicity to your target conjugate, making separation by standard methods like size-exclusion or ion-exchange chromatography challenging.
-
Solution 1: Choose a Volatile Quencher. Small, volatile ketones like acetone can sometimes be partially removed by evaporation under vacuum, though this is not always practical for sensitive biomolecules.
-
Solution 2: Dialysis or Tangential Flow Filtration (TFF). For macromolecular conjugates, extensive dialysis or TFF against a large volume of buffer is highly effective at removing small molecule impurities.[12]
-
Solution 3: Alternative Purification Methods. Consider purification techniques that exploit different properties. For example, if your conjugate has a specific tag (like a His-tag), affinity chromatography can be an effective way to separate it from the quenching reaction components.
-
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted Aminooxy Groups Using Acetone
This protocol provides a general procedure for quenching an aminooxy conjugation reaction.
Materials:
-
Completed conjugation reaction mixture
-
Acetone (high-purity)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare Quenching Solution: Prepare a stock solution of acetone. For many applications, neat acetone can be used.
-
Add Quencher to Reaction: Add a 50- to 100-fold molar excess of acetone relative to the initial concentration of the aminooxy-containing reagent to your conjugation reaction mixture.
-
Incubate: Gently mix the reaction and incubate for 30-60 minutes at room temperature.
-
Purification: Proceed immediately to purify your conjugate to remove the excess acetone and the acetone oxime byproduct. Size-exclusion chromatography is a common and effective method.[12]
Data Summary: Comparison of Quenching Reagents
| Quenching Reagent | Recommended Molar Excess | Advantages | Disadvantages |
| Acetone | 50-100x | Highly reactive, inexpensive, easy to remove due to small size and volatility.[1][10] | Can be a solvent impurity that prematurely reacts with aminooxy groups if not handled carefully.[1][13] |
| Hydroxylamine | 10-20x | Can regenerate carboxyl groups from unreacted NHS esters in other conjugation chemistries.[14] | Not typically used for quenching unreacted aminooxy groups; its primary use is in other contexts. May introduce an additional reactive species.[14][15] |
| Small Aldehydes (e.g., Formaldehyde, Acetaldehyde) | 50-100x | Generally more reactive than ketones. | Can be more prone to side reactions and may be more difficult to handle due to toxicity and volatility. |
Visualizing the Workflow
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Aminooxy-Peptide Precursors
Welcome to the technical support center for the synthesis of aminooxy-peptide precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable bioconjugation reagents. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Aminooxy-peptides are powerful tools in chemical biology and drug development, enabling the site-specific modification of biomolecules through the formation of a stable oxime linkage with an aldehyde or ketone. However, their synthesis can present unique challenges. This guide provides expert insights and practical solutions to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge when incorporating an aminooxy group into a peptide?
The primary challenge lies in the nucleophilicity of the aminooxy group itself. During peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the unprotected aminooxy moiety is highly reactive and can lead to undesirable side reactions.[1] Therefore, a robust protection strategy is paramount for a successful synthesis. The most common issue is over-acylation at the aminooxy nitrogen, which can lead to a heterogeneous product mixture that is difficult to purify.[2][]
Q2: Which protecting group strategy is recommended for the aminooxy moiety, Boc or Fmoc?
Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protected aminooxyacetic acid are commercially available and widely used.[][5][6] The choice between them depends on the overall synthetic strategy for your peptide.
-
Boc-aminooxyacetic acid (Boc-Aoa-OH): This is often used in Fmoc-based SPPS. The Boc group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2][][7]
-
Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH): This is suitable for Boc-based SPPS. The Fmoc group can be removed with a mild base, which is orthogonal to the acidic conditions used for Boc deprotection.[7][8][9]
The key principle is to ensure the chosen protecting group for the aminooxy moiety is orthogonal to the protecting groups used for the alpha-amino groups of the other amino acids in your peptide sequence.[8][9][10]
Q3: What is "orthogonal protection" and why is it crucial for aminooxy-peptide synthesis?
Orthogonal protection refers to the use of multiple protecting groups in a synthesis that can be removed under distinct chemical conditions without affecting the others.[8][9] This is critical in aminooxy-peptide synthesis to selectively deprotect specific functional groups at different stages. For instance, in an Fmoc-based synthesis of an aminooxy-peptide, the Fmoc groups on the amino acid backbone are removed with a base, while the Boc group on the aminooxy moiety remains intact until the final acid-mediated cleavage. This prevents the reactive aminooxy group from participating in unwanted side reactions during chain elongation.
Diagram: Orthogonal Protection Strategy in Fmoc-SPPS of an Aminooxy-Peptide
Caption: Workflow illustrating the orthogonal protection scheme in Fmoc-SPPS for aminooxy-peptide synthesis.
II. Troubleshooting Guide
Problem 1: Low yield and multiple peaks in HPLC/MS analysis of the crude product, indicating side reactions.
Symptom: The major peak in your chromatogram does not correspond to the expected mass of your aminooxy-peptide. You observe several other significant peaks.
Probable Cause 1: Over-acylation of the Aminooxy Group
This is a very common side reaction where the nitrogen of the aminooxy group gets acylated in addition to the N-terminal amine, leading to di- and tri-acylated byproducts.[2][] This is particularly problematic when using coupling reagents that require a base, such as HBTU/DIEA.[2]
Solution:
-
Avoid base-containing activation mixtures for the aminooxyacetic acid coupling step. A study by Jiménez-Castells et al. demonstrated that using carbodiimide-based activation, such as with N,N'-diisopropylcarbodiimide (DIC), without the addition of a base significantly suppresses over-acylation and leads to nearly quantitative yields of the desired Aoa-peptide.[2][]
-
Optimize reaction time and equivalents of reagents. Shorter reaction times and a slight reduction in the excess of the acylating agent can further improve the outcome when using carbodiimide activation.[2]
Experimental Protocol: Optimized Coupling of Boc-Aminooxyacetic Acid in Fmoc-SPPS
-
Peptide-Resin Preparation: Synthesize the peptide sequence on the solid support using standard Fmoc chemistry. After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.
-
Activation of Boc-Aoa-OH: In a separate vessel, dissolve 5-10 equivalents of Boc-aminooxyacetic acid in DMF. Add 5-10 equivalents of DIC. Do not add a base like DIEA or HOBt.
-
Coupling: Immediately add the activation mixture to the peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
| Coupling Method | Base Present | Predominant Outcome | Reference |
| HBTU/DIEA | Yes | Complex mixture with over-acylated byproducts | [2] |
| DIC | No | Clean conversion to the desired Aoa-peptide | [2][] |
Probable Cause 2: Racemization
While less specific to the aminooxy moiety itself, racemization can occur at the C-terminal amino acid or at sensitive residues like histidine and cysteine during activation.[11] This can lead to diastereomeric impurities that are difficult to separate.
Solution:
-
Use an appropriate activating agent. For sensitive amino acids, consider using coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure.[11][12]
-
Control the reaction temperature. Lowering the temperature during coupling can sometimes reduce the rate of racemization.
Problem 2: The final purified product is unstable and degrades over time.
Symptom: You observe the appearance of new peaks in the HPLC chromatogram of your purified aminooxy-peptide upon storage.
Probable Cause 1: Instability of the N-O Bond
The N-O bond in the aminooxy group can be susceptible to cleavage under certain conditions, although it is generally stable.[13]
Solution:
-
Storage Conditions: Store the lyophilized aminooxy-peptide at -20°C or lower. For solutions, use buffers with a slightly acidic to neutral pH (pH 3-7) and store frozen.[14] Avoid strongly basic conditions.
-
Scavengers: During the final TFA cleavage from the resin, the use of scavengers like triisopropylsilane (TIS) is important to quench reactive carbocations that could potentially lead to side reactions with the aminooxy group.[2]
Probable Cause 2: Oxidation of Sensitive Residues
If your peptide contains sensitive amino acids like methionine or cysteine, they can oxidize during synthesis, purification, or storage.
Solution:
-
Degas Solvents: Use degassed solvents for purification to minimize oxidation.
-
Antioxidants: Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) to your storage buffer if compatible with your downstream application.
Problem 3: Difficulty in purifying the crude aminooxy-peptide.
Symptom: The desired product co-elutes with impurities during Reverse-Phase HPLC (RP-HPLC), making it difficult to obtain a pure fraction.
Probable Cause: Similar Hydrophobicity of Impurities
Impurities such as deletion sequences or incompletely deprotected peptides can have very similar hydrophobic properties to the target peptide, leading to poor separation.[15]
Solution:
-
Optimize HPLC Gradient: A shallower gradient around the elution time of your target peptide can improve resolution.[16]
-
Alternative Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is the standard ion-pairing reagent, sometimes switching to an alternative like formic acid (for LC-MS compatibility) or using a different buffer system can alter the selectivity of the separation.[16]
-
Orthogonal Purification: If RP-HPLC is not providing sufficient purity, consider an orthogonal purification method such as ion-exchange chromatography, especially if your peptide has a significant net charge.
Diagram: Troubleshooting Workflow for Aminooxy-Peptide Synthesis
Caption: A decision-making flowchart for troubleshooting common issues in aminooxy-peptide synthesis.
III. References
-
Protecting Groups in Peptide Synthesis. PubMed - NIH. --INVALID-LINK--
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. --INVALID-LINK--
-
Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
Application Notes: Preparation of PEGylated Peptides Using Aminooxy Linkers. BenchChem. --INVALID-LINK--
-
Peptide Synthesis Reagents. BOC Sciences. --INVALID-LINK--
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. ACS Omega. --INVALID-LINK--
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. --INVALID-LINK--
-
Boc-aminooxyacetic acid. BOC Sciences. --INVALID-LINK--
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. --INVALID-LINK--
-
Side reactions in peptide synthesis: An overview. Bibliomed. --INVALID-LINK--
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. --INVALID-LINK--
-
Fmoc-aminoxyacetic acid. Chem-Impex. --INVALID-LINK--
-
CAS 123106-21-8: FMOC-AMINOXYACETIC ACID. CymitQuimica. --INVALID-LINK--
-
Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. --INVALID-LINK--
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. --INVALID-LINK--
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich. --INVALID-LINK--
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. --INVALID-LINK--
-
Boc and Fmoc solid phase peptide synthesis. Google Patents. --INVALID-LINK--
-
Deprotection: The Concept of Orthogonal Sets. Thieme. --INVALID-LINK--
-
Boc Solid Phase Peptide Synthesis. ChemPep. --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. --INVALID-LINK--
-
SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. --INVALID-LINK--
-
Fmoc Amino Acids for SPPS. AltaBioscience. --INVALID-LINK--
-
Peptide synthesis. Wikipedia. --INVALID-LINK--
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. --INVALID-LINK--
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. AmbioPharm. --INVALID-LINK--
-
Peptide Purification and Product Analysis. AltaBioscience. --INVALID-LINK--
-
Peptide Purification Process & Methods: An Overview. Bachem. --INVALID-LINK--
-
Fmoc-aminoxyacetic acid. American Elements. --INVALID-LINK--
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. --INVALID-LINK--
-
Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. --INVALID-LINK--
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI. --INVALID-LINK--
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. --INVALID-LINK--
-
Addressing challenges in the synthesis of long peptide chains. BenchChem. --INVALID-LINK--
-
Peptides Stability. Medium. --INVALID-LINK--
-
Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed. --INVALID-LINK--
-
Complex Peptide Production, Challenges and Manufacturing. Biosynth. --INVALID-LINK--
References
- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 2. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 123106-21-8: FMOC-AMINOXYACETIC ACID | CymitQuimica [cymitquimica.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Collection - Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to ZâArg-Lys-AOMK - ACS Omega - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Bioconjugation by Minimizing Excess Reactants
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges in bioconjugation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize excess reactants, improve conjugation efficiency, and ensure the purity of your final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize excess reactants in bioconjugation?
A: Minimizing excess reactants is crucial for several reasons. Primarily, residual unreacted molecules can interfere with downstream applications and assays, leading to inaccurate results. For therapeutic bioconjugates, such as antibody-drug conjugates (ADCs), excess free drug is toxic and must be removed to ensure patient safety.[1][2][3] Furthermore, excess reactants can complicate the purification process and may even lead to the formation of undesirable side products or aggregates.[] Proper control over stoichiometry is key to achieving a desired drug-to-antibody ratio (DAR) and ensuring batch-to-batch consistency.[5]
Q2: What is the first step I should take to optimize the molar ratio of my reactants?
A: The first step is to move away from a "one-size-fits-all" approach. While general recommendations exist, the optimal molar ratio is highly dependent on the specific biomolecules and reagents involved.[6] Start with a Design of Experiment (DoE) approach, testing a range of molar ratios to identify the ideal balance between conjugation efficiency and the generation of unwanted byproducts.[7] For example, when conjugating a small molecule to a protein, a molar excess of the small molecule is often used to drive the reaction to completion.[6][8] However, this excess needs to be carefully controlled to avoid extensive modification that could lead to protein aggregation or loss of activity.[8]
Q3: How does reaction pH influence the presence of excess reactants?
A: Reaction pH is a critical parameter that directly impacts the efficiency of the conjugation chemistry and, consequently, the amount of unreacted starting material. For instance, in NHS ester-amine coupling, the optimal pH is typically between 8.3 and 8.5.[9][10] At a lower pH, the primary amines on the protein are protonated and less nucleophilic, leading to an incomplete reaction and excess NHS ester.[9] Conversely, at a higher pH, the NHS ester is more susceptible to hydrolysis, which competes with the desired conjugation reaction, again resulting in unreacted protein and hydrolyzed reagent.[8][9] Similarly, for maleimide-thiol conjugations, a pH range of 6.5-7.5 is recommended to ensure high selectivity for thiol groups and minimize side reactions with amines.[11]
Q4: What are the most common methods for removing excess reactants after conjugation?
A: The most common and effective methods for purifying bioconjugates and removing excess reactants are based on differences in size, charge, or hydrophobicity. These include:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller, unreacted molecules.[12][13][14]
-
Dialysis and Diafiltration/Ultrafiltration: Effective for removing small molecules and for buffer exchange.[15][16][17][18][19]
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for purifying antibody-drug conjugates (ADCs) based on the increased hydrophobicity imparted by the conjugated drug.[1][2][3][20][21]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be used for both purification and buffer exchange.[19]
The choice of method depends on the specific properties of your bioconjugate and the unreacted components.[22]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your bioconjugation experiments and provides actionable solutions.
Issue 1: Low Conjugation Efficiency Despite Using a High Molar Excess of Reagent
Possible Causes and Solutions:
-
Suboptimal Reaction Buffer: The pH of your buffer may not be optimal for the chosen chemistry.[9][11] Always verify the pH of the final reaction mixture.[8] Additionally, some buffers contain components that can interfere with the reaction. For example, Tris buffers contain primary amines that will compete with your biomolecule for NHS esters.[10]
-
Inaccessible Reactive Groups: The target functional groups on your biomolecule may be buried within its three-dimensional structure.[24]
-
Hydrolysis of a Reactive Reagent: Your reagent may be degrading before it has a chance to react. This is a common issue with NHS esters at high pH.[8][9]
Issue 2: Presence of Aggregates in the Final Product
Possible Causes and Solutions:
-
High Degree of Labeling: Over-conjugation, especially with hydrophobic small molecules, can lead to protein aggregation.[8]
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.
-
Solution: Screen different buffer conditions and consider including additives like glycerol or BSA to act as stabilizers.[]
-
-
Inefficient Purification: The purification method may not be effectively removing aggregates.
Issue 3: Difficulty in Removing Unreacted Hydrophobic Small Molecules
Possible Causes and Solutions:
-
Non-specific Binding: The hydrophobic molecule may be non-covalently associating with the bioconjugate.
-
Inappropriate Purification Method: The chosen purification method may not be suitable for removing small, hydrophobic molecules.
Experimental Protocols and Workflows
Protocol 1: Optimizing Molar Ratio for NHS Ester-Amine Coupling
This protocol provides a general framework for determining the optimal molar ratio of an NHS-ester-functionalized molecule to a protein.
-
Protein Preparation:
-
NHS Ester Preparation:
-
Test Conjugation Reactions:
-
Set up a series of small-scale reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring.[9]
-
Incubate the reactions for 1-2 hours at room temperature.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[9] Incubate for 15-30 minutes.
-
-
Purification and Analysis:
Workflow for Purification Method Selection
The choice of purification method is critical for removing excess reactants. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a suitable purification method.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Best For Removing | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Small molecules, aggregates | High resolution, can be used for buffer exchange.[12][15] | Potential for sample dilution, can be time-consuming.[15] |
| Dialysis/Diafiltration | Separation by molecular weight cutoff | Small molecules, salts, buffer components | Simple, inexpensive, gentle on proteins.[15][19] | Slow, may not be efficient for molecules with similar MWCO.[15][19] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Hydrophobic reactants, differently conjugated species | Can separate species with different drug-to-antibody ratios (DARs).[1][20][21] | Requires high salt concentrations, which may not be suitable for all proteins.[21] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge | Charged reactants, differently conjugated species | High capacity, can be used for simultaneous purification and buffer exchange.[19] | Requires optimization of pH and ionic strength. |
Visualizing the Impact of Stoichiometry
The following diagram illustrates how varying the molar ratio of a labeling reagent to a biomolecule can impact the final product distribution.
Caption: Impact of reactant stoichiometry on bioconjugation outcome.
By carefully considering the principles and troubleshooting steps outlined in this guide, you can significantly improve the outcome of your bioconjugation experiments, leading to higher purity products and more reliable data.
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 5. aboligo.com [aboligo.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Buffer Exchange [sartorius.com]
- 17. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 18. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 24. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Validation & Comparative
The Discerning Scientist's Guide to Bioconjugation: An In-Depth Comparison of Oxime Ligation and Its Alternatives
For the researcher, scientist, and drug development professional, the covalent linkage of biomolecules—a process known as bioconjugation—is a foundational technique. The choice of conjugation chemistry is a critical decision that dictates the stability, efficacy, and ultimate success of a multitude of applications, from antibody-drug conjugates (ADCs) to diagnostic assays and advanced research tools. This guide provides a comprehensive, data-driven comparison of oxime ligation against other prominent bioconjugation methods, offering field-proven insights to empower you in selecting the optimal strategy for your specific needs.
The Crucial Choice: Why Bioconjugation Chemistry Matters
The ideal bioconjugation reaction should be highly selective, proceed under mild, physiological conditions, and form a stable covalent bond that withstands the rigors of biological environments. The choice of ligation chemistry is not merely a technical detail; it is a strategic decision that influences the entire experimental cascade. A suboptimal choice can lead to heterogeneous products, loss of biological activity, or premature cleavage of a therapeutic payload, ultimately compromising experimental outcomes and therapeutic efficacy.
This guide will dissect the mechanisms, kinetics, and stability of four major classes of bioconjugation reactions:
-
Oxime Ligation: A robust and versatile reaction forming a stable oxime bond.
-
Maleimide-Thiol Coupling: A widely used method for targeting cysteine residues.
-
NHS Ester Chemistry: A classic approach for modifying primary amines.
-
Click Chemistry: A powerful and highly efficient set of bioorthogonal reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: Oxime Ligation - The Reliable Workhorse
Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl group (an aldehyde or ketone), forming a stable oxime linkage.[1][2] Its reliability, biocompatibility, and the stability of the resulting bond have made it a favored choice in a wide array of bioconjugation applications.[2][3]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the C=N-O oxime bond.[2] The reaction is typically most efficient at a slightly acidic pH (around 4.5), which facilitates the dehydration step.[4] However, for many biological applications, the reaction must proceed at a neutral pH, which can be challenging due to slower reaction rates.[4] To overcome this, nucleophilic catalysts such as aniline and its derivatives are often employed to accelerate the reaction at physiological pH.[2][5]
Figure 1: Mechanism of Oxime Ligation.
Advantages:
-
High Stability: The oxime bond is significantly more stable against hydrolysis compared to imines and hydrazones, particularly at neutral and acidic pH.[6]
-
Chemoselectivity: The reaction is highly specific for aminooxy and carbonyl groups, which are relatively rare in biological systems, minimizing off-target reactions.
-
Biocompatibility: The reaction is metal-free, which is a significant advantage for in vivo applications where copper toxicity is a concern.[7]
Limitations:
-
Slow Kinetics: Uncatalyzed oxime ligation at neutral pH can be slow, often requiring long reaction times or high concentrations of reactants.[7]
-
Catalyst Requirement: For reasonable reaction rates at physiological pH, aniline-based catalysts are often necessary, which can have their own toxicity concerns.[7]
Section 2: The Alternatives - A Comparative Overview
Maleimide-Thiol Coupling
This method targets the sulfhydryl group of cysteine residues, which are often present in lower abundance on protein surfaces, allowing for more site-specific modifications. The reaction involves a Michael addition of a thiol to the double bond of a maleimide ring, forming a stable thioether bond.[8]
Figure 2: Mechanism of Maleimide-Thiol Coupling.
Advantages:
-
Site-Specificity: Targets less abundant cysteine residues.
-
Rapid Kinetics: The reaction is generally fast at physiological pH.
Limitations:
-
Linkage Instability: The thioether bond can be susceptible to retro-Michael addition and exchange with other thiols, such as glutathione, leading to premature payload release in vivo.[9]
-
Requirement for Free Thiols: Disulfide bonds may need to be reduced prior to conjugation, which can affect protein structure and function.[10]
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are highly reactive towards primary amines, found at the N-terminus of proteins and on the side chains of lysine residues. This reaction forms a stable amide bond.[5]
Figure 3: Mechanism of NHS Ester Chemistry.
Advantages:
-
Stable Amide Bond: The resulting amide bond is highly stable.[11]
-
Readily Available Reagents: A wide variety of NHS ester-functionalized molecules are commercially available.
Limitations:
-
Lack of Site-Specificity: Lysine residues are often abundant on protein surfaces, leading to heterogeneous products.
-
Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired conjugation reaction.
Click Chemistry
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal. The two most prominent examples in bioconjugation are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. raineslab.com [raineslab.com]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Protein Labeling with Aminooxy-Carbonyl Ligation
This guide provides an in-depth comparison of protein labeling using aminooxy-functionalized reagents, such as 2-(Aminooxy)-2-methylpropanoic acid, against other common bioconjugation techniques. We will explore the underlying chemistry, provide detailed validation protocols, and offer data-driven insights to help researchers make informed decisions for their experimental design in basic research, diagnostics, and therapeutic development.
Introduction: The Imperative of Precision in Protein Labeling
The covalent modification of proteins with functional moieties—including fluorophores, biotin, or therapeutic payloads—is a cornerstone of modern life sciences.[1] The goal is to create a homogenous product where the label is attached to a specific site without perturbing the protein's native structure and function.[2] Traditional methods, such as labeling primary amines on lysine residues, often yield heterogeneous mixtures that complicate analysis and can compromise biological activity.[2]
To overcome these challenges, a new class of highly selective reactions, termed chemoselective or bioorthogonal ligations, has been developed.[3][4] Among these, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond stands out for its specificity and reliability under mild, aqueous conditions.[2][5][6] This guide focuses on the practical application and rigorous validation of this powerful technique.
The Core Chemistry: Aminooxy-Carbonyl Ligation
The foundation of this labeling strategy is the chemoselective reaction between an aminooxy-functionalized probe (e.g., 2-(Aminooxy)-2-methylpropanoic acid) and an aldehyde or ketone engineered into a protein of interest. This reaction proceeds efficiently at or near physiological pH to form a highly stable oxime linkage.[5][7]
The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline, making it a rapid and efficient method for bioconjugation.[2][5][8]
A critical prerequisite for this method is the introduction of a unique aldehyde or ketone handle onto the target protein. This is the key to achieving site-specificity.
Part 1: Site-Specific Introduction of a Carbonyl Handle
The choice of method for introducing the carbonyl group dictates the precision of the subsequent labeling. Here are three robust strategies:
-
Enzymatic Conversion with Formylglycine-Generating Enzyme (FGE): This elegant method utilizes FGE to recognize a short consensus sequence (typically CxPxR) engineered into the protein's polypeptide chain.[2] The FGE oxidizes the cysteine residue within this tag to Cα-formylglycine (fGly), which contains a reactive aldehyde group.[9] This provides exquisite control over the labeling site.
-
Periodate Oxidation of Glycans: Many proteins, including antibodies, are naturally glycosylated. The vicinal diols present in carbohydrate moieties can be gently oxidized using sodium periodate (NaIO₄) to generate aldehyde groups.[10][11] Because glycosylation sites are often located in regions distant from the protein's active site (e.g., the Fc region of an antibody), this method can preserve biological function.[10]
-
Genetic Code Expansion: This powerful technique involves the site-specific incorporation of an unnatural amino acid (UAA) bearing an aldehyde or ketone side chain during protein translation.[12] By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair and introducing an amber stop codon (TAG) at the desired labeling site in the gene, the UAA can be precisely placed anywhere in the protein sequence.[6][8]
Part 2: Experimental Workflow and Validation Protocol
The following protocol outlines a self-validating system for labeling and confirming the integrity of the final conjugate. We will use an FGE-generated aldehyde tag as an example.
Step-by-Step Methodology
-
Protein Preparation & Aldehyde Generation:
-
Express and purify the target protein containing the FGE recognition sequence.
-
Perform the FGE conversion reaction according to established protocols to generate the aldehyde-tagged protein.
-
Confirm aldehyde generation using a commercially available aldehyde-reactive probe if desired.
-
-
Oxime Ligation Reaction:
-
Prepare the aldehyde-tagged protein at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5).
-
Prepare a stock solution of the aminooxy probe (e.g., 2-(Aminooxy)-2-methylpropanoic acid coupled to a fluorophore) in an appropriate solvent like DMSO.
-
Add a 10- to 50-fold molar excess of the aminooxy probe to the protein solution.
-
Add aniline catalyst to a final concentration of 10-100 mM from a freshly prepared stock solution.[5][13]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light if using a fluorescent probe.
-
-
Purification:
-
Remove unreacted probe and catalyst by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) or via dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Validation:
-
SDS-PAGE: Run samples of the unlabeled protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Fluorescence Scan: If a fluorescent probe was used, scan the gel on an appropriate imager. A fluorescent band should appear only for the labeled protein at the correct molecular weight.
-
Coomassie Stain: Stain the gel with Coomassie Blue to visualize all protein bands. A slight upward shift in the molecular weight of the labeled protein compared to the unlabeled starting material is often visible, confirming the mass addition of the label.
-
-
Mass Spectrometry: For unambiguous confirmation, analyze the unlabeled and labeled protein by ESI-MS or MALDI-TOF. The observed mass of the conjugate should equal the mass of the protein plus the mass of the aminooxy probe. This confirms a 1:1 labeling stoichiometry.
-
Functional Assay: This is the most critical validation step. Perform a relevant biological assay (e.g., enzyme kinetics, surface plasmon resonance for binding, or a cell-based activity assay) to compare the activity of the labeled protein to the unlabeled control. The goal is to demonstrate that the labeling process did not impair the protein's function.
-
Part 3: Comparative Analysis of Labeling Chemistries
The aminooxy-carbonyl ligation is a powerful tool, but its suitability depends on the specific application. The table below compares it with other widely used site-specific and non-specific labeling methods.
| Feature | Aminooxy-Carbonyl Ligation | Amine Labeling (NHS-Ester) | Thiol Labeling (Maleimide) | Click Chemistry (CuAAC/SPAAC) | Enzymatic Tagging (SNAP/Halo) |
| Target Site | Engineered Aldehyde/Ketone | Lysine (ε-amino), N-terminus | Cysteine (thiol) | Engineered Azide/Alkyne | Fused Peptide Tag |
| Specificity | Very High (Site-Specific) | Low (Non-Specific) | Moderate-High | Very High (Bioorthogonal) | Very High (Site-Specific) |
| Bond Stability | Very High (Stable Oxime) | High (Stable Amide) | Moderate (Risk of retro-Michael addition) | Very High (Stable Triazole) | Very High (Stable Thioether) |
| Reaction Conditions | Mild (pH 6.0-7.5), Aniline catalyst | Mild (pH 7.0-8.5) | Mild (pH 6.5-7.5) | Mild (pH 7-8), Cu(I) catalyst for CuAAC | Mild (Physiological) |
| Pros | Highly specific, stable bond, bioorthogonal potential.[2][5] | Simple, fast, wide variety of reagents available.[14] | Targets less abundant Cys residues for better specificity.[14] | Extremely specific and efficient, truly bioorthogonal.[2][4] | Exquisite specificity, fast kinetics.[15][16] |
| Cons | Requires engineering of a carbonyl handle into the protein. | Heterogeneous products, potential for loss of function.[2] | Potential for off-target reactions, bond reversibility. | Requires engineering of azide/alkyne, Cu(I) can be toxic. | Requires a large fusion tag (~20 kDa) that may affect function.[17] |
Conclusion and Recommendations
The validation of protein labeling through aminooxy-carbonyl chemistry offers a robust and reliable method for producing well-defined, homogenous bioconjugates. Its primary strength lies in the combination of a highly chemoselective reaction with precise, genetically- or enzymatically-controlled introduction of the reactive aldehyde handle.
Choose this method when:
-
Homogeneity is critical: Applications like antibody-drug conjugates (ADCs) or quantitative imaging demand a uniform product.
-
Protein function is paramount: The ability to place the label away from active sites minimizes functional perturbation.
-
A stable linkage is required: The oxime bond is highly resistant to hydrolysis, making it suitable for in vivo applications.
While requiring more upfront protein engineering than traditional non-specific methods, the investment pays dividends in the form of reproducible, high-quality data and functionally intact protein conjugates. The rigorous validation workflow described herein ensures that researchers can proceed with confidence in the integrity and reliability of their labeled biomolecules.
References
- 1. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A Genetically Encoded Aldehyde for Rapid Protein Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. [PDF] Site-Specific Labeling of Proteins Using Unnatural Amino Acids | Semantic Scholar [semanticscholar.org]
- 13. Selective Labeling of Polypeptides Using Protein Farnesyltransferase via Rapid Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of two novel tag-based labelling technologies for site-specific modification of proteins. - OAK Open Access Archive [oak.novartis.com]
- 17. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Pillar of Bioconjugate Efficacy: A Comparative Guide to the Hydrolytic Stability of Oxime and Other Critical Linkages
For the discerning researcher in drug development and the broader scientific community, the covalent linkage within a bioconjugate is not merely a connector; it is a critical determinant of therapeutic success or experimental failure. The stability of this bond in the physiological milieu dictates payload retention, target specificity, and ultimately, the therapeutic window. This guide provides an in-depth, objective comparison of the hydrolytic stability of the robust oxime linkage against other prevalently used covalent bonds: hydrazones, esters, amides, and carbamates. By delving into the underlying chemical principles and presenting supporting experimental data, we aim to equip you with the knowledge to make informed decisions in the design of next-generation bioconjugates.
The Stability Imperative in Bioconjugate Design
The journey of a bioconjugate, be it an antibody-drug conjugate (ADC) traversing the circulatory system or a fluorescently labeled protein in a cellular assay, is fraught with challenges. The aqueous environment, fluctuating pH, and enzymatic activity all conspire to dismantle these meticulously engineered constructs. Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy, rendering the therapeutic or diagnostic agent ineffective. An ideal linker must therefore exhibit a delicate balance: sufficient stability to ensure it reaches its target intact, and susceptibility to cleavage under specific, predetermined conditions at the site of action.
The Oxime Linkage: A Paragon of Stability
The oxime bond (C=N-O), formed from the reaction of an aminooxy group with an aldehyde or ketone, has emerged as a cornerstone of modern bioconjugation strategies due to its exceptional hydrolytic stability.[1][2][3][4] This remarkable resilience stems from the high electronegativity of the oxygen atom within the linkage, which diminishes the susceptibility of the C=N bond to hydrolytic attack.[1]
The mechanism of oxime formation and its reverse reaction, hydrolysis, is a pH-dependent process. The formation is typically most efficient at a pH of approximately 4.5.[5] Conversely, the hydrolysis of the oxime bond is acid-catalyzed.[2][4][5][6] This means that under the neutral pH of the bloodstream (pH 7.4), the oxime linkage remains remarkably stable.
Caption: Acid-catalyzed hydrolysis of an oxime bond.
A Comparative Analysis of Linkage Stability
To provide a clear perspective on the advantages of the oxime linkage, we will now compare its hydrolytic stability with other commonly employed bonds in bioconjugation.
Oxime vs. Hydrazone: A Tale of Two Imines
Hydrazone linkages (C=N-NH), formed from hydrazides and carbonyls, are structurally similar to oximes but exhibit markedly different stability profiles. The lower electronegativity of the nitrogen atom in the hydrazone bond compared to the oxygen in the oxime bond renders it more susceptible to hydrolysis.[5]
Experimental data compellingly illustrates this difference. Studies have shown that oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[7] At a neutral pH of 7.0, the half-life of an oxime can be approximately 50 days, whereas a comparable methylhydrazone has a half-life of only about 2 hours.[1] This disparity is even more pronounced at acidic pH. The rate constant for oxime hydrolysis has been found to be nearly 1000-fold lower than that for simple hydrazones.[2][4][6]
This inherent lability of hydrazones is not necessarily a disadvantage; it is a feature that can be exploited. Their pH-sensitive nature makes them ideal for drug delivery systems designed to release payloads in the acidic microenvironment of tumors or within endosomes and lysosomes.[8][9]
Caption: Relative stability of common bioconjugation linkages.
Oxime vs. Amide: The Gold Standard of Stability
The amide bond (-CO-NH-) is renowned for its exceptional stability, forming the backbone of peptides and proteins.[10][11] This stability is attributed to resonance delocalization, which imparts a partial double bond character to the C-N bond, making it resistant to rotation and hydrolysis.[12][13][14] Amides are estimated to be roughly 100 times more stable towards hydrolysis than esters.[10] While direct, comprehensive quantitative comparisons with oximes under identical conditions are scarce, the general consensus in the field places both amide and oxime bonds in the category of highly stable linkages suitable for applications requiring long-term integrity in physiological environments.
Oxime vs. Ester: A Clear Distinction in Lability
Ester linkages (-CO-O-) are significantly more susceptible to hydrolysis than both oximes and amides.[15][16][17][18] This hydrolysis can be catalyzed by both acids and bases.[15][16][17][18] The relative ease of ester cleavage has been utilized in the design of prodrugs, where an ester bond masks a functional group of a drug molecule until it is cleaved in vivo by esterase enzymes or hydrolysis. However, for applications demanding high stability in circulation, the inherent lability of esters presents a significant drawback.
Oxime vs. Carbamate: The Tunable Contender
Carbamate linkages (-O-CO-NH-) offer a versatile platform for drug delivery, with a stability profile that can be modulated through chemical design.[13] The hydrolytic stability of carbamates can vary widely depending on their structure. For example, an N-phenyl carbamate was reported to have a half-life of just 51 minutes at pH 7.4, while certain alkyl carbamates remained largely intact after 24 hours at pH 9.0.[12] This tunability allows for the design of linkers that are stable in circulation but are cleaved by specific enzymes or pH changes at the target site.
Quantitative Data Summary
The following table summarizes available quantitative data on the hydrolytic stability of these linkages. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Linkage Type | Compound/Context | pH | Temperature (°C) | Half-life (t½) / Rate Constant | Reference |
| Oxime | Isostructural model | 7.0 | N/A | ~50 days | [1] |
| Isostructural model | 7.0 | N/A | Rate constant ~600-fold lower than methylhydrazone | [2][4][6] | |
| Hydrazone | Methylhydrazone | 7.0 | N/A | ~2 hours | [1] |
| Acylhydrazone | 7.0 | N/A | > 2.0 hours | [10] | |
| Acylhydrazone | 5.0 | N/A | 2.4 minutes | [10] | |
| Amide | General | N/A | N/A | ~100x more stable than esters | [10] |
| Ester | N-hydroxysuccinimide ester | 7.0 | 0 | ~5 hours | |
| 3-sulfanylpropionyl linker | N/A | N/A | 4.2 days | [7] | |
| 4-sulfanylbutyryl linker | N/A | N/A | 14.0 days | [7] | |
| Carbamate | N-phenyl carbamate | 7.4 | N/A | 51 minutes | [12] |
| Alkyl carbamates | 9.0 | N/A | >24 hours (stable) | [12] |
Experimental Protocol for Determining Hydrolytic Stability
A robust and reliable assessment of linker stability is a cornerstone of bioconjugate development. Below is a detailed methodology for a key experiment to determine hydrolytic stability.
Caption: Workflow for determining hydrolytic stability.
Objective: To determine the rate of hydrolytic cleavage of a linker within a bioconjugate at different pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 5.0
-
Borate or carbonate buffer, pH 9.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
-
Incubator or water bath at 37°C
-
Autosampler vials
-
Quenching solution (e.g., strong acid or base, depending on the linkage and analysis method)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Prepare the buffer solutions at the desired pH values. Ensure the buffer components will not interfere with the analysis.
-
-
Incubation:
-
In separate tubes, dilute the bioconjugate stock solution into each of the buffer solutions to a final concentration typically in the µM to mM range.
-
Place the tubes in an incubator or water bath set at 37°C.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
Immediately quench the reaction if necessary to stop further degradation before analysis. This can be achieved by adding a strong acid or base to shift the pH dramatically, or by freezing the sample.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Develop a gradient elution method that effectively separates the intact bioconjugate from its cleavage products.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where the bioconjugate or a specific component absorbs, or use a mass spectrometer for more definitive identification and quantification.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining bioconjugate versus time.
-
Determine the half-life (t½) of the linkage under each pH condition by fitting the data to a first-order decay model.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a covalent linkage is a critical decision in the design of bioconjugates, with profound implications for their stability and in vivo performance. The oxime linkage stands out for its exceptional hydrolytic stability, particularly at physiological pH, making it a superior choice for applications requiring long-term circulation and minimal premature payload release.[1][2][3][4] While other linkages such as hydrazones and esters offer utility as cleavable linkers responsive to specific stimuli, and amides provide a comparable level of stability, the robust and reliable nature of the oxime bond makes it an invaluable tool in the arsenal of the modern bioconjugation chemist. By understanding the nuanced stability profiles of these different linkages, researchers can more effectively design and develop the next generation of targeted therapeutics and advanced research tools.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ester hydrolysis catalysed by ortho-palladated aryl oximes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. First report on chemometric modeling of hydrolysis half-lives of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. raineslab.com [raineslab.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to Catalyst Selection in Oxime Ligation: A Kinetic Perspective
Oxime ligation, the formation of a stable oxime bond from the reaction of an alkoxyamine and an aldehyde or ketone, stands as a cornerstone of bioconjugation and chemical biology.[1][2] Its utility in labeling peptides, proteins, and other biomolecules is well-established, prized for the high stability of the resulting conjugate.[1] However, the intrinsic kinetics of oxime formation can be sluggish, particularly at the neutral pH required for many biological applications.[3][4] This has spurred the development and characterization of various catalysts to accelerate the reaction, transforming it into a more efficient and versatile tool.
This guide provides an in-depth comparison of the kinetics of oxime ligation under uncatalyzed and catalyzed conditions, with a focus on the most prevalent and effective catalyst systems. By understanding the underlying mechanisms and examining supporting experimental data, researchers can make informed decisions to optimize their conjugation strategies.
The Uncatalyzed Reaction: A Baseline Understanding
The formation of an oxime proceeds through a two-step mechanism: the initial nucleophilic attack of the alkoxyamine on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final oxime product. The overall reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3] This is because the dehydration step is acid-catalyzed, but at very low pH, the alkoxyamine nucleophile becomes protonated and non-reactive.[5] At neutral pH, the reaction is often slow, which can be a significant limitation when working with sensitive biomolecules or when rapid conjugation is required.[3][4]
Nucleophilic Catalysis: Accelerating Oxime Ligation
To overcome the slow reaction rates at neutral pH, nucleophilic catalysts have been introduced. These catalysts operate by forming a highly reactive intermediate with the carbonyl compound, which is more susceptible to attack by the alkoxyamine. The most well-studied and widely used catalysts for oxime ligation are aromatic amines, particularly aniline and its derivatives.
Aniline: The Classic Catalyst
Aniline has long been the go-to catalyst for oxime ligation.[2] It reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting carbonyl, leading to a dramatic acceleration of the reaction with the alkoxyamine.[2] The catalytic cycle is completed by the regeneration of aniline. Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[5]
Caption: Aniline-catalyzed oxime ligation mechanism.
Phenylenediamines: A Leap in Efficiency
While effective, aniline has limitations, including moderate catalytic activity and limited aqueous solubility (around 100 mM).[4][6] This has led to the exploration of aniline derivatives, with phenylenediamines (PDAs), such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), emerging as significantly more potent catalysts.[7][8]
-
m-Phenylenediamine (mPDA): This catalyst is notably more efficient than aniline, with reports of being up to 15 times more effective.[7] Its enhanced activity is partly due to its greater aqueous solubility, allowing for its use at much higher concentrations (up to 900 mM) where it can lead to a more than 10-fold increase in reaction rate compared to aniline.[4][6] However, at very high concentrations, mPDA can form a stable Schiff base that may compete with the desired oxime formation.[6][8]
-
p-Phenylenediamine (pPDA): pPDA is also a highly effective catalyst, demonstrating a 19-fold faster rate of protein PEGylation compared to the aniline-catalyzed reaction at pH 7.[3] It is a potent catalyst even at low millimolar concentrations and is more efficient than aniline across a pH range of 4-7.[3] While slightly less efficient than mPDA at the same concentration, its Schiff base intermediate is less stable, reducing the issue of catalyst sequestration at high concentrations.[8]
Comparative Kinetic Data
The following table summarizes the observed second-order rate constants (kobs) for oxime ligation under various catalytic conditions. This data highlights the significant rate enhancements achieved with aniline and, even more so, with phenylenediamine catalysts.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [4] |
| Citral | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | Phosphate Buffer | 48.6 | [9] |
| Citral | Dansyl-aminooxy | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | ~97.2 (2x Aniline) | [9] |
| Aldehyde-protein | Dansyl-aminooxy | Aniline (100 mM) | 7.0 | 100 mM Phosphate Buffer | ~10.3 | [5] |
| Aldehyde-protein | Dansyl-aminooxy | m-Phenylenediamine (100 mM) | 7.0 | 100 mM Phosphate Buffer | ~27.0 (2.5x Aniline) | [5] |
| Aldehyde-protein | Dansyl-aminooxy | m-Phenylenediamine (500 mM) | 7.0 | 100 mM Phosphate Buffer | >100 (>10x Aniline) | [5] |
| Aldehyde-protein | Dansyl-aminooxy | m-Phenylenediamine (750 mM) | 7.0 | 100 mM Phosphate Buffer | ~154.5 (15x Aniline) | [5] |
| 2-Pentanone | Dansyl-aminooxy | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 | [6] |
| 2-Pentanone | Dansyl-aminooxy | m-Phenylenediamine (100 mM) | 7.5 | Tris-HCl | 0.20 | [6] |
Note: The reactivity of the carbonyl compound significantly impacts the reaction rate. Aldehydes are generally more reactive than ketones. For instance, the rate of oxime ligation with 2-pentanone is over two orders of magnitude slower than with citral under similar catalytic conditions.[9]
A Note on Thiol "Catalysis"
While thiols are crucial in other ligation chemistries like Native Chemical Ligation (NCL), there is a lack of evidence for their role as nucleophilic catalysts in the same manner as anilines for the direct formation of oximes. NCL involves a thiol-thioester exchange to form a native peptide bond and follows a distinct mechanistic pathway.[10] Therefore, for the specific purpose of accelerating the reaction between an alkoxyamine and a carbonyl group, aromatic amines remain the catalysts of choice.
Experimental Protocol: Kinetic Analysis of Oxime Ligation
This protocol outlines a general method for determining the kinetics of a catalyzed oxime ligation reaction using a fluorescence-based assay. This approach is advantageous as it allows for continuous monitoring of the reaction progress.
Caption: Workflow for kinetic analysis of oxime ligation.
Materials:
-
Aldehyde or ketone substrate
-
Aminooxy-functionalized fluorescent probe (e.g., aminooxy-dansyl)[9]
-
Catalyst (e.g., aniline, m-phenylenediamine)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde or ketone substrate in the reaction buffer.
-
Prepare a stock solution of the aminooxy-functionalized fluorescent probe in the same buffer. The dansyl chromophore is useful as its fluorescence increases in a hydrophobic environment, which occurs upon formation of the oxime conjugate with a hydrophobic carbonyl compound.[9]
-
Prepare a stock solution of the catalyst. For aniline, a saturated aqueous solution or a stock in DMSO can be used. For mPDA, its higher water solubility allows for concentrated aqueous stock solutions.
-
-
Reaction Setup:
-
In a fluorescence cuvette, combine the reaction buffer, the aldehyde/ketone stock solution, and the aminooxy probe stock solution to achieve the desired final concentrations (e.g., 10 µM aldehyde/ketone and 50 µM aminooxy probe).[9]
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst stock solution to the cuvette to the desired final concentration (e.g., 50 mM, 100 mM, or higher for mPDA).
-
Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., λex=340 nm, λem=505 nm for dansyl).[9]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The observed rate constant (kobs) can be determined by fitting the kinetic data to a second-order rate equation, as the reaction is first-order in both the carbonyl compound and the alkoxyamine.[6]
-
Self-Validation and Causality:
-
Rationale for a Fluorescent Probe: The use of an environmentally sensitive fluorescent probe provides a continuous and non-destructive method to monitor the reaction in real-time. The change in the chemical environment of the fluorophore upon ligation directly correlates with product formation.
-
Importance of Controls: It is crucial to run control experiments, including an uncatalyzed reaction, to accurately determine the rate enhancement provided by the catalyst.
-
Concentration Dependence: The rate of the catalyzed reaction is dependent on the catalyst concentration.[6] Performing the kinetic analysis at multiple catalyst concentrations can provide a more complete understanding of the catalytic efficiency.
Conclusion
The kinetic analysis of oxime ligation clearly demonstrates the indispensable role of nucleophilic catalysts in rendering this reaction a highly efficient tool for bioconjugation at physiological pH. While aniline provides a significant rate enhancement, phenylenediamines, particularly m-phenylenediamine and p-phenylenediamine, offer superior catalytic activity, enabling rapid conjugations even with less reactive ketone substrates or at low reactant concentrations.[3][7][8] By carefully selecting the appropriate catalyst and optimizing reaction conditions based on the kinetic data presented, researchers can harness the full potential of oxime ligation for their specific applications in drug development, diagnostics, and fundamental biological research.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Conjugates Formed with 2-(Aminooxy)-2-methylpropanoic Acid: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is a cornerstone of innovation. Whether for antibody-drug conjugates (ADCs), PEGylated proteins, or sophisticated molecular probes, the choice of conjugation chemistry dictates the ultimate performance, stability, and reliability of the final product.[1] This guide provides an in-depth characterization of conjugates formed using 2-(Aminooxy)-2-methylpropanoic acid, a bioorthogonal reagent that leverages the power of oxime ligation.[][3] We will objectively compare its performance with alternative methods, provide the supporting data and rationale behind experimental choices, and offer detailed protocols for characterization.
The Foundation: Understanding Oxime Ligation
At the heart of this methodology is the oxime ligation, a chemoselective reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[4] This reaction is classified as "bioorthogonal," meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[5]
The reaction proceeds under mild, aqueous conditions, a critical advantage when working with sensitive biomolecules like proteins.[4] While the reaction is feasible at neutral pH, it is often catalyzed by nucleophilic catalysts like aniline or its derivatives (e.g., m-phenylenediamine) to achieve optimal kinetics, especially at the low concentrations typical in bioconjugation.[6][7][8][9]
Caption: Mechanism of Oxime Ligation.
The Critical Advantage: Unparalleled Stability of the Oxime Bond
A conjugate is only as reliable as its weakest link. The primary reason researchers choose oxime ligation is the exceptional hydrolytic stability of the resulting C=N-O bond, particularly when compared to the analogous hydrazone bond (C=N-NH).[5][10]
Why the Stability Difference? The enhanced stability of the oxime linkage is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone.[5] This increased electronegativity makes the C=N bond less susceptible to hydrolytic cleavage, especially under physiological (pH 7.4) and mildly acidic conditions.[9][10]
Experimental data consistently demonstrates that oxime linkages are significantly more resistant to hydrolysis.[10] This stability is not merely an academic point; for an ADC circulating in the bloodstream, a labile linker leads to premature drug release and off-target toxicity, while a stable linker ensures the payload is delivered to the target site.
Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages
| Linkage Type | pH Condition | Approximate Half-Life (t½) | Key Characteristic |
|---|---|---|---|
| Oxime | 7.0 | ~50 days | Very high stability at neutral pH.[10] |
| 5.0 | >24 hours | Retains good stability in acidic endosomes. | |
| Hydrazone | 7.0 | ~2 hours (for methylhydrazone) | Moderately stable, but prone to hydrolysis.[10] |
| 5.0 | Minutes to hours | Often used for acid-cleavable drug release.[5] | |
| Disulfide | N/A (Redox) | Variable | Stable in circulation, cleaved in reducing intracellular env. |
| Ester | 7.4 | Hours to days | Susceptible to enzymatic and chemical hydrolysis. |
Data synthesized from multiple sources to provide a comparative overview.[10][11]
The Reagent in Focus: 2-(Aminooxy)-2-methylpropanoic Acid
While the oxime bond itself is inherently stable, the substituents on the aminooxy reagent can further enhance this property. 2-(Aminooxy)-2-methylpropanoic acid incorporates a gem-dimethyl group adjacent to the aminooxy functionality.
The Role of the Gem-Dimethyl Group: A Mechanistic Insight Based on established chemical principles, specifically the Thorpe-Ingold effect (or "gem-dimethyl effect"), these two methyl groups are not merely passive bystanders.[11][12] They are hypothesized to enhance the stability of the resulting oxime conjugate in two ways:
-
Steric Shielding: The bulky methyl groups provide steric hindrance, physically protecting the oxime bond from attack by water molecules, thereby slowing the rate of hydrolysis.[13]
-
Electronic Stabilization: The gem-dimethyl group can alter the bond angles and electronic environment in a way that favors the stability of the cyclic transition state required for hydrolysis, effectively increasing the activation energy for the reverse (hydrolysis) reaction.[14]
While direct kinetic comparisons with non-methylated analogs are sparse in bioconjugation literature, the choice of this reagent is a rational one, grounded in physical organic chemistry, to maximize the longevity of the resulting conjugate.
A Comparative Landscape: Oxime Ligation vs. Other Chemistries
No single bioconjugation method is perfect for every application. The choice of strategy involves a trade-off between reaction kinetics, stability, and the specific functional groups available on the biomolecule.
Table 2: Performance Comparison of Common Bioconjugation Chemistries
| Chemistry | Reactive Groups | Reaction Speed | Stability of Linkage | Key Advantage |
|---|---|---|---|---|
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Moderate (Can be slow without catalyst)[7] | Very High (Hydrolytically stable)[9][10] | Exceptional stability of the final conjugate. |
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Moderate to Fast | Moderate (pH-sensitive)[10] | Reversibility allows for acid-triggered release.[5] |
| Maleimide-Thiol | Maleimide + Thiol (e.g., Cysteine) | Fast | Moderate (Prone to retro-Michael addition/hydrolysis) | Targets naturally occurring or engineered cysteines. |
| SPAAC (Click) | Azide + Strained Alkyne (e.g., DBCO) | Very Fast | Very High | Extremely rapid kinetics, truly bioorthogonal.[15] |
| iEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Exceptionally Fast | Very High | The fastest known bioorthogonal reaction. |
The Self-Validating System: A Workflow for Characterization
Trust in a bioconjugate comes from rigorous analytical characterization. A multi-pronged approach is necessary to confirm its identity, purity, and homogeneity. This workflow represents a self-validating system where data from orthogonal techniques are cross-referenced to build a complete picture of the conjugate.
Caption: General workflow for conjugate characterization.
Key Experimental Protocols
The following protocols are designed to be self-validating, providing clear endpoints and quality checks.
This protocol describes the conjugation of a small molecule containing an aldehyde to a protein functionalized with 2-(Aminooxy)-2-methylpropanoic acid.
-
Protein Preparation: Prepare the protein solution (e.g., an antibody) at 5-10 mg/mL in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Reagent Preparation: Dissolve the aldehyde-containing small molecule in a compatible organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.
-
Catalyst Preparation: Prepare a fresh 1 M aniline stock solution in DMSO. Causality Note: Aniline acts as a nucleophilic catalyst, forming a transient Schiff base with the aldehyde that is more reactive towards the aminooxy group, thus accelerating the reaction at near-neutral pH.
-
Conjugation Reaction:
-
To the protein solution, add the aldehyde-small molecule stock to achieve a 10-20 fold molar excess.
-
Add the aniline stock solution to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature or 37°C for 4-16 hours with gentle mixing.
-
-
Purification: Remove unreacted small molecule, catalyst, and solvent by Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the conjugate into a final formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate using the methods described below (Protocols 2 & 3) to determine purity, aggregation, and conjugation efficiency (e.g., Drug-to-Antibody Ratio, DAR).
RP-HPLC is a powerful tool for assessing the purity and average DAR of antibody-drug conjugates after reduction of disulfide bonds.
-
Sample Preparation:
-
To 50 µg of the purified ADC, add a reducing agent such as DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce inter-chain disulfide bonds, separating the light chains (LC) and heavy chains (HC).
-
-
Chromatographic Conditions:
-
Column: A wide-pore C4 or C8 column suitable for protein separations (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV at 280 nm (for protein) and at the payload's absorbance maximum.
-
Column Temperature: 60-80°C. Causality Note: Elevated temperature improves peak shape for large proteins.
-
-
Data Analysis:
-
The chromatogram will show peaks for the unconjugated light chain (LC) and heavy chain (HC).
-
Conjugated chains (e.g., LC-Drug, HC-Drug) will be more hydrophobic and thus have longer retention times.[5]
-
The average DAR can be calculated by integrating the peak areas of the different species and weighting them by the number of conjugated drugs.[8]
-
Intact MS provides a direct measurement of the molecular weight of the conjugate, allowing for unambiguous confirmation of conjugation and determination of the drug load distribution.
-
Sample Preparation:
-
Desalt the purified conjugate sample using a micro-spin column or buffer exchange to remove non-volatile salts. The final buffer should be volatile (e.g., ammonium acetate).
-
For ADCs, deglycosylation (e.g., using PNGase F) can simplify the spectrum by removing heterogeneity from N-linked glycans.
-
-
MS Analysis (LC-MS Setup):
-
LC: Use a short RP column (as in Protocol 2) for rapid desalting and introduction into the mass spectrometer.
-
MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.
-
Ionization: Electrospray Ionization (ESI).
-
-
Data Acquisition & Processing:
-
Acquire the mass spectrum across a m/z range appropriate for the charged species of the conjugate (e.g., m/z 2000-5000).
-
The raw spectrum will show a distribution of charge states for each species (e.g., antibody with 0 drugs, 1 drug, 2 drugs, etc.).
-
Deconvolute the raw spectrum using appropriate software (e.g., ReSpect, BioPharma Finder) to generate a zero-charge mass spectrum. This spectrum will show distinct peaks corresponding to the different drug-loaded species.
-
The average DAR can be calculated from the relative intensities of these peaks.
-
Conclusion
The formation of conjugates using 2-(Aminooxy)-2-methylpropanoic acid via oxime ligation represents a robust, reliable, and highly effective strategy for creating stable biomolecular constructs. The inherent stability of the oxime bond, likely enhanced by the reagent's gem-dimethyl structure, makes it a superior choice for applications requiring long-term integrity, such as in vivo therapeutics.[5][10] While its kinetics may be more measured than some ultra-fast "click" reactions, the unparalleled stability of the resulting conjugate is often the decisive factor. By pairing this chemistry with a rigorous, multi-technique analytical workflow, researchers can confidently develop well-characterized and highly effective bioconjugates for a new generation of diagnostics and therapeutics.
References
- 1. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. medkoo.com [medkoo.com]
The Apex of Precision: A Comparative Guide to Bioorthogonal Reactions in Bioconjugation
In the intricate world of biological research and therapeutic development, the ability to selectively and efficiently attach molecules to one another—a process known as bioconjugation—is paramount. For decades, chemists have relied on a toolkit of reactions that, while effective, often come with compromises in specificity and biocompatibility. The dawn of bioorthogonal chemistry has revolutionized this landscape, offering a suite of reactions that proceed with exquisite selectivity within the complex milieu of living systems, without interfering with native biochemical processes.[1][2][3] This guide provides an in-depth, data-driven comparison of bioorthogonal reactions against their traditional counterparts, offering field-proven insights for researchers, scientists, and drug development professionals.
The Paradigm Shift: Why Bioorthogonal Chemistry Matters
Traditional bioconjugation methods, such as those employing N-hydroxysuccinimide (NHS) esters and maleimides, target highly abundant functional groups like primary amines (lysine residues, N-terminus) and thiols (cysteine residues).[4][5] While popular for their simplicity, this approach often leads to a heterogeneous mixture of products, as multiple sites on a biomolecule can react.[6] This lack of site-specificity can compromise the function of the biomolecule and lead to unpredictable behavior, a critical issue in therapeutic applications like Antibody-Drug Conjugates (ADCs).[6][7]
Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, circumvents these issues by utilizing pairs of mutually reactive functional groups that are abiotic; they are essentially invisible to and non-reactive with the biological environment.[1] This "orthogonality" ensures that the conjugation reaction occurs only between the intended partners, leading to precisely defined products.[8] The core advantages of this approach are manifold:
-
Exceptional Specificity: Reactions occur exclusively between the bioorthogonal partners, eliminating off-target side reactions.[3]
-
High Biocompatibility: The reagents and reactions are non-toxic and do not disrupt native cellular processes.[1][9]
-
Rapid Kinetics: Many bioorthogonal reactions proceed quickly even at low, physiologically relevant concentrations.[10][11]
-
Versatility: This chemistry enables a wide range of applications, from in vivo imaging and cell tracking to the synthesis of advanced therapeutics.[9][12][13]
A Head-to-Head Comparison: Bioorthogonal vs. Traditional Chemistries
The choice of conjugation chemistry is a critical decision point in experimental design. The following table provides a quantitative comparison of key performance metrics for the most prominent bioorthogonal reactions against traditional methods.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Staudinger Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Target Group | Primary Amines (-NH₂) | Thiols (-SH) | Azide | Azide | Strained Alkene/Alkyne |
| Reactive Partner | NHS Ester | Maleimide | Phosphine | Strained Cyclooctyne | Tetrazine |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | ~10¹ - 10² | ~10² - 10³ | ~10⁻³ - 10⁻² | ~10⁻¹ - 1 | Up to 10⁶[10] |
| Biocompatibility | Moderate (hydrolysis is a competing reaction)[14] | Moderate (can react with other nucleophiles, retro-Michael addition)[15] | High | Excellent[16] | Excellent[17] |
| Catalyst Required | No | No | No | No | No |
| Stability of Linkage | Stable Amide Bond | Thioether bond (can be reversible)[15] | Amide Bond (traceless) | Stable Triazole Ring | Stable Dihydropyridazine |
| Key Limitation | Targets abundant groups leading to heterogeneity. | Potential for off-target reactions and linker instability. | Slow reaction kinetics.[11][18] | Slower than CuAAC and IEDDA.[16] | Tetrazine can be prone to hydrolysis.[19] |
As the data illustrates, while traditional methods can be effective, they lack the combination of speed, specificity, and biocompatibility offered by advanced bioorthogonal reactions like the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The IEDDA, or tetrazine ligation, stands out for its exceptionally fast reaction kinetics, making it ideal for in vivo applications where reactant concentrations are low and time is of the essence.[10][11][20]
Mechanistic Insights: Visualizing the Reactions
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing bioconjugation protocols.
Caption: A high-level comparison of traditional and bioorthogonal workflows.
The IEDDA reaction between a tetrazine and a strained trans-cyclooctene (TCO) is a prime example of bioorthogonal efficiency.
Caption: The rapid and irreversible mechanism of the IEDDA reaction.
Experimental Protocol: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via IEDDA
This protocol outlines the synthesis of a site-specific ADC using the highly efficient IEDDA reaction. This approach offers superior control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and potentially more effective therapeutic.[21]
Part 1: Antibody Modification with a TCO Linker
The first step is to introduce the TCO handle onto the antibody in a site-specific manner. This can be achieved through various protein engineering techniques, such as incorporating an unnatural amino acid or enzymatic modification.[6][22] For this protocol, we will assume a commercially available antibody engineered with a specific conjugation site.
Materials:
-
Site-specifically engineered monoclonal antibody (mAb)
-
TCO-PEG-NHS Ester linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffer (e.g., HEPES), pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Buffer Exchange: Exchange the antibody into an amine-free buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0) using a desalting column to remove any primary amines that would compete with the reaction.
-
Linker Preparation: Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess, unreacted TCO linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectroscopy or mass spectrometry.
Part 2: Final Conjugation via IEDDA Click Chemistry
With the TCO-functionalized antibody in hand, the final step is the rapid and specific "click" reaction with a tetrazine-modified payload.
Materials:
-
TCO-modified mAb (from Part 1)
-
Methyltetrazine-functionalized cytotoxic drug
-
PBS, pH 7.4
Procedure:
-
Payload Preparation: Dissolve the methyltetrazine-drug conjugate in DMSO to a stock concentration of 10 mM.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-drug solution to the TCO-modified antibody in PBS.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often so fast that it is complete within this timeframe.[10]
-
Purification: Purify the final ADC from unreacted drug-linker and any potential aggregates using size-exclusion chromatography (SEC).
-
Final Characterization: Analyze the final ADC product for purity, aggregation, and final DAR using SEC, hydrophobic interaction chromatography (HIC), and mass spectrometry.
Caption: Step-by-step workflow for site-specific ADC synthesis.
Conclusion: The Future of Bioconjugation is Bioorthogonal
The transition from traditional to bioorthogonal conjugation strategies represents a significant leap forward in our ability to create precisely defined molecular tools for research and medicine. The unparalleled specificity, biocompatibility, and favorable kinetics of reactions like the tetrazine ligation are enabling the development of next-generation therapeutics, diagnostics, and in vivo imaging agents with improved performance and safety profiles.[10][23][24] By understanding the fundamental principles and practical advantages detailed in this guide, researchers can harness the power of bioorthogonal chemistry to push the boundaries of what is possible in their field.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 18. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hilarispublisher.com [hilarispublisher.com]
A Senior Application Scientist's Guide to Evaluating Bifunctional Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of an Antibody-Drug Conjugate (ADC) is a symphony of precisely engineered components. While the antibody provides the targeting specificity and the payload delivers the cytotoxic punch, it is the often-underestimated bifunctional linker that orchestrates the therapeutic success of the entire construct. The linker is the critical bridge that dictates the stability, pharmacokinetic profile, and payload release mechanism of an ADC, ultimately defining its therapeutic window.[1][]
This guide provides an in-depth, objective comparison of bifunctional linker technologies. We will move beyond mere descriptions to explore the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower you in the evaluation and selection of the optimal linker for your next-generation ADC.
The Core Tenet of Linker Technology: A Balancing Act Between Stability and Release
The ideal linker must navigate a fundamental paradox: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be readily labile to release the cytotoxic agent upon internalization into the target cancer cell.[3][4] This delicate balance is the primary determinant of an ADC's efficacy and safety profile. Overly stable linkers may fail to release the payload efficiently within the cell, diminishing potency, while unstable linkers can lead to unacceptable systemic toxicity.[]
Linker technologies are broadly categorized into two main strategies based on their payload release mechanism: non-cleavable linkers and cleavable linkers . The choice between these two is a pivotal decision in ADC design, with profound implications for the therapeutic's mechanism of action and overall performance.[1][5]
A Tale of Two Strategies: Non-Cleavable vs. Cleavable Linkers
Non-Cleavable Linkers: The Strength of Stability
Non-cleavable linkers are characterized by their high stability, forming a permanent covalent bond between the antibody and the payload.[4][5] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine or cysteine) to which it was conjugated.[4]
Mechanism of Action:
The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[4] The reliance on complete antibody degradation means that the released payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[6][7]
Advantages:
-
Enhanced Plasma Stability: Their robust nature minimizes premature drug release, often leading to a better therapeutic index.[4]
-
Reduced Off-Target Toxicity: The limited bystander effect and high stability can decrease damage to healthy tissues.[4]
Limitations:
-
Dependence on High Antigen Expression and Internalization: Efficacy is highly reliant on the efficient uptake and lysosomal trafficking of the ADC by the tumor cell.[8]
-
Limited Bystander Effect: The charged nature of the released payload complex restricts its ability to diffuse across cell membranes and kill neighboring cancer cells.[6][7]
Cleavable Linkers: Precision-Guided Payload Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[9] This controlled release mechanism can be exploited to enhance potency and induce a bystander effect. There are three primary classes of cleavable linkers based on their cleavage trigger:
-
Protease-Cleavable Linkers: These are currently the most successful class of cleavable linkers. They incorporate a short peptide sequence (e.g., valine-citrulline or Gly-Gly-Phe-Gly) that is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3][10]
-
pH-Sensitive Linkers: These linkers, most commonly utilizing a hydrazone bond, are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[9] The historical instability of some early hydrazone linkers in plasma has led to the development of more stable next-generation pH-sensitive systems.[3]
-
Redox-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved in the highly reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[9]
Advantages:
-
Potent Bystander Effect: The release of a membrane-permeable, active payload can lead to the killing of adjacent antigen-negative tumor cells, which is particularly beneficial in heterogeneous tumors.[6][11]
-
Versatility: A wide range of payloads and release kinetics can be achieved by modulating the cleavable trigger.[5]
Limitations:
-
Potential for Premature Cleavage: If not optimally designed, these linkers can be susceptible to cleavage in the plasma, leading to off-target toxicity.[12]
-
Complexity in Design: Achieving the perfect balance of stability and controlled release requires careful chemical optimization.[13]
Visualizing the Mechanisms of Action
Caption: Mechanisms of drug release for cleavable and non-cleavable ADCs.
Quantitative Comparison of Linker Performance
Direct head-to-head comparisons of ADCs with different linkers but the same antibody and payload are limited in the literature. The following tables summarize representative data from various preclinical studies to provide a comparative overview.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Example | Payload | % Intact ADC (after 7 days in human plasma) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Non-Cleavable | SMCC | DM1 | >95% | Highly stable, minimal payload loss. | [4] |
| Protease-Cleavable | Val-Cit | MMAE | ~85-95% | Generally stable in human plasma, but can show species-specific instability (e.g., in rodents). | [12][14] |
| Protease-Cleavable | GGFG | Exatecan Derivative (DXd) | >90% | High stability, used in approved ADCs like Enhertu. | [10][11] |
| pH-Sensitive | Hydrazone | Doxorubicin | Variable (<70%) | First-generation linkers showed significant instability; newer designs have improved profiles. | [3] |
| Redox-Sensitive | Disulfide | DM4 | ~80-90% | Stability can be modulated by steric hindrance around the disulfide bond. |[13] |
Table 2: In Vitro Cytotoxicity (IC50 Values) of ADCs with Different Linkers Lower IC50 values indicate higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | IC50 (nM) | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Anti-HER2-vc-MMAE | HER2 | SK-BR-3 (HER2+) | Protease-Cleavable | ~0.5-5 | Potent cytotoxicity in antigen-positive cells. | [15][16] |
| Anti-HER2-SMCC-DM1 | HER2 | SK-BR-3 (HER2+) | Non-Cleavable | ~1-10 | Effective, but can be less potent than cleavable counterparts in some contexts. | [4] |
| Anti-CD30-vc-MMAE | CD30 | Karpas 299 (CD30+) | Protease-Cleavable | ~0.1-1 | Demonstrates potent killing of target cells. | [17] |
| Anti-CD30-gluc-MMAE | CD30 | Karpas 299 (CD30+) | Protease-Cleavable (β-glucuronidase) | ~0.1-1 | Shows comparable potency to Val-Cit linkers. |[17] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers (Xenograft Models)
| ADC Configuration | Tumor Model | Linker Type | Efficacy Outcome | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Anti-HER2-GGFG-DXd | NCI-N87 (HER2+) | Protease-Cleavable | Tumor Regression | Demonstrates significant tumor growth inhibition and bystander effect. | [11] |
| Anti-HER2-SMCC-DM1 | KPL-4 (HER2+) | Non-Cleavable | Tumor Growth Inhibition | Effective in high antigen-expressing tumors, but lacks a significant bystander effect. | [18] |
| Anti-CD22-Disulfide-PBD | Lymphoma | Redox-Sensitive | Tumor Regression | Shows potent anti-tumor activity. | [3] |
| Anti-EGFR-CX-DM1 | A431 (EGFR+) | Non-Cleavable | Tumor Regression | Higher therapeutic index compared to SMCC-DM1 ADC in this model. |[3] |
Experimental Protocols for Linker Evaluation
A robust evaluation of linker efficiency requires a multi-faceted approach, incorporating assays that assess stability, payload release, and cytotoxicity.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma over time.
Causality: This assay is critical for predicting the in vivo stability of an ADC. Premature release of the payload in circulation can lead to off-target toxicity and a reduced therapeutic window. This assay directly measures the linker's ability to remain intact in a physiologically relevant matrix.
Caption: Experimental workflow for the Plasma Stability Assay.
Detailed Protocol (LC-MS Method):
-
Preparation: Thaw human plasma (or other species of interest) at 37°C. Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
Incubation: In microcentrifuge tubes, dilute the ADC stock solution into the plasma to a final concentration of 100 µg/mL. Include a control sample of ADC in PBS.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately snap-freeze the aliquots in liquid nitrogen and store at -80°C until analysis.[19]
-
Sample Processing (for DAR Analysis):
-
LC-MS Analysis (for DAR Analysis):
-
Analyze the purified ADC by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR at each time point.[21]
-
-
Sample Processing (for Free Payload Analysis):
-
To a plasma aliquot, add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant containing the released payload.[22]
-
-
LC-MS/MS Analysis (for Free Payload Analysis):
-
Quantify the concentration of the free payload in the supernatant using a sensitive LC-MS/MS method with a stable isotope-labeled internal standard.[23]
-
Lysosomal Stability Assay
Objective: To evaluate the rate and extent of payload release in a simulated lysosomal environment.
Causality: This assay directly assesses the linker's intended function: to cleave and release the payload upon reaching the lysosome. It provides crucial data on the efficiency of the release mechanism, which is directly correlated with the ADC's potency. Comparing different linkers in this assay allows for the selection of a linker with optimal release kinetics.
Detailed Protocol:
-
Preparation: Prepare a reaction buffer at pH 5.0 to mimic the acidic lysosomal environment.
-
Reaction Mixture: In a microcentrifuge tube, combine the ADC (e.g., 10 µM), purified human liver lysosomes or a commercially available lysosomal fraction (e.g., human liver S9 fraction at 1 mg/mL), and an NADPH regeneration system (if using S9 fraction) in the reaction buffer.[24][25]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[26]
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Causality: This is the fundamental assay for evaluating the biological activity of an ADC. By comparing the cytotoxicity on antigen-positive versus antigen-negative cells, the specificity of the ADC can be determined. Comparing ADCs with different linkers in this assay reveals the impact of linker stability and payload release on the overall potency of the conjugate.
Caption: Experimental workflow for the In Vitro Cytotoxicity Assay.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed both antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[27]
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture media. Remove the old media from the cells and add the ADC dilutions.[28]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 120 hours).[27]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[15][27]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[28]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[15]
Conclusion: The Linker as a Cornerstone of ADC Design
The selection and evaluation of a bifunctional linker are not mere technical details but are at the very core of successful ADC development. As this guide has detailed, the choice between a non-cleavable and a cleavable strategy, and the specific chemistry within each class, has profound consequences for the stability, potency, and safety of the final therapeutic. A thorough, data-driven evaluation using robust and validated assays for plasma stability, lysosomal release, and in vitro cytotoxicity is paramount. By understanding the causal relationships between linker design and ADC performance, and by applying the rigorous experimental methodologies outlined herein, researchers can rationally engineer the next generation of antibody-drug conjugates with wider therapeutic windows and greater clinical promise.
References
- 1. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. researchgate.net [researchgate.net]
- 25. bioivt.com [bioivt.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. benchchem.com [benchchem.com]
The Kinetics of Connection: A Comparative Analysis of Reaction Rates in Bioconjugation Techniques
For researchers, scientists, and drug development professionals, the successful construction of bioconjugates—the covalent linking of two biomolecules—is paramount for advancing therapeutics, diagnostics, and fundamental biological understanding. The choice of conjugation chemistry is a critical decision, with the reaction rate being a key determinant of the efficiency, specificity, and overall success of the conjugation process. This guide provides an in-depth comparative analysis of the reaction rates of commonly employed bioconjugation techniques, supported by experimental data and mechanistic insights to empower you in selecting the optimal strategy for your research needs.
The Significance of Speed: Why Reaction Rates Matter in Bioconjugation
The kinetics of a bioconjugation reaction, typically described by the second-order rate constant (k₂), dictates how quickly the covalent bond forms between the two reactive partners at a given concentration. A faster reaction rate is often desirable for several reasons:
-
Efficiency at Low Concentrations: Biological systems often operate at low micromolar to nanomolar concentrations. A high k₂ value ensures efficient conjugation even when the biomolecules are scarce.[1]
-
Minimizing Side Reactions and Degradation: Rapid kinetics reduce the required reaction time, minimizing the exposure of sensitive biomolecules to potentially harsh reaction conditions and reducing the likelihood of side reactions or degradation.[1]
-
Enhanced Specificity: In complex biological mixtures, a fast and specific reaction can outcompete non-specific interactions, leading to a more homogeneous and well-defined bioconjugate.
This guide will explore the kinetic landscapes of four major classes of bioconjugation chemistries: amine-reactive coupling, thiol-maleimide chemistry, "click chemistry" (CuAAC and SPAAC), and enzymatic ligation.
Amine-Reactive Chemistry: The Workhorse of Bioconjugation
Targeting the primary amines on lysine residues and the N-terminus of proteins is a widely used bioconjugation strategy due to the natural abundance and accessibility of these functional groups.[2] N-hydroxysuccinimide (NHS) esters are the most common amine-reactive reagents, forming stable amide bonds.[2]
Mechanism and Kinetics: The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester.[2] The reaction rate is highly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5, where a sufficient population of the amine is deprotonated and thus nucleophilic.[2][3] However, a competing hydrolysis reaction, where water attacks the NHS ester, also accelerates at higher pH, reducing conjugation efficiency.[2][3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3]
Factors Influencing Reaction Rate:
-
pH: Higher pH increases the nucleophilicity of the amine but also the rate of hydrolysis.[2][3]
-
Temperature: Increased temperature generally accelerates the reaction but can also promote hydrolysis and potentially denature the protein.[4][5]
-
Concentration: Higher concentrations of reactants lead to a faster reaction rate, as dictated by second-order kinetics.[4]
-
Reagent Stability: The stability of the specific NHS ester in aqueous solution is a critical factor.[6]
Thiol-Maleimide Chemistry: Cysteine-Specific Conjugation
The reaction between a thiol (from a cysteine residue) and a maleimide is a cornerstone of site-specific bioconjugation, prized for its high selectivity and rapid kinetics under physiological conditions.[7]
Mechanism and Kinetics: This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.[7] The reaction is highly chemoselective for thiols in the pH range of 6.5-7.5.[7][8] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[7][8]
Factors Influencing Reaction Rate:
-
pH: The reaction rate is dependent on the concentration of the thiolate anion, which increases with pH. However, at pH values above 7.5, the maleimide ring can become susceptible to hydrolysis and reaction with amines.[8][9]
-
Thiol pKa: The pKa of the specific cysteine thiol influences the concentration of the reactive thiolate at a given pH.[9]
-
Solvent and Initiators: The choice of solvent and the presence of initiators can influence the reaction mechanism and kinetics.[10][11]
"Click Chemistry": Bioorthogonal and Efficient Ligation
The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific.[12] In bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent examples.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[13][14] The copper(I) catalyst dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[14][15]
Mechanism and Kinetics: The currently accepted mechanism involves a dinuclear copper intermediate that facilitates the cycloaddition.[13] The reaction is typically very fast, with second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[16]
Factors Influencing Reaction Rate:
-
Copper Source and Ligands: The choice of copper(I) source and the ligands used to stabilize it can significantly impact the reaction rate and prevent catalyst disproportionation.[15][17]
-
Oxygen: The presence of oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state, necessitating the use of reducing agents or an inert atmosphere.
-
Reactant Structure: The steric and electronic properties of the alkyne and azide can influence the kinetics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell labeling.[18][19] The reaction relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[18][19]
Mechanism and Kinetics: The reaction is a concerted [3+2] cycloaddition.[19] The rate of SPAAC is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes, such as dibenzocyclooctynes (DBCO), exhibit faster reaction kinetics.[18][19] Second-order rate constants for SPAAC reactions typically range from 10⁻³ to 1 M⁻¹s⁻¹.[1]
Factors Influencing Reaction Rate:
-
Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne are the primary determinants of the reaction rate.[18][20]
-
Solvent and pH: The reaction rate can be influenced by the solvent and pH, which can affect the electronic properties of the reactants.[21]
-
Micellar Catalysis: The use of surfactants to form micelles can significantly accelerate SPAAC rates, particularly for hydrophobic reactants.[22]
Enzymatic Ligation: Site-Specific and Biocompatible
Enzymatic methods offer exquisite specificity for bioconjugation. Sortase A (SrtA), a bacterial transpeptidase, is a widely used enzyme that recognizes a specific peptide motif (LPXTG) and catalyzes the formation of a native amide bond.[23][24]
Mechanism and Kinetics: SrtA cleaves the peptide bond between the threonine and glycine of the recognition motif, forming a thioacyl enzyme intermediate.[23][24] This intermediate is then resolved by a nucleophile, typically a peptide or protein with an N-terminal glycine, to form the ligated product.[23][24] The reaction kinetics of wild-type SrtA can be slow, which has been a significant limitation.[24][25]
Factors Influencing Reaction Rate:
-
Enzyme Engineering: Engineered sortase variants have been developed with significantly enhanced catalytic activity, increasing reaction rates by over 100-fold.[24][26]
-
Substrate and Nucleophile Concentration: As with any enzymatic reaction, the rate is dependent on the concentrations of the enzyme, substrate, and nucleophile.[27]
-
Proximity Effects: Strategies that increase the effective concentration of the reactants, such as proximity-based sortase-mediated ligation (PBSL), can dramatically improve ligation efficiency and speed.[25]
-
Reaction Reversibility: The reverse reaction can limit product yield. Strategies to overcome this include using a large excess of the nucleophile or sequestering the leaving group.[26][28][29]
Comparative Summary of Reaction Rates
The following table provides a comparative overview of the second-order rate constants for the discussed bioconjugation techniques. It is important to note that these are general ranges, and the actual rate will depend on the specific reactants and reaction conditions.
| Bioconjugation Technique | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Considerations |
| Amine-Reactive (NHS Esters) | 0.1 - 10 | Targets abundant primary amines, well-established chemistry | Competing hydrolysis, potential for multiple labeling sites |
| Thiol-Maleimide | 10² - 10³ | Highly selective for thiols, rapid kinetics at neutral pH | Maleimide hydrolysis at high pH, potential for retro-Michael addition |
| CuAAC | 10⁴ - 10⁵ | Extremely fast and efficient, bioorthogonal | Requires copper catalyst (potential cytotoxicity), sensitive to oxygen |
| SPAAC | 10⁻³ - 1 | Bioorthogonal (no catalyst), suitable for live cells | Slower than CuAAC, cyclooctyne synthesis can be complex |
| Sortase A (Wild-Type) | ~10⁻² | Highly site-specific, forms native amide bond | Slow reaction kinetics, reaction reversibility |
| Sortase A (Engineered) | 1 - 10 | Significantly improved kinetics, retains site-specificity | Requires protein engineering, enzyme production |
| Inverse Electron Demand Diels-Alder (IEDDA) | 1 - 10⁶ | Exceptionally fast kinetics, bioorthogonal | Reagents can be less stable, may require specific functional groups |
Note: IEDDA is another powerful click chemistry reaction with exceptionally fast kinetics, often exceeding those of CuAAC and SPAAC.[16]
Experimental Protocols for Determining Reaction Rates
Objectively comparing the kinetics of different bioconjugation methods for your specific application often requires experimental validation. Here is a generalized protocol for determining the second-order rate constant using UV-Vis spectrophotometry, which is applicable when there is a change in absorbance upon product formation.
General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare stock solutions of known concentrations for both reactive partners (e.g., NHS-ester functionalized molecule and protein) in the desired reaction buffer.
-
The buffer should be chosen to maintain the desired pH and be compatible with the biomolecules.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product. This may require an initial scan of the individual components and the final product.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
To simplify the kinetics, perform the reaction under pseudo-first-order conditions by using a large excess (at least 10-fold) of one reactant (e.g., the smaller molecule).[18]
-
In a quartz cuvette, mix the limiting reactant with the reaction buffer.
-
Initiate the reaction by adding the excess reactant and start monitoring the change in absorbance over time.
-
Record the absorbance at regular intervals until the reaction reaches completion.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a single exponential decay or rise function to obtain the observed pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [Reactant_excess] .[18]
-
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflows for different bioconjugation techniques.
Caption: General workflow for amine-reactive bioconjugation using NHS esters.
Caption: General workflow for thiol-maleimide bioconjugation.
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The selection of a bioconjugation strategy is a multifaceted decision where the reaction rate plays a pivotal role. While traditional methods like amine-reactive and thiol-maleimide chemistries remain valuable tools, the advent of click chemistry and advancements in enzymatic ligation have expanded the kinetic landscape available to researchers. Understanding the fundamental principles that govern the reaction rates of these diverse techniques, as presented in this guide, is essential for designing and executing successful bioconjugation experiments that yield well-defined, functional biomolecules for a myriad of applications in science and medicine.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proximity-based Sortase-mediated Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of laboratory chemicals. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride, ensuring the safety of personnel and compliance with regulatory standards.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is crucial. This compound (CAS No. 89766-91-6) is a carboxylic acid hydrochloride salt.[1] Its hazard profile, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling.
Key Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[2][3]
-
Causes skin irritation (H315): Direct contact with skin can cause redness and irritation.[2][3]
-
Causes serious eye irritation (H319): Contact with eyes can result in significant damage.[2][3]
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[2][3]
Due to its acidic nature, this compound is corrosive. Under the Resource Conservation and Recovery Act (RCRA), corrosive wastes are typically assigned the EPA hazardous waste code D002 .[4][5]
The Disposal Decision Workflow
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities, on-site neutralization may be a viable option, contingent upon institutional policies and local regulations. The following workflow illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Protocol for Disposal via a Licensed Contractor
This is the most straightforward and universally compliant method.
Step-by-Step Procedure:
-
Segregation: Keep the this compound waste separate from other chemical waste streams to prevent unintended reactions.
-
Containerization: Store the waste in a clearly labeled, sealed, and compatible container. The original container is often suitable. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Irritant).[6]
-
Storage: Accumulate the waste in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[7] This area should be well-ventilated and away from incompatible materials.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of accumulation.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.
On-Site Neutralization Protocol (for small quantities)
Causality: The acidic nature of the hydrochloride salt allows for neutralization with a suitable base to form a less hazardous salt solution that, in many jurisdictions, may be permissible for drain disposal. This process must be performed with caution due to the exothermic nature of acid-base reactions.
Prerequisites:
-
This procedure must be approved by your institution's EHS department.
-
The waste must not contain any other hazardous materials, such as heavy metals or organic solvents.[8][9]
-
Perform the entire procedure in a certified chemical fume hood.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified | Protects eyes from splashes.[10] |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM D6319 | Prevents skin contact with the chemical.[10] |
| Body Protection | Laboratory Coat | N/A | Protects skin and personal clothing.[10] |
Materials
-
This compound waste
-
Dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution (e.g., 5-10%)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
Step-by-Step Neutralization Procedure
-
Preparation:
-
Place the beaker or flask containing the this compound waste in an ice bath to manage heat generation during neutralization.
-
If the waste is a solid, dissolve it in a minimal amount of water. If it is a solution, you can proceed to the next step.
-
-
Neutralization:
-
Endpoint Determination:
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0. A neutral pH is the target.
-
-
Final Disposal:
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[12] As a corrosive material, this compound waste falls under these regulations.
-
OSHA (Occupational Safety and Health Administration): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[7][13][14]
It is the responsibility of the laboratory and the institution to ensure that all disposal practices are in full compliance with these regulations.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 89766-91-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. actenviro.com [actenviro.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. usbioclean.com [usbioclean.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. esd.uga.edu [esd.uga.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. benchchem.com [benchchem.com]
- 11. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 12. nationalacademies.org [nationalacademies.org]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. osha.gov [osha.gov]
A Researcher's Comprehensive Guide to the Safe Handling of 2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride
As a cornerstone in bioconjugation and a valuable building block in the synthesis of complex molecules for drug development, 2-(Aminooxy)-2-methylpropanoic acid hydrochloride demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and a deep understanding of its chemical properties. Our focus is to empower researchers with the knowledge to not only follow procedures but to comprehend the rationale behind them, fostering a robust culture of safety.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
This compound is known to cause skin, eye, and respiratory irritation.[1][2] A thorough risk assessment is the foundational step before any handling of this compound. This involves understanding the potential routes of exposure—inhalation of the powder, dermal contact, and eye contact—and implementing control measures to mitigate these risks. All operations involving this solid compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table summarizes the minimum required PPE for handling this compound.[1]
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH approved | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
The selection of appropriate PPE is a critical decision point in the experimental workflow, as illustrated in the diagram below.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation
-
Work Area Decontamination: Ensure the chemical fume hood is clean and uncluttered.
-
Emergency Equipment Verification: Confirm that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before commencing work.
-
Don PPE: Put on all personal protective equipment as outlined in the table above.
3.2. Handling the Solid Compound
-
Containment: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust particles.[1]
-
Static Control: Use anti-static weighing paper or a tared container to prevent dispersal of the fine powder.
-
Tool Selection: Employ spatulas and other tools that are clean and dry to avoid contamination.
-
Careful Transfer: Transfer the solid carefully to prevent the generation of dust.
3.3. Preparing Solutions
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.
-
Secure Containment: If sonication or vortexing is required to dissolve the solid, ensure the vial is securely capped and, if possible, placed within a secondary container.
-
Proper Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, preparation date, and your initials.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to prevent exposure.
4.1. Minor Spill (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If possible, use appropriate absorbent material to contain the spill.
-
Cleanup: Carefully clean the affected area. All materials used for cleanup should be treated as hazardous waste.
-
Decontamination: Decontaminate the area with a suitable cleaning agent.
4.2. Major Spill or Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their specific emergency procedures.
-
Restrict Access: Prevent entry to the affected area.
4.3. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Waste Disposal: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is essential for environmental safety and adherence to regulations.[4]
-
Unused/Expired Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[4]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on waste disposal, as regulations can vary.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to supplement it with institution-specific training and a thorough review of the most current Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
